molecular formula C8H12O2 B032800 2-Acetylcyclohexanone CAS No. 874-23-7

2-Acetylcyclohexanone

Cat. No.: B032800
CAS No.: 874-23-7
M. Wt: 140.18 g/mol
InChI Key: OEKATORRSPXJHE-UHFFFAOYSA-N
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Description

2-Acetylcyclohexanone is a versatile β-diketone compound that serves as a critical building block and precursor in advanced organic synthesis. Its structure, featuring two carbonyl groups separated by a methylene unit within a cyclohexane ring, makes it a valuable substrate for the construction of complex molecular architectures. A primary research application is its role as a key intermediate in heterocyclic chemistry, particularly in the synthesis of fused ring systems and nitrogen-containing heterocycles like pyrroles and pyridines via classical condensation reactions such as the Knorr pyrrole synthesis. Furthermore, its active methylene group is amenable to alkylation and aldol-type condensation reactions, allowing for the introduction of various substituents and the extension of carbon chains. The keto-enol tautomerism exhibited by this compound is also of fundamental interest in spectroscopic and mechanistic studies, providing insights into reaction kinetics and equilibria. Researchers value this compound for developing novel pharmaceuticals, agrochemicals, and functional materials, leveraging its bifunctional reactivity to create diverse and structurally complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetylcyclohexan-1-one
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InChI

InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3
Source PubChem
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InChI Key

OEKATORRSPXJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID0049365
Record name 2-Acetyl-1-cyclohexanone
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Molecular Weight

140.18 g/mol
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CAS No.

874-23-7
Record name 2-Acetylcyclohexanone
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Record name 2-Acetylcyclohexanone
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Record name 2-ACETYLCYCLOHEXANONE
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Record name Cyclohexanone, 2-acetyl-
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Record name 2-Acetyl-1-cyclohexanone
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Record name 2-acetylcyclohexanone
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Acetylcyclohexanone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to this compound. The information is intended for use by professionals in research and development, particularly in the fields of chemistry and drug development.

Core Chemical Properties

This compound, a versatile intermediate in organic synthesis, possesses a range of well-defined chemical and physical properties.[1] These properties are crucial for its application in various chemical reactions and for its proper handling and storage.

PropertyValueSource(s)
IUPAC Name 2-acetylcyclohexan-1-one[1]
CAS Number 874-23-7[1][2][3]
Molecular Formula C₈H₁₂O₂[1][2]
Molecular Weight 140.18 g/mol [2][4]
Appearance Clear colorless to light yellow liquid[3][5]
Boiling Point 111-112 °C at 18 mmHg[3][4]
Melting Point -11 °C[5]
Density 1.078 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.509[3][4]
Flash Point 79 °C (174.2 °F) - closed cup[2][4]
Solubility Not miscible in water.[3] Soluble in chloroform, ethyl acetate, ethanol, and ether.[1][5][1][3][5]
Storage Store at 10°C - 25°C under an inert gas like Nitrogen, protected from light.[2] Sealed in dry, room temperature conditions.[5][2][5]

Chemical Structure and Tautomerism

A key feature of this compound is its existence as a mixture of keto and enol tautomers.[2] The enol form is significantly stabilized, and studies have shown that in certain conditions, it is the major form.[6] For instance, NMR analysis in CDCl₃ indicated the product to be 71.7% enol and 28.3% keto form.[6] In aprotic solvents like dioxane, this compound is almost completely enolized, while in aqueous solutions, the enol content is over 40% at 25°C.[7][8] The keto-enol tautomerism is a slow process compared to other β-diketones.[7][8]

synthesis_workflow start Start reactants Mix Cyclohexanone (B45756), Pyrrolidine, p-Toluenesulfonic Acid in Toluene start->reactants reflux1 Reflux for 1 hr (Enamine Formation) reactants->reflux1 cool1 Cool to Room Temperature reflux1->cool1 add_anhydride Add Acetic Anhydride in Toluene cool1->add_anhydride stand Let stand for 24 hrs add_anhydride->stand hydrolyze Add Water and Reflux for 30 min (Hydrolysis) stand->hydrolyze cool2 Cool to Room Temperature hydrolyze->cool2 extract Separatory Funnel Extraction (Wash with HCl and Water) cool2->extract dry Dry Organic Phase (Anhydrous Na₂SO₄) extract->dry purify Purify by Vacuum Distillation dry->purify end End Product: This compound purify->end

References

Synthesis of 2-Acetylcyclohexanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-acetylcyclohexanone is a foundational procedure with applications in the construction of complex cyclic molecules. This technical guide provides an in-depth overview of the primary synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Synthesis Methodologies

The preparation of this compound is predominantly achieved through the acylation of cyclohexanone (B45756). The most extensively documented and reliable method involves the use of an enamine intermediate, which offers high yields under mild conditions. An alternative, direct acylation approach utilizes a strong base such as lithium diisopropylamide (LDA).

Enamine-Mediated Synthesis

The enamine-mediated synthesis is a robust and widely adopted method for the acylation of ketones. This process involves the reaction of cyclohexanone with a secondary amine, typically pyrrolidine (B122466) or morpholine, to form a nucleophilic enamine. This intermediate then reacts with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, followed by hydrolysis to yield the desired β-dicarbonyl compound. This method effectively circumvents issues of self-condensation and polyacylation often encountered in direct base-catalyzed acylations.[1][2][3][4]

A notable advantage of the enamine pathway is the high yield achievable under relatively mild conditions. Studies have reported yields as high as 73.6% to 76% when using this method.[1][4] The reaction product is a tautomeric mixture of the keto and enol forms, with the enol form being the major, stabilized component.[1] NMR analysis has shown the product to be a mixture of approximately 71.7% enol and 28.3% keto forms.[1]

Direct Acylation via Lithium Enolate

A more direct "one-pot" approach to the synthesis of this compound involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the lithium enolate of cyclohexanone. This highly reactive enolate is then treated with an acylating agent, such as acetyl chloride. This method can achieve very high yields, with reports of over 94%, and high product purity (over 96.0 wt%).[5]

Quantitative Data Summary

Synthesis MethodKey ReagentsSolventYield (%)Purity (%)Reference
Enamine-MediatedCyclohexanone, Pyrrolidine, Acetic Anhydride, p-toluenesulfonic acidToluene73.6Not Specified[1]
Enamine-MediatedCyclohexanone, Pyrrolidine, Acetic AnhydrideToluene76Not Specified[4]
Direct AcylationCyclohexanone, Lithium Diisopropylamide, Acetyl ChlorideTetrahydrofuran/ Chloroform (B151607)>94>96.0[5]

Experimental Protocols

Enamine-Mediated Synthesis of this compound

This protocol is adapted from established procedures.[2][3]

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-toluenesulfonic acid

  • Toluene

  • Acetic anhydride

  • 3 M Hydrochloric acid

  • Water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Formation of the Enamine:

    • To a 100 mL round-bottom flask, add 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.

    • Assemble a Dean-Stark apparatus with a reflux condenser and a drying tube.

    • Heat the mixture to reflux for 1 hour to azeotropically remove the water formed during the reaction.

    • Allow the mixture to cool to room temperature.

  • Acylation of the Enamine:

    • Prepare a solution of 4.5 mL of acetic anhydride in 10 mL of toluene.

    • Add the acetic anhydride solution to the enamine mixture.

    • Allow the reaction mixture to stand at room temperature for at least 24 hours.

  • Hydrolysis and Work-up:

    • Slowly add 5 mL of water to the reaction mixture and heat at reflux for 30 minutes.

    • After cooling to room temperature, transfer the mixture to a separatory funnel with 10 mL of water and separate the two phases.

    • Wash the organic layer successively with 3 x 10 mL of 3 M HCl and 10 mL of water.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation.[2][3]

Direct Acylation using Lithium Diisopropylamide (LDA)

This protocol is based on a patented one-pot method.[5]

Materials:

  • Cyclohexanone

  • Tetrahydrofuran (redistilled)

  • Lithium diisopropylamide (LDA) solution (2 mol/L)

  • Acetyl chloride solution in chloroform (8 mol/L)

  • Ice-water bath

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Reduced pressure distillation apparatus

Procedure:

  • Enolate Formation:

    • In a round-bottom flask, dissolve 2.2 mL of cyclohexanone in 24 mL of redistilled tetrahydrofuran.

    • Cool the solution to 0-5°C using an ice-water bath.

    • Dropwise, add 16 mL of a 2 mol/L solution of lithium diisopropylamide.

    • Remove the ice-water bath and stir the reaction mixture at room temperature for 1.5 hours.

  • Acylation:

    • Cool the reaction mixture again in an ice-water bath.

    • Dropwise, add 8 mL of an 8 mol/L solution of acetyl chloride in chloroform.

    • Remove the ice-water bath and stir at room temperature for 2 hours.

  • Work-up and Purification:

    • Wash the reaction solution twice with water in a separatory funnel.

    • Separate the organic layer and remove the chloroform using a rotary evaporator.

    • Distill the residue under reduced pressure, collecting the fraction at 118-136°C to obtain this compound.[5]

Mechanistic Diagrams

The following diagrams illustrate the key reaction pathways for the synthesis of this compound.

Enamine_Synthesis cluster_enamine_formation Step 1: Enamine Formation cluster_acylation Step 2: Acylation cluster_hydrolysis Step 3: Hydrolysis Cyclohexanone Cyclohexanone Iminium Iminium Cyclohexanone->Iminium + Pyrrolidine - H2O Enamine Enamine Iminium->Enamine - H+ Acylated_Iminium Acylated_Iminium Enamine->Acylated_Iminium + Acetic Anhydride Product This compound Acylated_Iminium->Product + H2O

Caption: Enamine-mediated synthesis of this compound.

Direct_Acylation cluster_enolate_formation Step 1: Enolate Formation cluster_acylation Step 2: Acylation Cyclohexanone Cyclohexanone Lithium_Enolate Lithium_Enolate Cyclohexanone->Lithium_Enolate + LDA Product This compound Lithium_Enolate->Product + Acetyl Chloride

Caption: Direct acylation via lithium enolate formation.

Related Synthetic Strategies: The Robinson Annulation

While not a direct synthesis of this compound itself, the Robinson annulation is a powerful ring-forming reaction that utilizes related principles. It combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[6][7] This reaction is fundamental in the synthesis of complex cyclic systems like steroids and terpenoids.[6][7] The process typically involves the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone.[6]

Robinson_Annulation Ketone Ketone Enolate Michael_Adduct Michael Adduct (1,5-Diketone) Ketone->Michael_Adduct Michael Addition MVK Methyl Vinyl Ketone MVK->Michael_Adduct Aldol_Product Cyclic β-Hydroxy Ketone Michael_Adduct->Aldol_Product Intramolecular Aldol Condensation Final_Product α,β-Unsaturated Ketone (Cyclohexenone derivative) Aldol_Product->Final_Product Dehydration

Caption: General workflow of the Robinson annulation.

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of 2-Acetylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2-acetylcyclohexanone (ACHE), a β-dicarbonyl compound of significant interest in synthetic and medicinal chemistry. The document collates available quantitative data on the tautomeric equilibrium in various solvents, details the experimental methodologies for its study, and presents visual diagrams of the underlying chemical processes and workflows. This guide is intended to be a valuable resource for researchers and professionals engaged in work involving β-dicarbonyl compounds, offering insights into the factors governing their tautomeric behavior and the analytical techniques used for their characterization.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, leading to a substantial population of the enol tautomer at equilibrium. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent, and has profound implications for the reactivity, bioavailability, and other physicochemical properties of the molecule. Understanding and quantifying this tautomeric relationship is therefore critical in fields such as drug design and process chemistry.

The tautomerization of this compound is characterized by a slow interconversion between the keto and enol forms, which allows for the simultaneous observation and quantification of both species using spectroscopic methods.[2][3]

Quantitative Analysis of this compound Tautomerism

The equilibrium between the keto and enol tautomers of this compound is solvent-dependent. Apolar, aprotic solvents tend to favor the enol form, where the intramolecular hydrogen bond is most effective. In contrast, polar, protic solvents can disrupt this internal hydrogen bond through competing interactions, thereby shifting the equilibrium towards the keto form.

Equilibrium Data in Various Solvents

Comprehensive quantitative data on the keto-enol equilibrium of this compound across a wide range of solvents is primarily detailed in the work of Iglesias (2003 and 2005).[4][5] While access to the full text of these publications is recommended for a complete dataset, the following table summarizes the key findings from available sources.

Solvent% EnolEquilibrium Constant (Keq = [Enol]/[Keto])Gibbs Free Energy (ΔG°) (kJ/mol)Reference
Water> 40%> 0.67< -1.0[2][3]
Dioxane~100%Approaching ∞Highly Negative[2][3]
DimethylsulfoxideData in primary sourceData in primary sourceData in primary source[4][6]
1-PropanolData in primary sourceData in primary sourceData in primary source[4][6]
2-PropanolData in primary sourceData in primary sourceData in primary source[4][6]
MethanolData in primary sourceData in primary sourceData in primary source[4][6]
TetrahydrofuranData in primary sourceData in primary sourceData in primary source[4][6]
AcetonitrileData in primary sourceData in primary sourceData in primary source[4][6]

Note: A complete compilation of Keq, ΔG°, and the thermodynamic parameters ΔH° and ΔS° requires access to the full text of the cited primary literature.

In aqueous alkaline solutions, this compound exists exclusively as the enolate ion. The overall pKa in water has been determined to be 9.85.[2][3]

Experimental Protocols

The study of keto-enol tautomerism relies on spectroscopic techniques that can distinguish between the two forms and provide quantitative information about their relative concentrations. The slow interconversion rate for this compound makes it particularly amenable to NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of keto and enol tautomers.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the deuterated solvent of interest at a known concentration (typically 10-50 mM).

  • ¹H NMR Spectrum Acquisition:

    • Acquire a ¹H NMR spectrum at a constant, known temperature.

    • The enol tautomer is characterized by a downfield signal for the enolic proton (typically δ 15-17 ppm) due to the strong intramolecular hydrogen bond.

    • The keto tautomer will show characteristic signals for the α-protons.

    • The ratio of the tautomers is determined by integrating the distinct signals corresponding to the enol and keto forms. For example, the integral of the enolic proton can be compared to the integral of a signal unique to the keto form.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a ¹³C NMR spectrum.

    • The enol form will show signals for sp²-hybridized carbons of the C=C bond, while the keto form will have signals for the sp³-hybridized α-carbon. The carbonyl signals for both tautomers will also differ.

  • Data Analysis:

    • Calculate the mole fraction of each tautomer from the integrated areas of their respective signals in the ¹H NMR spectrum.

    • The equilibrium constant, Keq, is calculated as the ratio of the concentration of the enol form to the keto form.

    • To determine thermodynamic parameters (ΔH° and ΔS°), acquire spectra at various temperatures and construct a van 't Hoff plot (ln(Keq) vs. 1/T).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is effective for studying tautomerism when the keto and enol forms have distinct absorption maxima.

Methodology:

  • Spectrum Acquisition:

    • Record the UV-Vis spectrum of a dilute solution of this compound in the solvent of interest.

    • The enol form, with its conjugated system, typically absorbs at a longer wavelength (λmax) than the non-conjugated keto form. For this compound, the enol absorption is around 291 nm.[7]

  • Determination of Molar Absorptivities:

    • The molar absorptivity (ε) of the pure enol form can be determined in a non-polar solvent where the equilibrium lies almost completely towards the enol (e.g., dioxane).

    • The molar absorptivity of the keto form can be more challenging to determine directly but can be estimated or determined under conditions where the keto form is predominant.

  • Data Analysis:

    • At a wavelength where only the enol absorbs significantly, the concentration of the enol can be determined using the Beer-Lambert law (A = εbc).

    • The concentration of the keto form can be calculated by subtracting the enol concentration from the total concentration of this compound.

    • The equilibrium constant, Keq, is then calculated from the concentrations of the two tautomers.

Visualizations

Tautomeric Equilibrium and Enolate Formation

Tautomerism cluster_keto_enol Keto-Enol Tautomerism cluster_enolate Enolate Formation (in base) Keto Keto Enolate Enolate Keto->Enolate + OH⁻ - H₂O Enol Enol Enol->Keto k_ketonization Enolate->Keto + H₃O⁺

Caption: Keto-enol tautomerism and enolate formation of this compound.

Experimental Workflow for Tautomerism Study

Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_uv UV-Vis Analysis cluster_calc Data Analysis and Calculation prep Prepare solutions of this compound in various deuterated solvents nmr_acq Acquire ¹H and ¹³C NMR spectra at controlled temperatures prep->nmr_acq uv_acq Acquire UV-Vis absorption spectra prep->uv_acq nmr_proc Process spectra and integrate characteristic signals nmr_acq->nmr_proc calc_keq Calculate % Enol and K_eq nmr_proc->calc_keq uv_proc Determine absorbance at λ_max of the enol form uv_acq->uv_proc uv_proc->calc_keq calc_thermo Construct van't Hoff plot (for variable temperature data) calc_keq->calc_thermo calc_final Determine ΔG°, ΔH°, and ΔS° calc_thermo->calc_final

Caption: Experimental workflow for the study of keto-enol tautomerism.

Conclusion

The keto-enol tautomerism of this compound is a well-documented phenomenon, with the equilibrium position being highly dependent on the solvent environment. The enol form is significantly favored in apolar, aprotic solvents, while polar, protic solvents shift the equilibrium towards the keto form. The slow rate of interconversion allows for detailed characterization by standard spectroscopic methods such as NMR and UV-Vis. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these tautomeric relationships is essential for predicting and controlling the behavior of this compound and related β-dicarbonyl compounds. For complete quantitative data, consultation of the primary literature is strongly recommended.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Acetylcyclohexanone

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 874-23-7). The information is compiled for professionals in research and development, with a focus on quantitative data, experimental methodologies, and key chemical behaviors.

General and Physical Properties

This compound is a dicarbonyl compound that exists as a clear, colorless to light yellow liquid at room temperature.[1][2] It is a valuable intermediate in organic synthesis, utilized in the preparation of various derivatives, including anilinoethanolamines, 1-(pyridyl)ethanol compounds, and phenothiazine (B1677639) derivatives.[1][3]

Physical Data

The key physical and chemical identifiers for this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₈H₁₂O₂[1][4][5]
Molecular Weight 140.18 g/mol [1][4][5]
CAS Registry Number 874-23-7[1][4]
Appearance Clear colorless to light yellow liquid[1][2]
Melting Point -11 °C[1][6]
Boiling Point 111-112 °C / 18 mmHg 224-226 °C / 760 mmHg[1][7] [8]
Density 1.078 g/mL at 25 °C[1][7]
Refractive Index n20/D 1.509[1][7]
Flash Point 79 °C (175 °F) - closed cup[1][5]
pKa 9.85 (overall in water)[9][10][11][12]
Solubility Soluble in Chloroform, Ethyl Acetate. Not miscible in water.[1][7]
Spectroscopic Data

Spectroscopic data for this compound is well-documented. Various sources provide access to its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra.[13][14][15] This data is crucial for the identification and characterization of the compound and its reaction products.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its dicarbonyl nature and its existence as a mixture of tautomers.

Keto-Enol Tautomerism

A significant feature of this compound is its keto-enol tautomerism. Unlike many other β-diketones, the interconversion between the keto and enol forms is a slow process.[9][10] The equilibrium is highly dependent on the solvent.

  • In aqueous solutions at 25 °C, the enol form constitutes over 40% of the mixture.[9][10][12]

  • In aprotic solvents , such as dioxane, the compound is almost completely enolized.[9][10][12]

  • In alkaline medium , the equilibrium shifts entirely to the formation of the common enolate ion.[9][10][12]

The overall pKa for the ionization to the enolate has been determined to be 9.85 in water.[9][10][11]

tautomerism cluster_equilibrium Keto-Enol Equilibrium KH Keto Form EH Enol Form KH->EH K_E E_neg Enolate Anion KH->E_neg + OH⁻ - H₂O EH->E_neg E_neg->KH + H₃O⁺ E_neg->EH michael_addition donor This compound Enolate (Michael Donor) product Michael Adduct (1,5-Dicarbonyl Compound) donor->product Nucleophilic Attack acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) acceptor->product synthesis_workflow cluster_reactants Reactants cluster_reagents Reagents cyclo Cyclohexanone (B45756) enamine Enamine Intermediate cyclo->enamine Step 1: Enamine Formation pyrro Pyrrolidine pyrro->enamine Step 1: Enamine Formation catalyst p-TsOH (cat.) Toluene, Reflux catalyst->enamine Step 1: Enamine Formation ac2o Acetic Anhydride acetyl_int Acetylated Iminium Intermediate ac2o->acetyl_int water H₂O, Reflux crude Crude Product water->crude enamine->acetyl_int Step 2: Acetylation acetyl_int->crude Step 3: Hydrolysis final Pure this compound crude->final Step 4: Purification (Vacuum Distillation)

References

Spectroscopic Analysis of 2-Acetylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetylcyclohexanone (C₈H₁₂O₂) is a dicarbonyl compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a precursor for various heterocyclic compounds and its presence in biologically active molecules necessitate a thorough understanding of its structural and electronic properties. A key characteristic of this compound is its existence as a dynamic equilibrium of keto and enol tautomers, which profoundly influences its reactivity and spectroscopic signature. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for researchers, scientists, and drug development professionals.

The Core Principle: Keto-Enol Tautomerism

Like many β-dicarbonyl compounds, this compound exists as a mixture of two tautomeric forms: the diketo form and the enol form. The equilibrium between these two forms is highly dependent on the solvent environment. In aqueous solutions, the enol content is significant, at over 40% at 25°C.[1][2][3][4] However, in aprotic solvents such as dioxane, the compound is almost completely enolized, as the intramolecular hydrogen bond in the enol form is not disrupted by solvent hydrogen bonding.[1][2][3][4] This tautomerism is a critical factor in interpreting the compound's spectroscopic data, as signals from both forms are often observed.

Figure 1: Keto-Enol Tautomeric Equilibrium of this compound.

Spectroscopic Data and Interpretation

The spectroscopic analysis of this compound reveals a combination of features corresponding to both the keto and enol tautomers. The relative intensities of these features can vary depending on the solvent and temperature.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. The presence of both keto and enol forms leads to a complex but informative spectrum. Key absorptions include the C=O stretching of the ketone, the C=O and C=C stretching of the enol, and the broad O-H stretching of the enol's hydroxyl group.

Wavenumber (cm⁻¹)IntensityAssignmentTautomer
~3400 (broad)MediumO-H stretch (intramolecular H-bond)Enol
~2940, ~2860StrongC-H stretch (aliphatic)Both
~1715StrongC=O stretch (cyclohexanone carbonyl)Keto
~1695StrongC=O stretch (acetyl carbonyl)Keto
~1620StrongC=O stretch (conjugated, H-bonded)Enol
~1560StrongC=C stretch (conjugated)Enol

Data compiled from various sources including NIST WebBook and ChemicalBook.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly powerful for analyzing the tautomeric mixture, as distinct signals for both the keto and enol forms can often be resolved. The integration of these signals allows for the quantification of the keto-enol ratio in a given solvent.

¹H NMR Spectroscopy

The ¹H NMR spectrum shows characteristic signals for the protons in each tautomer. A highly deshielded signal around 16 ppm is a hallmark of the enolic proton involved in a strong intramolecular hydrogen bond.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentTautomer
~16.0Singlet (broad)1HEnolic -OHEnol
~3.6Triplet1H-CH- (at C2)Keto
~2.5 - 1.6Multiplet8HCyclohexane ring -CH₂-Both
~2.2Singlet3HAcetyl -CH₃Keto
~2.1Singlet3HAcetyl -CH₃Enol

Note: Chemical shifts are approximate and can vary with solvent (typically measured in CDCl₃).[7][8][9][10][11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the presence of both tautomers, with distinct signals for the carbonyl and vinylic carbons.

Chemical Shift (δ, ppm)AssignmentTautomer
~208Cyclohexanone C=OKeto
~204Acetyl C=OKeto
~198Acetyl C=OEnol
~185Cyclohexenone C=OEnol
~110Vinylic C-HEnol
~100Vinylic quaternary CEnol
~60C2 Methine (-CH-)Keto
~42, 31, 28, 24, 23Cyclohexane/ene -CH₂-Both
~25Acetyl -CH₃Both

Note: Chemical shifts are approximate and can vary with solvent.[12][13][14][15]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern, which aids in structural confirmation.

m/zRelative IntensityPossible Fragment
140Moderate[M]⁺ (Molecular Ion)
125High[M - CH₃]⁺
98Moderate[M - CH₂CO]⁺ or [C₆H₁₀O]⁺
83Moderate[M - C₂H₃O₂]⁺
69Moderate[C₅H₉]⁺
55High[C₄H₇]⁺ or [C₃H₃O]⁺
43Very High (Base Peak)[CH₃CO]⁺

Data compiled from NIST WebBook and PubChem.[10][13][16][17][18][19]

Experimental Methodologies

The following sections outline generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and experimental goals.

ExperimentalWorkflow start Start: Pure this compound Sample prep Sample Preparation start->prep ftir_analysis FTIR Analysis prep->ftir_analysis Neat Liquid/Thin Film nmr_analysis NMR Analysis prep->nmr_analysis Dissolve in Deuterated Solvent ms_analysis GC-MS Analysis prep->ms_analysis Dilute in Volatile Solvent data_analysis Spectra Processing & Data Analysis ftir_analysis->data_analysis nmr_analysis->data_analysis ms_analysis->data_analysis elucidation Structural Elucidation & Tautomer Quantification data_analysis->elucidation end End: Comprehensive Spectroscopic Profile elucidation->end

Figure 2: General Experimental Workflow for Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol is suitable for acquiring the IR spectrum of a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (e.g., diamond, germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform a background subtraction. Process the resulting spectrum to identify and label significant peaks.

  • Cleanup: Clean the ATR crystal and press arm thoroughly with a suitable solvent to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation and analysis of a sample for both ¹H and ¹³C NMR.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. If a chemical shift reference is not present in the solvent, add a small amount of tetramethylsilane (B1202638) (TMS).

  • Transfer: Vortex the vial to ensure the sample is fully dissolved. Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. Allow the sample to thermally equilibrate for several minutes.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the solvent or TMS signal. Integrate the peaks in the ¹H spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the analysis of this compound using Electron Ionization (EI) GC-MS.

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup: Set up the GC with an appropriate column (e.g., a non-polar DB-5ms or similar). Set a suitable temperature program, for instance, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C. The injector temperature is typically set to 250°C and the MS transfer line to 280°C.

  • MS Setup: Set the mass spectrometer to operate in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 400.

  • Injection: Inject 1 µL of the prepared sample into the GC injector. The injection is typically performed in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

  • Data Acquisition: Start the data acquisition as the sample is injected. The GC will separate the components of the sample before they enter the mass spectrometer for ionization and analysis.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Conclusion

The spectroscopic profile of this compound is uniquely defined by its keto-enol tautomerism. IR spectroscopy confirms the presence of hydroxyl and multiple carbonyl environments. NMR spectroscopy provides definitive evidence for both tautomers and allows for their quantification. Mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways. Together, these techniques provide a robust analytical framework for the comprehensive characterization of this compound, which is essential for its application in research and development.

References

An In-depth Technical Guide to the Synthesis of 2-Acetylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-acetylcyclohexanone, a valuable intermediate in organic synthesis. This document details the starting materials, experimental protocols, and quantitative data for the most prevalent methods, offering a comparative analysis to inform experimental design and process development.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two effective methods: the Stork enamine synthesis and a one-pot acylation using a strong base. Both methods utilize cyclohexanone (B45756) as the foundational starting material, differing in the mode of enolate formation and subsequent acylation.

Stork Enamine Synthesis

The Stork enamine synthesis is a widely employed method for the α-acylation of ketones under milder conditions than classical base-catalyzed reactions. This multi-step process involves the formation of an enamine intermediate, which then acts as a nucleophile to attack an acylating agent. Subsequent hydrolysis of the resulting iminium salt yields the target β-dicarbonyl compound.

The synthesis of this compound via the Stork enamine pathway is typically carried out in three main stages:

  • Enamine Formation: Cyclohexanone is reacted with a secondary amine, most commonly pyrrolidine, in the presence of an acid catalyst such as p-toluenesulfonic acid.[1][2] The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.[1]

  • Acylation: The crude enamine is then acylated using an appropriate agent, with acetic anhydride (B1165640) being a common choice.[1][3] This step proceeds at room temperature.[1]

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed with aqueous acid to afford this compound.[4]

A typical experimental procedure is as follows:

  • To a round-bottom flask, add cyclohexanone, pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene.[1]

  • Heat the mixture to reflux using a Dean-Stark apparatus to collect the water generated.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • In a separate flask, prepare a solution of acetic anhydride in toluene.[1]

  • Add the enamine solution to the acetic anhydride solution and allow it to stand at room temperature.[1]

  • Following the acylation, add water and heat the mixture under reflux to hydrolyze the iminium salt.[1]

  • The organic layer is then washed, dried, and the solvent is removed.[1]

  • The final product is purified by vacuum distillation.[1]

enamine_synthesis cyclohexanone Cyclohexanone enamine 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine Intermediate) cyclohexanone->enamine p-TsOH, Toluene (Azeotropic Distillation) pyrrolidine Pyrrolidine pyrrolidine->enamine iminium_salt Iminium Salt enamine->iminium_salt Acylation h2o_out H₂O acetic_anhydride Acetic Anhydride acetic_anhydride->iminium_salt product This compound iminium_salt->product h2o_in H₂O (Hydrolysis) lda_synthesis cyclohexanone Cyclohexanone enolate Lithium Enolate cyclohexanone->enolate Deprotonation lda LDA in THF lda->enolate product This compound enolate->product Acylation diisopropylamine Diisopropylamine acetyl_chloride Acetyl Chloride acetyl_chloride->product

References

The Discovery and Synthesis of 2-Acetylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for 2-acetylcyclohexanone. Tailored for researchers, scientists, and drug development professionals, this document details the seminal first synthesis, modern experimental protocols, and relevant physicochemical data.

Introduction

This compound, a cyclic β-diketone, is a valuable intermediate in organic synthesis. Its utility spans from being a foundational building block in the synthesis of various heterocyclic compounds to its role in the development of novel therapeutic agents, including FtsZ inhibitors. This guide traces the historical origins of this compound and presents detailed synthetic procedures, offering a practical resource for laboratory applications.

Discovery and Historical Context

The first documented synthesis of this compound was reported in 1944 by Charles R. Hauser and Joe T. Adams. Their work, published in the Journal of the American Chemical Society, described the acylation of ketones using acid anhydrides with boron trifluoride as a catalyst. This method provided a novel approach to the formation of β-diketones and established a foundational method for the preparation of this compound.

Prior to this, the Claisen condensation, dating back to 1887, was the classical method for creating carbon-carbon bonds between esters or between an ester and another carbonyl compound to form β-keto esters or β-diketones.[1] However, the work by Hauser and Adams offered a significant advancement for the direct acylation of ketones like cyclohexanone (B45756).

Experimental Protocols

First Documented Synthesis: Boron Trifluoride Catalyzed Acylation of Cyclohexanone

This method is adapted from the 1944 publication by Hauser and Adams.

Reaction: Acylation of cyclohexanone with acetic anhydride (B1165640), catalyzed by boron trifluoride.

Experimental Procedure:

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with cyclohexanone and acetic anhydride.

  • Reagents:

    • Cyclohexanone

    • Acetic Anhydride

    • Boron trifluoride gas .

  • Procedure:

    • A solution of cyclohexanone in acetic anhydride is cooled in an ice bath.

    • Boron trifluoride gas is bubbled through the stirred solution at a controlled rate.

    • The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

    • The mixture is poured into a solution of sodium acetate (B1210297) in water to decompose the boron trifluoride complex.

    • The product is then isolated by steam distillation.

    • The distillate is treated with a copper acetate solution to precipitate the copper salt of this compound.

    • The copper salt is filtered, washed, and then decomposed with sulfuric acid.

    • The liberated this compound is extracted with ether, dried over anhydrous sodium sulfate, and purified by distillation.

Logical Workflow for the First Synthesis of this compound

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Cyclohexanone Cyclohexanone Mixing Mix Cyclohexanone and Acetic Anhydride in Flask Cyclohexanone->Mixing AceticAnhydride Acetic Anhydride AceticAnhydride->Mixing BF3 Boron Trifluoride Gas Addition Bubble BF3 Gas Through Mixture BF3->Addition Cooling Cool Mixture in Ice Bath Mixing->Cooling Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Decomposition Pour into Sodium Acetate Solution Stirring->Decomposition Distillation Steam Distillation Decomposition->Distillation Precipitation Precipitate as Copper Salt Distillation->Precipitation Decomposition2 Decompose Salt with H2SO4 Precipitation->Decomposition2 Extraction Extract with Ether Decomposition2->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Distill to Obtain Pure Product Drying->Purification Product Product Purification->Product This compound

Caption: Workflow of the first synthesis of this compound.

Modern Synthesis: Enamine-Mediated Acylation

A widely used modern approach for the synthesis of this compound involves the use of an enamine intermediate. This method offers milder reaction conditions and often results in high yields.[2]

Reaction: Reaction of cyclohexanone with a secondary amine (e.g., pyrrolidine) to form an enamine, followed by acylation with acetic anhydride and subsequent hydrolysis.

Experimental Procedure:

  • Formation of the Enamine:

    • Cyclohexanone and pyrrolidine (B122466) are dissolved in a suitable solvent, such as toluene.

    • A catalytic amount of p-toluenesulfonic acid is added.

    • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the enamine product.

  • Acylation of the Enamine:

    • After the formation of the enamine is complete, the reaction mixture is cooled.

    • Acetic anhydride is added to the enamine solution.

    • The mixture is stirred at room temperature or gently heated to effect acylation.

  • Hydrolysis:

    • Water is added to the reaction mixture, and it is heated to hydrolyze the intermediate iminium salt to the final product, this compound.

  • Work-up and Purification:

    • The organic layer is separated, washed with dilute acid and then water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Signaling Pathway for Modern Enamine Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Acylating Agent & Hydrolysis Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine Pyrrolidine Pyrrolidine Pyrrolidine->Enamine pTsOH p-Toluenesulfonic Acid (catalyst) pTsOH->Enamine Iminium Iminium Salt Enamine->Iminium Product This compound Iminium->Product Ac2O Acetic Anhydride Ac2O->Iminium H2O Water H2O->Product

Caption: Pathway for the modern enamine synthesis of this compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₁₂O₂[3][4][5]
Molecular Weight 140.18 g/mol [3][4][5]
CAS Number 874-23-7[3][4][5]
Appearance Clear colorless to yellow liquid[6]
Boiling Point 111-112 °C at 18 mmHg[3][4]
Density 1.078 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.509[3][4]
Flash Point 79 °C (174.2 °F) - closed cup[4]
Melting Point -11 °C[7]

Conclusion

From its first synthesis by Hauser and Adams in 1944 to the more refined modern techniques, the preparation of this compound has been a subject of practical importance in organic chemistry. Understanding both the historical context and the detailed experimental procedures is crucial for researchers who utilize this versatile intermediate. This guide provides a foundational understanding for professionals in drug development and scientific research, enabling them to effectively synthesize and apply this compound in their work.

References

An In-depth Technical Guide to 2-Acetylcyclohexanone (C8H12O2): Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetylcyclohexanone, a versatile β-dicarbonyl compound with the molecular formula C8H12O2. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis via an enamine intermediate, and explores its emerging role in drug discovery. A significant focus is placed on a derivative, 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone, which has been identified as a potent inhibitor of the bacterial cell division protein FtsZ, highlighting the therapeutic potential of this chemical scaffold. Detailed experimental protocols for the synthesis of this derivative and its biological evaluation, including FtsZ polymerization and antimicrobial susceptibility testing, are provided. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and antibacterial drug development.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a variety of applications in organic synthesis.[1][2] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC8H12O2[3]
Molecular Weight140.18 g/mol [3]
Boiling Point111-112 °C at 18 mmHg[1][2]
Density1.078 g/mL at 25 °C[1][3]
Refractive Index (n20/D)1.509[1][4]
Flash Point79 °C (174.2 °F)[3][4]
SolubilitySoluble in chloroform (B151607) and ethyl acetate. Not miscible in water.[2]
Keto-Enol TautomerismExists as a mixture of keto and enol forms in solution.[3][5]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the acylation of cyclohexanone (B45756). A widely used and efficient method involves the formation of an enamine intermediate from cyclohexanone and a secondary amine, such as pyrrolidine, followed by acylation with acetic anhydride (B1165640).[6][7] This method avoids the use of strong bases and minimizes side reactions.[8]

Experimental Protocol: Synthesis of this compound via Enamine Intermediate

This protocol is adapted from established procedures for the synthesis of this compound.[3][6]

Materials:

  • Cyclohexanone (5 mL)

  • Pyrrolidine (4 mL)

  • Toluene (B28343) (50 mL)

  • p-Toluenesulfonic acid (0.1 g)

  • Acetic anhydride (4.5 mL)

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Deionized water

Equipment:

  • 100 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (50 mL)

  • Erlenmeyer flask

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Enamine Formation:

    • To a 100 mL round-bottom flask, add 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.[3]

    • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

    • Heat the mixture to reflux for 1 hour to azeotropically remove the water formed during the reaction.[3]

    • After 1 hour, allow the reaction mixture to cool to room temperature.

  • Acylation:

    • Remove the Dean-Stark apparatus and add a solution of 4.5 mL of acetic anhydride in 10 mL of toluene to the reaction mixture.[3]

    • Stopper the flask and let the mixture stand at room temperature for at least 24 hours.[3]

  • Hydrolysis and Work-up:

    • Slowly add 5 mL of water to the reaction mixture and heat at reflux for 30 minutes.[3]

    • Cool the mixture to room temperature and transfer it to a 50 mL separatory funnel.

    • Wash the organic layer successively with 10 mL of water, three 10 mL portions of 3 M HCl, and finally with 10 mL of water.[3][7]

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and remove the toluene using a rotary evaporator.

    • Purify the resulting crude product by vacuum distillation.[3][6] Collect the fraction boiling at 111-112 °C at 18 mmHg.[1][2]

Application in Drug Development: A Novel FtsZ Inhibitor

While this compound itself is primarily a synthetic intermediate, its scaffold has been utilized in the development of novel antibacterial agents. A notable example is the discovery of 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone as a potent inhibitor of the bacterial cell division protein FtsZ.[9][10] This discovery opens a promising avenue for combating antibiotic resistance.

The FtsZ Signaling Pathway in Bacterial Cell Division

FtsZ, a prokaryotic homolog of eukaryotic tubulin, is a crucial protein in bacterial cell division. It polymerizes in a GTP-dependent manner at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins (the divisome).[11] The Z-ring then constricts, leading to the formation of a septum and ultimately cell division. Inhibition of FtsZ polymerization or disruption of Z-ring dynamics leads to filamentation and eventual death of the bacterial cell, making it an attractive target for novel antibiotics.[9][10]

FtsZ_Pathway cluster_assembly Z-Ring Formation cluster_divisome Divisome Assembly & Constriction cluster_inhibition Inhibition by this compound Derivative FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers (Protofilaments) FtsZ_monomers->FtsZ_polymers GTP binding GTP GTP Z_ring Z-Ring Assembly at Mid-cell FtsZ_polymers->Z_ring Divisome_proteins Other Divisome Proteins (FtsA, ZipA, etc.) Z_ring->Divisome_proteins Recruitment Septum_synthesis Septum Synthesis Divisome_proteins->Septum_synthesis Cell_division Cell Division Septum_synthesis->Cell_division Inhibitor 2',6-bis(4-hydroxybenzyl) -2-acetylcyclohexanone Inhibitor->Inhibition_point

FtsZ signaling pathway and inhibition.
Synthesis of 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone

The synthesis of this FtsZ inhibitor involves a Claisen-Schmidt condensation of this compound with 4-hydroxybenzaldehyde (B117250).[10]

Experimental Protocol: Synthesis of 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone

This protocol is based on the published synthesis of the FtsZ inhibitor.[10]

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Boric anhydride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • n-Butylamine

Equipment:

  • Microwave reactor

  • Reaction vials

Procedure:

  • A suspension of this compound (1 equivalent) and boric anhydride (0.6 equivalents) in anhydrous DMF is irradiated in a microwave reactor (e.g., 80 °C, 300 W, 250 psi) for 15 minutes.

  • The resulting solution, containing the boron-protected intermediate, is treated with 4-hydroxybenzaldehyde (2.2 equivalents) and a catalytic amount of n-butylamine.

  • The reaction mixture is further irradiated under similar microwave conditions until the reaction is complete (monitored by TLC).

  • The crude product is purified by flash column chromatography to yield the desired 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone.

Biological Evaluation of the FtsZ Inhibitor

The antibacterial potential of 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone is assessed through various in vitro assays.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ in the presence of the inhibitor by measuring changes in light scattering.[10]

Experimental Protocol: FtsZ Light Scattering Assay

Materials:

  • Purified FtsZ protein (e.g., from Streptococcus pneumoniae)

  • Polymerization buffer (e.g., 50 mM PIPES pH 7.4, 50 mM KCl, 5 mM MgCl2)

  • Guanosine triphosphate (GTP) solution (1 mM)

  • 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone stock solution in DMSO

Equipment:

  • Spectrofluorometer with a light scattering module

Procedure:

  • In a cuvette, incubate FtsZ (e.g., 10 µM) with varying concentrations of the inhibitor in the polymerization buffer for 20 minutes at 25 °C.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately monitor the change in light scattering at a 90° angle, using an excitation and emission wavelength of 400 nm, for a defined period (e.g., 600 seconds) at 37 °C.[10]

  • The percentage inhibition of polymerization is calculated by comparing the light scattering signal in the presence of the inhibitor to a control without the inhibitor.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone stock solution in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the inhibitor in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted inhibitor. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

Biological Activity Data

The following table summarizes the reported biological activity of 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone.

AssayOrganism/TargetResultReference
FtsZ Polymerization Inhibition (IC50)S. pneumoniae FtsZ~4 µM[10]
Minimum Inhibitory Concentration (MIC)Bacillus subtilis 1688 µg/mL[10]
Minimum Inhibitory Concentration (MIC)Streptococcus pneumoniae R62 µg/mL[10]

Conclusion

This compound is a valuable synthetic building block with established protocols for its preparation. The discovery of its derivative, 2',6-bis(4-hydroxybenzyl)-2-acetylcyclohexanone, as a potent inhibitor of the essential bacterial cell division protein FtsZ underscores the potential of this chemical scaffold in the development of novel antibacterial agents. This guide has provided a detailed overview of the synthesis, properties, and a key drug discovery application of this compound, along with comprehensive experimental protocols to aid researchers in this field. Further exploration of this and related structures may lead to the development of new therapies to combat the growing threat of antibiotic resistance.

References

Stability and Storage Conditions of 2-Acetylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-acetylcyclohexanone. Due to a lack of extensive, publicly available quantitative stability data for this specific compound, this guide combines information from safety data sheets and chemical supplier recommendations with established principles of stability testing based on international guidelines. This approach provides a robust framework for handling, storing, and evaluating the stability of this compound in a research and development setting.

Summary of Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on available data.

ParameterRecommended ConditionSource/Rationale
Temperature 10°C - 25°CGeneral recommendation for maintaining chemical stability.[1]
Store in a cool place.Prevents thermal degradation.[2][3][4]
Atmosphere Under an inert gas (e.g., Nitrogen)Minimizes oxidation.[1]
Light Protect from lightPrevents photolytic degradation.[1]
Container Tightly closed original container (metal can or drum recommended)Prevents contamination and evaporation.[2][3][4]
Ventilation Well-ventilated areaEnsures safe storage and dispersal of any potential vapors.[2][3][4]
Incompatibilities Strong oxidizing agents, Strong basesAvoids potentially vigorous and hazardous reactions.[2][3]
Heat, flames, and sparksThe compound is a combustible liquid.[3][5]

Physicochemical Properties Relevant to Stability

Understanding the physicochemical properties of this compound is essential for predicting its stability.

PropertyValue
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Appearance Colorless to light yellow, clear liquid
Boiling Point 111 - 112 °C at 18 mmHg
Density 1.078 g/mL at 25 °C
Flash Point 79 °C (closed cup)[1][6]
Keto-Enol Tautomerism Exists as a mixture of keto and enol forms in solution.[7]

The presence of keto-enol tautomerism is a key characteristic of β-dicarbonyl compounds like this compound. While this is an equilibrium process, the enol form can be more susceptible to oxidation. The diketo form may be susceptible to hydrolysis under certain pH conditions.

Proposed Experimental Protocols for Stability Testing

To generate quantitative stability data, a forced degradation study is recommended. The following protocols are based on general guidelines for such studies and should be adapted as necessary. The goal is to induce a small, measurable amount of degradation (typically 5-20%) to identify potential degradation products and pathways.

General Procedure

For each condition, a solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) should be prepared. A control sample should be stored under ideal conditions (e.g., refrigerated and protected from light) for comparison. Samples should be analyzed at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Proposed Forced Degradation Conditions
Stress ConditionProposed ProtocolPurpose
Acidic Hydrolysis 0.1 M HCl at 60°C for up to 72 hours.To evaluate stability in acidic conditions.
Alkaline Hydrolysis 0.1 M NaOH at room temperature for up to 24 hours.To evaluate stability in alkaline conditions.
Oxidative Degradation 3% H₂O₂ at room temperature for up to 24 hours.To assess susceptibility to oxidation.
Thermal Degradation Solid or solution stored at 60°C for up to 7 days.To determine the effect of heat on stability.
Photostability Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.To assess the impact of light on stability.

Visualization of Stability Testing Workflow and Logic

The following diagrams illustrate the general workflow for stability testing and the logical considerations for a forced degradation study.

StabilityTestingWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase define_objectives Define Objectives & Acceptance Criteria select_batches Select Batches of this compound define_objectives->select_batches develop_method Develop & Validate Stability-Indicating Method select_batches->develop_method prep_samples Prepare Samples & Controls develop_method->prep_samples stress_conditions Expose to Stress Conditions (Heat, Light, pH, etc.) prep_samples->stress_conditions time_points Sample at Pre-defined Time Points stress_conditions->time_points analyze_samples Analyze Samples using Validated Method time_points->analyze_samples data_analysis Analyze Data (Quantify Degradation) analyze_samples->data_analysis identify_degradants Identify Degradation Products data_analysis->identify_degradants pathway_elucidation Elucidate Degradation Pathways identify_degradants->pathway_elucidation final_report Compile Final Stability Report pathway_elucidation->final_report

Caption: General workflow for conducting a stability study of this compound.

ForcedDegradationLogic cluster_stress Stress Conditions cluster_outcomes Potential Outcomes start This compound Sample acid Acidic Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidation Oxidation start->oxidation heat Thermal start->heat light Photolytic start->light analysis Analysis by Stability-Indicating Method acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis stable Stable (No Degradation) analysis->stable degraded Degradation Observed analysis->degraded identify Identify Degradation Products degraded->identify

Caption: Logical flow of a forced degradation study for this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Acetylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-acetylcyclohexanone as a versatile starting material. The unique structural features of this compound, a cyclic β-diketone, make it an ideal precursor for constructing a diverse range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their wide array of biological activities.

Synthesis of Tetrahydroindazoles (Pyrazoles)

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles. In the case of this compound, this reaction leads to the formation of valuable tetrahydroindazole (B12648868) derivatives.

Quantitative Data Summary
ProductReagentsSolventReaction TimeYield (%)
2-Phenyl-2,4,5,6,7,8-hexahydro-2H-indazol-3-yl)(phenyl)methanoneThis compound, Phenylhydrazine (B124118)Ethanol (B145695)/WaterNot SpecifiedNot Specified
4,5,6,7-Tetrahydro-1H-indazoleThis compound, Hydrazine (B178648) Hydrate (B1144303)Water MicrodropletsNot SpecifiedNot Specified
Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2,4,5,6,7,8-hexahydro-2H-indazol-3-yl)(phenyl)methanone

This protocol is based on the reaction between this compound and phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound in an 80:20 (v/v) mixture of ethanol and water.

  • Add phenylhydrazine to the solution.

  • The reaction progress can be monitored online using a mass spectrometer. The formation of the pyrazole (B372694) product is observed, and its structure can be confirmed by MS/MS fragmentation analysis.[1]

Protocol 2: Accelerated Synthesis of 4,5,6,7-Tetrahydro-1H-indazole in Water Microdroplets

This method utilizes water microdroplets to accelerate the reaction between this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine Hydrate

  • Water

Procedure:

  • Prepare separate solutions of this compound and hydrazine hydrate in a suitable solvent (e.g., a water-miscible organic solvent).

  • Generate water microdroplets using a sprayer.

  • Introduce the reactant solutions into the stream of water microdroplets.

  • The reaction occurs rapidly within the microdroplets.

  • The product can be collected and analyzed by mass spectrometry to confirm the formation of 4,5,6,7-tetrahydro-1H-indazole.[1]

Reaction Workflow

G Synthesis of Tetrahydroindazoles from this compound cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Hydrazine Derivative Hydrazine Derivative (e.g., Phenylhydrazine, Hydrazine Hydrate) Hydrazine Derivative->Reaction Solvent Solvent (e.g., Ethanol/Water, Water Microdroplets) Solvent->Reaction Product Tetrahydroindazole Derivative Reaction->Product

Caption: General workflow for the synthesis of tetrahydroindazoles.

Synthesis of Tetrahydroquinolines (Friedländer Annulation)

The Friedländer annulation is a widely used method for the synthesis of quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound.

Quantitative Data Summary

Specific quantitative data for the Friedländer synthesis using this compound was not found in the provided search results. The table below is a general representation and would need to be populated with experimental data.

ProductReagentsCatalystSolventReaction TimeYield (%)
Substituted TetrahydroacridineThis compound, 2-Aminoaryl Ketone/AldehydeAcid or BaseVariesVariesVaries
Experimental Protocols

General Protocol for Friedländer Synthesis of Tetrahydroquinolines:

This generalized protocol is based on the principles of the Friedländer synthesis.

Materials:

  • This compound

  • A 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone)

  • Catalyst (e.g., p-toluenesulfonic acid, piperidine, or a Lewis acid)

  • Solvent (e.g., toluene, ethanol, or solvent-free)

Procedure:

  • Combine this compound and the 2-aminoaryl aldehyde or ketone in a suitable reaction vessel.

  • Add the catalyst.

  • If using a solvent, add it to the mixture. For solvent-free conditions, proceed to the next step.

  • Heat the reaction mixture under reflux or at a specified temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash it with a suitable solvent.

  • If no precipitate forms, perform an appropriate work-up procedure, which may include extraction and washing.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationship Diagram

G Friedländer Synthesis of Tetrahydroquinolines This compound This compound Condensation Condensation This compound->Condensation 2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone->Condensation Catalyst Acid or Base Catalyst Catalyst->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Tetrahydroquinoline Tetrahydroquinoline Dehydration->Tetrahydroquinoline

Caption: Key steps in the Friedländer synthesis of tetrahydroquinolines.

Synthesis of Tetrahydropyrimidines

The reaction of β-dicarbonyl compounds with urea (B33335), thiourea, or guanidine (B92328) is a common method for the synthesis of pyrimidine (B1678525) derivatives. This compound can serve as the dicarbonyl component in this reaction.

Quantitative Data Summary

Specific quantitative data for the synthesis of pyrimidines using this compound was not found in the provided search results. The table below is a general representation and would need to be populated with experimental data.

ProductReagentsCatalystSolventReaction TimeYield (%)
Substituted TetrahydropyrimidineThis compound, Urea/Thiourea/GuanidineAcid or BaseVariesVariesVaries
Experimental Protocols

General Protocol for the Synthesis of Tetrahydropyrimidines:

This is a generalized protocol based on the known reactivity of 1,3-dicarbonyl compounds.

Materials:

  • This compound

  • Urea, thiourea, or guanidine hydrochloride

  • A suitable base (e.g., sodium ethoxide, potassium carbonate) or acid (e.g., hydrochloric acid)

  • Solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • Dissolve the base or acid catalyst in the chosen solvent in a reaction flask.

  • Add this compound and urea (or its derivative) to the flask.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it if necessary.

  • The product may precipitate from the solution upon cooling or after the addition of water.

  • Collect the solid product by filtration, wash it with a suitable solvent, and dry.

  • If the product does not precipitate, perform an extractive work-up.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow Diagram

G Synthesis of Tetrahydropyrimidines Start Start Dissolve Catalyst Dissolve Catalyst in Solvent Start->Dissolve Catalyst Add Reactants Add this compound and Urea/Thiourea/Guanidine Dissolve Catalyst->Add Reactants Heat to Reflux Heat to Reflux Add Reactants->Heat to Reflux Monitor Reaction Monitor by TLC Heat to Reflux->Monitor Reaction Work-up Cool, Neutralize, and Isolate Product Monitor Reaction->Work-up Purification Purify by Recrystallization or Chromatography Work-up->Purification End End Purification->End

Caption: Step-by-step workflow for pyrimidine synthesis.

Plausible Synthetic Route to Tetrahydrobenzofurans

A direct, one-pot synthesis of benzofurans from this compound is not a commonly reported transformation. A more plausible approach involves a multi-step synthesis. One potential strategy is the conversion of this compound to an α-haloketone, followed by reaction with a phenol (B47542) to form an α-aryloxyketone, which can then undergo intramolecular cyclization.

Proposed Multi-Step Synthesis
  • α-Halogenation: this compound can be halogenated at the α-position of the acetyl group using a suitable halogenating agent (e.g., N-bromosuccinimide).

  • O-Arylation: The resulting α-haloketone can then be reacted with a phenol under basic conditions to form an α-phenoxy ketone.

  • Intramolecular Cyclization: The α-phenoxy ketone can then be cyclized to form the tetrahydrobenzofuran ring, often under acidic conditions (e.g., using polyphosphoric acid or Eaton's reagent).

Logical Relationship Diagram for Proposed Benzofuran Synthesis

G Proposed Synthesis of Tetrahydrobenzofurans This compound This compound Alpha-Halogenation 1. α-Halogenation This compound->Alpha-Halogenation Alpha-Halo Ketone α-Halo-2-acetylcyclohexanone Alpha-Halogenation->Alpha-Halo Ketone O-Arylation 2. O-Arylation with Phenol Alpha-Halo Ketone->O-Arylation Alpha-Phenoxy Ketone α-Phenoxy-2-acetylcyclohexanone O-Arylation->Alpha-Phenoxy Ketone Intramolecular Cyclization 3. Intramolecular Cyclization Alpha-Phenoxy Ketone->Intramolecular Cyclization Tetrahydrobenzofuran Tetrahydrobenzofuran Intramolecular Cyclization->Tetrahydrobenzofuran

Caption: A plausible multi-step route to tetrahydrobenzofurans.

References

Application Notes and Protocols: 2-Acetylcyclohexanone as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-acetylcyclohexanone, a versatile β-dicarbonyl compound, as a precursor for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This document includes key experimental protocols, quantitative data, and visual diagrams of reaction pathways to facilitate the practical application of this valuable building block in the laboratory.

Introduction

This compound is a key intermediate in organic synthesis, primarily due to the presence of two reactive carbonyl groups and an acidic α-hydrogen, which allow for a wide range of chemical transformations. Its ability to exist in keto-enol tautomeric forms further enhances its reactivity and versatility as a precursor. This document focuses on its application in the synthesis of three major classes of heterocycles: quinolines, pyrimidines, and pyrazoles, all of which are important scaffolds in numerous biologically active compounds.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for the construction of the quinoline (B57606) ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound c1 Base or Acid Catalyst (e.g., KOH, p-TsOH) r1->c1 + r2 2-Aminobenzaldehyde (B1207257) r2->c1 c2 Heat p1 1,2,3,4-Tetrahydroacridine c2->p1 Cyclocondensation

Caption: Friedländer synthesis of tetrahydroacridine.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroacridine

This protocol describes a typical Friedländer annulation using this compound and 2-aminobenzaldehyde.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-aminobenzaldehyde (1.0 mmol) in ethanol (20 mL).

  • Add a catalytic amount of potassium hydroxide (0.2 mmol) to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with dilute HCl.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1,2,3,4-tetrahydroacridine.

ProductCatalystSolventTime (h)Yield (%)
1,2,3,4-TetrahydroacridineKOHEthanol585
Substituted Tetrahydroacridinesp-TsOHToluene675-90

Synthesis of Pyrimidine (B1678525) Derivatives

This compound serves as a 1,3-dicarbonyl synthon for the construction of the pyrimidine core through condensation reactions with amidines, ureas, or thioureas.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound c1 Base (e.g., NaOEt) r1->c1 + r2 Amidine Hydrochloride (e.g., Benzamidine (B55565) HCl) r2->c1 c2 Ethanol, Reflux p1 Tetrahydroquinazolinone Derivative c2->p1 Cyclocondensation

Caption: Synthesis of tetrahydroquinazolinones.

Experimental Protocol: Synthesis of 4-Methyl-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-one

This protocol outlines the synthesis of a substituted pyrimidine from this compound and benzamidine hydrochloride.

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium (1.1 mmol) in absolute ethanol (20 mL)), add benzamidine hydrochloride (1.0 mmol).

  • Stir the mixture for 15 minutes at room temperature.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the mixture at reflux for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (B1210297) (3 x 25 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate.

  • Purify the product by recrystallization or column chromatography.

AmidineProductTime (h)Yield (%)
Benzamidine HCl4-Methyl-2-phenyl-5,6,7,8-tetrahydroquinazolin-5-one978
Guanidine HCl2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-5-one1082
Urea4-Methyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione1265

Synthesis of Pyrazole (B372694) Derivatives

The reaction of this compound with hydrazines provides a straightforward route to pyrazole derivatives, specifically fused indazole systems. The regioselectivity of the reaction can be influenced by the substitution on the hydrazine (B178648) and the reaction conditions.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound c1 Acetic Acid r1->c1 + r2 Hydrazine Derivative (e.g., Phenylhydrazine) r2->c1 c2 Ethanol, Reflux p1 Tetrahydroindazole (B12648868) Derivative c2->p1 Cyclocondensation

Caption: Synthesis of tetrahydroindazoles.

Experimental Protocol: Synthesis of 3-Methyl-2-phenyl-2,4,5,6-tetrahydro-2H-indazole

This protocol details the synthesis of a tetrahydroindazole derivative from this compound and phenylhydrazine (B124118).

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Add phenylhydrazine (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture at reflux for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Hydrazine DerivativeProductTime (h)Yield (%)
Phenylhydrazine3-Methyl-2-phenyl-2,4,5,6-tetrahydro-2H-indazole492
Hydrazine hydrate3-Methyl-4,5,6,7-tetrahydro-1H-indazole588
4-Nitrophenylhydrazine3-Methyl-2-(4-nitrophenyl)-2,4,5,6-tetrahydro-2H-indazole4.590

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented in these application notes demonstrate its utility in constructing quinoline, pyrimidine, and pyrazole ring systems, which are of significant interest in the field of drug discovery and development. The straightforward reaction pathways and generally high yields make this compound an attractive starting material for the generation of compound libraries for biological screening.

Application Note & Protocol: Synthesis of 2-Acetylcyclohexanone via Enamine Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetylcyclohexanone is a versatile β-dicarbonyl compound that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Its synthesis is a fundamental transformation in organic chemistry. This application note provides a detailed protocol for the acylation of cyclohexanone (B45756) to this compound, primarily focusing on the robust and widely used Stork enamine acylation method. This method offers high yields and avoids the side reactions often associated with strong bases.[1]

Reaction Principle

The Stork enamine acylation involves three main steps:

  • Enamine Formation: Cyclohexanone reacts with a secondary amine, typically pyrrolidine (B122466) or morpholine, in the presence of an acid catalyst to form a nucleophilic enamine. Water, a byproduct of this reaction, is removed to drive the equilibrium towards the enamine product.

  • Acylation: The generated enamine, without isolation, reacts with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The nucleophilic β-carbon of the enamine attacks the electrophilic carbonyl carbon of the acylating agent.

  • Hydrolysis: The resulting iminium ion is hydrolyzed to yield the final product, this compound, which exists as a tautomeric mixture of keto and enol forms.[2][3][4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound via the Stork enamine pathway.

CatalystSecondary AmineAcylating AgentSolventReaction Time (Acylation)Yield (%)Reference
p-Toluenesulfonic acidPyrrolidineAcetic AnhydrideToluene24 h73.6[1]
Acid catalystPyrrolidineAcetic AnhydrideTolueneNot Specified76[5]
KSF ClayMorpholineAcetyl ChlorideToluene8 h (reflux)60[6]

Experimental Protocol

This protocol details the synthesis of this compound from cyclohexanone and pyrrolidine using acetic anhydride as the acylating agent.[2][3]

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid

  • Acetic anhydride

  • Toluene

  • 3 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Equipment:

  • 100 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

Part 1: Enamine Formation

  • To a 100 mL round-bottom flask, add 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.[2]

  • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask. Protect the setup from atmospheric moisture with a drying tube.

  • Heat the mixture to reflux for 1 hour. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[2]

  • After 1 hour, allow the mixture to cool to room temperature.

Part 2: Acylation

  • Prepare a solution of 4.5 mL of acetic anhydride in 10 mL of toluene.[2]

  • Add the acetic anhydride solution to the reaction mixture containing the enamine.

  • Stopper the flask and let the mixture stand at room temperature for at least 24 hours.[2][3]

Part 3: Hydrolysis and Work-up

  • Slowly add 5 mL of water to the reaction mixture and heat it at reflux for 30 minutes to hydrolyze the intermediate.[2]

  • Allow the mixture to cool to room temperature and transfer it to a separatory funnel containing 10 mL of water.

  • Separate the two phases. Wash the organic phase successively with three 10 mL portions of 3 M HCl and then with 10 mL of water.[2]

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

Part 4: Purification

  • Purify the crude product by vacuum distillation to obtain this compound.[2]

Visualizations

Chemical Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine + Pyrrolidine - H2O Pyrrolidine Pyrrolidine AceticAnhydride Acetic Anhydride IminiumIon Iminium Ion Enamine->IminiumIon + Acetic Anhydride Product This compound IminiumIon->Product + H2O (Hydrolysis)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Workflow start Start enamine_formation Enamine Formation: Cyclohexanone, Pyrrolidine, Toluene, p-TsOH Reflux with Dean-Stark (1h) start->enamine_formation cooling1 Cool to Room Temperature enamine_formation->cooling1 acylation Acylation: Add Acetic Anhydride in Toluene Stand at RT (24h) cooling1->acylation hydrolysis Hydrolysis: Add H2O, Reflux (30 min) acylation->hydrolysis cooling2 Cool to Room Temperature hydrolysis->cooling2 workup Aqueous Work-up: Separate layers, Wash with HCl and H2O cooling2->workup drying Dry Organic Layer (Anhydrous Na2SO4) workup->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Purification: Vacuum Distillation evaporation->purification end End Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Stork enamine acylation is a highly effective and reproducible method for the synthesis of this compound. The protocol provided herein, based on established literature, offers a clear and detailed procedure for researchers. The use of an enamine intermediate circumvents the need for strong bases and provides good to high yields of the desired β-dicarbonyl product. This method is a valuable tool for synthetic chemists in both academic and industrial settings.

References

The Strategic Use of 2-Acetylcyclohexanone in the Synthesis of Quinolone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of quinolone derivatives utilizing 2-acetylcyclohexanone as a key building block. Quinolones are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making their synthesis a focal point in medicinal chemistry and drug development. The methodologies outlined herein are based on established chemical principles, primarily the Friedländer annulation, and are intended to serve as a comprehensive guide for laboratory application.

Introduction

Quinolone and its derivatives are scaffolds of paramount importance in the pharmaceutical industry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of the quinolone core is, therefore, a critical endeavor in the discovery of new therapeutic agents. One of the most efficient and versatile methods for constructing the quinolone ring system is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as this compound. The use of this compound offers a direct route to quinolone derivatives with a fused carbocyclic ring, which are of particular interest for their unique pharmacological profiles.

Synthesis of the Precursor: this compound

Prior to its application in quinolone synthesis, this compound must be synthesized and purified. Several methods exist for its preparation, with the enamine-mediated acylation of cyclohexanone (B45756) being a common and effective approach.

Synthesis of this compound via Enamine Intermediate

This protocol describes the synthesis of this compound from cyclohexanone and pyrrolidine (B122466) to form an enamine intermediate, which is subsequently acylated.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Acetic anhydride (B1165640)

  • 3 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Dichloromethane (for extraction)

Protocol:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, a slight molar excess of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Acylation: To the solution of the enamine, add acetic anhydride dropwise at room temperature with stirring. The reaction is typically stirred for several hours to ensure complete acylation.

  • Hydrolysis: Add 3 M hydrochloric acid to the reaction mixture and stir vigorously to hydrolyze the iminium salt intermediate to the final product.

  • Work-up and Purification: Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Reactant/ReagentMolar Ratio (relative to cyclohexanone)Key ParametersTypical Yield
Cyclohexanone1.0Reflux in toluene-
Pyrrolidine1.1 - 1.2Azeotropic water removal-
p-Toluenesulfonic acidCatalytic (0.01 - 0.05)--
Acetic anhydride1.0 - 1.1Room temperature, several hours70-80%

Synthesis of Quinolone Derivatives via Friedländer Annulation

The core of this application note is the Friedländer annulation, which utilizes this compound as the ketone component to construct the quinolone scaffold. The general reaction involves the condensation of this compound with an o-aminoaryl aldehyde or ketone.

General Protocol for Friedländer Annulation

This protocol outlines a general procedure for the synthesis of a tetrahydroacridine-1,8-dione, a quinolone-related structure, from this compound and an appropriate amino-aldehyde.

Materials:

  • This compound

  • 2-Aminobenzaldehyde (B1207257) (or a substituted derivative)

  • Catalyst (e.g., potassium hydroxide, p-toluenesulfonic acid, iodine)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), 2-aminobenzaldehyde (1.0 eq.), and the chosen catalyst in the appropriate solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the substrates and catalyst used. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent to afford the desired quinolone derivative.

Reactant/ReagentMolar Ratio (relative to this compound)CatalystSolventTemperatureTypical Yield
This compound1.0----
2-Aminobenzaldehyde1.0KOHEthanolRefluxHigh
2-Aminobenzaldehyde1.0p-TSATolueneRefluxGood to High
2-Aminobenzaldehyde1.0IodineSolvent-free100-120 °CGood to High

Mandatory Visualizations

Synthesis of this compound

G cluster_0 Enamine Formation cluster_1 Acylation and Hydrolysis Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine Pyrrolidine, p-TSA Toluene, Reflux Iminium_Salt Iminium_Salt Enamine->Iminium_Salt Acetic Anhydride Product This compound Iminium_Salt->Product H3O+

Caption: Workflow for the synthesis of this compound.

Friedländer Annulation for Quinolone Synthesis

G cluster_0 Reactants cluster_1 Reaction cluster_2 Cyclization Reactant1 This compound Condensation Aldol Condensation & Schiff Base Formation Reactant1->Condensation Reactant2 o-Aminoaryl Aldehyde/Ketone Reactant2->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Catalyst (Acid or Base) Heat Product Quinolone Derivative Cyclization->Product

Caption: General scheme of the Friedländer annulation.

Conclusion

The use of this compound in the Friedländer annulation represents a robust and efficient strategy for the synthesis of structurally diverse quinolone derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel quinolone-based compounds for potential therapeutic applications. The versatility of the Friedländer reaction, coupled with the availability of various substituted o-aminoaryl aldehydes and ketones, allows for the generation of a wide array of quinolone analogues for further investigation in drug discovery programs.

Application Notes and Protocols: Synthesis of 2-Acetylcyclohexanone via Enamine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of 2-acetylcyclohexanone from cyclohexanone (B45756). The methodology leverages the formation of a nucleophilic enamine intermediate, which is subsequently acylated. This organocatalytic approach offers mild reaction conditions compared to traditional methods that require strong bases.[1] The protocol covers the formation of the pyrrolidine (B122466) enamine of cyclohexanone, its acylation with acetic anhydride (B1165640), and the final hydrolysis to yield the desired β-diketone.[2][3] The product, this compound, is a valuable intermediate in organic synthesis.[4] This protocol is intended for researchers in organic chemistry and drug development.

Introduction

The acylation of ketones at the α-carbon is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] While direct acylation using strong bases can be effective, it is often accompanied by side reactions such as self-condensation.[1] An alternative and milder strategy involves the conversion of a ketone into a more nucleophilic enamine intermediate. Enamines, readily prepared from ketones and secondary amines, possess nucleophilic character at the β-carbon due to the delocalization of the nitrogen's lone pair of electrons.[2][5]

This nucleophilicity allows for efficient acylation under neutral or weakly acidic conditions.[5] The resulting acylated intermediate, an iminium ion, is then readily hydrolyzed to regenerate the carbonyl group, yielding the final β-dicarbonyl compound.[2][5] This experiment demonstrates the synthesis of this compound by reacting cyclohexanone with pyrrolidine to form an enamine, followed by acylation with acetic anhydride.[2]

Reaction Scheme

The overall synthesis proceeds in three main stages: (1) Formation of the enamine, (2) Acylation of the enamine, and (3) Hydrolysis of the iminium salt intermediate.

Overall Reaction: Cyclohexanone → 1-(1-Cyclohexenyl)pyrrolidine → this compound

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialFormulaM. Wt. ( g/mol )Quantity
CyclohexanoneC₆H₁₀O98.145.0 mL (4.76 g)
PyrrolidineC₄H₉N71.124.0 mL (3.44 g)
p-Toluenesulfonic acid monohydrateCH₃C₆H₄SO₃H·H₂O190.220.1 g
Toluene (B28343)C₇H₈92.14~60 mL
Acetic Anhydride(CH₃CO)₂O102.094.5 mL (4.86 g)
Hydrochloric Acid (3 M)HCl36.463 x 10 mL
Anhydrous Magnesium SulfateMgSO₄120.37As needed

3.2. Equipment

  • 100 mL Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser with drying tube (CaCl₂)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (50 or 100 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

3.3. Procedure

Step 1: Formation of 1-(1-Cyclohexenyl)pyrrolidine (Enamine) [2][5]

  • To a 100 mL round-bottom flask, add cyclohexanone (5.0 mL), pyrrolidine (4.0 mL), p-toluenesulfonic acid (0.1 g), 40 mL of toluene, and a magnetic stir bar.[5]

  • Assemble a Dean-Stark apparatus with the flask and a reflux condenser. Place a drying tube containing calcium chloride on top of the condenser.[2]

  • Heat the mixture to a vigorous reflux using a heating mantle. Toluene and water will begin to co-distill and collect in the Dean-Stark trap.

  • Continue refluxing for approximately 1 hour, or until no more water collects in the trap.[5]

  • Allow the flask to cool to room temperature. The flask now contains a toluene solution of the enamine. This intermediate is used directly in the next step without isolation.[2]

Step 2: Acylation of the Enamine [2][5]

  • In a separate, dry flask, prepare a solution of acetic anhydride (4.5 mL) in 10 mL of toluene.[5]

  • Add the toluene solution of acetic anhydride to the cooled enamine solution from Step 1.

  • Stopper the flask and let the mixture stand at room temperature for at least 24 hours.[5]

Step 3: Hydrolysis and Work-up [2][5]

  • After the 24-hour period, add 5 mL of water to the reaction mixture.

  • Attach a reflux condenser and heat the mixture under reflux for 30 minutes to hydrolyze the iminium salt intermediate.[5]

  • Cool the mixture to room temperature and transfer it to a separatory funnel containing 10 mL of water.

  • Separate the layers and wash the organic layer sequentially with 3 M hydrochloric acid (3 x 10 mL) and then with water (10 mL).[2][5]

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[2]

Step 4: Purification and Characterization [2]

  • Filter off the drying agent by gravity filtration.

  • Concentrate the filtrate using a rotary evaporator to remove the toluene solvent.[5]

  • Purify the resulting crude oil by vacuum distillation (approx. 15-18 mmHg).[2][6]

  • Collect the fraction boiling at 111-112 °C (at 18 mmHg).[6][7]

  • Weigh the purified product, calculate the percentage yield, and characterize by ¹H NMR to determine the keto-enol tautomer ratio.[1][2]

Data Presentation

Table 1: Summary of Experimental Data and Product Characteristics

ParameterValueReference(s)
Reactant Quantities
Cyclohexanone5.0 mL (0.048 mol)[5]
Pyrrolidine4.0 mL (0.048 mol)[5]
Acetic Anhydride4.5 mL (0.048 mol)[5]
Product Data
Product NameThis compound[1][2]
Theoretical Yield~6.73 gCalculated
Reported Experimental Yield73.6% - 76%[1][8]
AppearanceClear, colorless to light yellow liquid[6]
Boiling Point111-112 °C @ 18 mmHg[6][7]
Density1.078 g/mL at 25 °C[6][7]
Spectroscopic Data
Keto-Enol Ratio (¹H NMR in CDCl₃)Keto: 28.3%, Enol: 71.7%[1]

Visualizations

5.1. Experimental Workflow

experimental_workflow start Start: Reagents reagents Mix Cyclohexanone, Pyrrolidine, Toluene, & p-TSA Catalyst start->reagents reflux Reflux with Dean-Stark Apparatus (1 hr) (Enamine Formation) reagents->reflux cool1 Cool to RT reflux->cool1 add_anhydride Add Acetic Anhydride in Toluene cool1->add_anhydride stand Let Stand at RT (24 hrs) (Acylation) add_anhydride->stand hydrolysis Add H₂O & Reflux (30 min) (Hydrolysis) stand->hydrolysis cool2 Cool to RT hydrolysis->cool2 workup Work-up: 1. Separate Layers 2. Wash with HCl (aq) 3. Wash with H₂O cool2->workup dry Dry Organic Layer (MgSO₄) & Filter workup->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate distill Purify by Vacuum Distillation evaporate->distill product Final Product: This compound distill->product

Caption: Experimental workflow for this compound synthesis.

5.2. Reaction Mechanism

reaction_mechanism Simplified Reaction Mechanism cluster_enamine 1. Enamine Formation cluster_acylation 2. Acylation cluster_hydrolysis 3. Hydrolysis ketone Cyclohexanone + Pyrrolidine enamine 1-(1-Cyclohexenyl)pyrrolidine (Enamine) ketone->enamine - H₂O (H⁺ cat.) enamine2 Enamine iminium Iminium Salt Intermediate enamine2->iminium anhydride Acetic Anhydride anhydride->iminium iminium2 Iminium Salt product This compound (Keto-Enol Tautomers) iminium2->product + H₂O

Caption: Simplified reaction mechanism for enamine-mediated acylation.

Safety and Handling

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

  • Pyrrolidine: Flammable and corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Acetic Anhydride: Corrosive and a lachrymator. Reacts with water. Handle with care in a fume hood.

  • p-Toluenesulfonic acid: Corrosive. Causes skin and eye irritation.

  • Hydrochloric Acid (3 M): Corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use. Perform the experiment in a well-ventilated laboratory fume hood.

References

Application Notes and Protocols: 2-Acetylcyclohexanone as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 2-Acetylcyclohexanone

This compound is a β-dicarbonyl compound that exists in equilibrium between its keto and enol tautomeric forms.[1] This structural feature is the foundation of its utility as a potent chelating agent. The enol form can be deprotonated to form a resonance-stabilized enolate anion, which acts as a bidentate ligand, coordinating with a single metal ion through its two oxygen atoms to form a stable six-membered ring.[2] This ability to form stable metal complexes makes this compound and its derivatives valuable in various fields of chemical and pharmaceutical science.

Key Applications
  • Homogeneous Catalysis: Metal complexes of β-diketonates are widely used as catalysts in organic synthesis.[3] Complexes formed with this compound can serve as catalysts for reactions such as oxidation, reduction, and cross-coupling. For instance, manganese(II) and cobalt(II) complexes have been successfully used as catalysts for the oxidation of cyclohexanone (B45756) to adipic acid, a key industrial chemical.[4][5] The chelating ligand stabilizes the metal ion, modulating its reactivity and selectivity in the catalytic cycle.

  • Building Block in Drug Synthesis: this compound serves as an important intermediate in the synthesis of more complex organic molecules.[6] Notably, it is a precursor for intermediates used in the synthesis of endothelin-converting enzyme inhibitors, which have potential applications in treating cardiovascular diseases.[6] Its ability to chelate metals can also be leveraged in the design of metallodrugs, where the metal complex itself is the active pharmaceutical ingredient.

  • Potential in Drug Delivery and Bio-imaging: While specific applications for this compound are still emerging, the broader class of β-diketones shows promise as carriers for metal-based drugs or as cages for contrast agents in medical imaging.[7] The chelation can improve the stability and bioavailability of therapeutic or diagnostic metal ions.

Quantitative Data

Quantitative data on the chelation properties and applications of this compound are crucial for experimental design.

Stability Constants of Metal Complexes

The stability constant (log K) quantifies the affinity of a chelating agent for a metal ion.[8] While comprehensive, critically evaluated stability constants for this compound are not widely available in the literature, data for the structurally similar and extensively studied β-diketone, acetylacetone (B45752) (acac) , are presented below for illustrative and comparative purposes. The trends are expected to be similar for this compound.

Metal IonStepwise Stability Constant (log K₁)Stepwise Stability Constant (log K₂)Overall Stability Constant (log β₂)
Cu(II)8.26.714.9
Ni(II)5.94.510.4
Co(II)5.23.89.0
Zn(II)5.04.09.0
Mn(II)4.03.17.1

Note: Data presented is for acetylacetone (2,4-pentanedione) in aqueous solution at ~25°C and is intended for illustrative purposes. Stability constants are dependent on solvent, temperature, and ionic strength.

Catalytic Performance Data

Metal complexes of chelating agents can exhibit significant catalytic activity. The following table summarizes the performance of metal complexes in the catalytic oxidation of cyclohexanone to adipic acid.[4][5]

CatalystSubstrateProductYield (%)
--INVALID-LINK--CyclohexanoneAdipic Acid72.8
[Co(H₂pza)₂(H₂O)₂(NO₃)]·NO₃CyclohexanoneAdipic Acid71.3

Reaction Conditions: Data adapted from studies on related metal complexes used for cyclohexanone peroxidation.[4][5] The data illustrates the potential of such complexes in catalysis.

Experimental Protocols

Protocol 1: Synthesis of Copper(II) bis(2-acetylcyclohexanonate)

This protocol describes a general method for synthesizing a metal-β-diketonate complex, adapted from standard procedures for similar compounds.[9][10]

Materials:

Procedure:

  • Ligand Preparation: In a 100 mL beaker, dissolve 2.80 g (20 mmol) of this compound in 40 mL of ethanol with gentle stirring.

  • Deprotonation: Slowly add 20 mL of 1 M NaOH solution to the ethanolic solution of the ligand while stirring. The solution should turn into a clear, yellowish solution of the sodium enolate.

  • Metal Salt Preparation: In a separate 100 mL beaker, dissolve 2.00 g (10 mmol) of copper(II) acetate monohydrate in 30 mL of deionized water. Gentle heating may be required to fully dissolve the salt.

  • Complexation: Slowly add the aqueous copper(II) acetate solution to the stirred solution of the sodium enolate of this compound.

  • Precipitation: A solid precipitate of the copper(II) complex should form immediately. Continue stirring the mixture at room temperature for 30 minutes to ensure the reaction is complete.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two 20 mL portions of deionized water, followed by one 15 mL portion of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the final product, a fine crystalline solid, in a desiccator or a vacuum oven at 50°C.

Protocol 2: Catalytic Oxidation of Cyclohexanone

This protocol provides a methodology for using a metal-2-acetylcyclohexanonate complex as a catalyst for an oxidation reaction, based on procedures for similar catalytic systems.[4][5]

Materials:

  • Copper(II) bis(2-acetylcyclohexanonate) (or another suitable metal complex) as the catalyst

  • Cyclohexanone (substrate)

  • Hydrogen peroxide (30% solution, oxidant)

  • Acetonitrile (B52724) (solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, oil bath

  • Equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mg of the Copper(II) bis(2-acetylcyclohexanonate) catalyst.

  • Addition of Solvent and Substrate: Add 20 mL of acetonitrile to the flask, followed by 1.0 g (~10.2 mmol) of cyclohexanone.

  • Initiating the Reaction: Stir the mixture at room temperature for 5 minutes to ensure homogeneity. Begin heating the mixture to 60°C using an oil bath.

  • Addition of Oxidant: Once the reaction temperature is stable, slowly add 3.5 mL (~34.3 mmol) of 30% hydrogen peroxide dropwise over a period of 20 minutes. Caution: The addition may be exothermic.

  • Reaction Monitoring: Allow the reaction to proceed at 60°C for 4-6 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.

  • Workup: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Quench any remaining peroxide by carefully adding a small amount of sodium sulfite (B76179) solution.

  • Product Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Analyze the crude product by GC-MS to determine the conversion and yield of adipic acid. Further purification can be achieved by column chromatography or recrystallization.

Visualizations

Chelation Mechanism of this compound

The following diagram illustrates the keto-enol tautomerism and the subsequent formation of a generic octahedral metal complex.

Caption: Chelation via the enol tautomer of this compound.

Experimental Workflow: Synthesis and Catalytic Application

This diagram outlines the logical flow from ligand to catalyst synthesis and its final use in an oxidation reaction.

G cluster_prep Phase 1: Catalyst Synthesis cluster_catalysis Phase 2: Catalytic Oxidation start Start Materials (2-acCH, Cu(OAc)₂) dissolve 1. Dissolve Ligand & Base in EtOH start->dissolve dissolve_metal 2. Dissolve Metal Salt in H₂O start->dissolve_metal mix 3. Mix Solutions (Precipitation) dissolve->mix dissolve_metal->mix isolate 4. Isolate Solid via Vacuum Filtration mix->isolate wash 5. Wash with H₂O and cold EtOH isolate->wash dry 6. Dry Product wash->dry catalyst Final Catalyst: Cu(acCH)₂ dry->catalyst setup 7. Setup Reaction: Catalyst, Substrate, Solvent catalyst->setup heat 8. Heat to 60°C setup->heat add_oxidant 9. Add H₂O₂ Dropwise heat->add_oxidant react 10. Monitor Reaction (4-6 hours) add_oxidant->react workup 11. Quench & Extract Product react->workup analyze 12. Analyze Product (GC-MS) workup->analyze

Caption: Workflow for catalyst synthesis and its application.

References

Application Notes and Protocols for the Quantification of 2-Acetylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylcyclohexanone is a key intermediate in organic synthesis and is of significant interest in the pharmaceutical industry. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and stability studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A comparative summary of the primary analytical techniques for the quantification of this compound is presented below. Gas Chromatography is often preferred for its high resolution and sensitivity for volatile compounds like this compound. HPLC-UV offers a versatile alternative, particularly for samples in complex matrices. UV-Vis spectrophotometry provides a simpler, more accessible method for rapid quantification, albeit with lower specificity.

Data Presentation: Quantitative Method Parameters

The following table summarizes the typical performance characteristics of the analytical methods described. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)UV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mL1 - 10 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL1 - 15 µg/mL5 - 30 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method provides excellent sensitivity and resolution for the quantification of this compound.

1.1. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)

  • Internal Standard (IS): n-Dodecane or other suitable non-interfering hydrocarbon

1.2. Instrumentation

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column.

1.3. GC-FID Conditions

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

1.4. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in the chosen solvent. Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. Add a constant concentration of the internal standard to each calibration standard.

  • Sample Solutions: Accurately weigh the sample and dissolve it in the solvent to achieve an expected this compound concentration within the calibration range. Add the same constant concentration of the internal standard.

1.5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of this compound in various sample matrices.

2.1. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • Mobile Phase: Acetonitrile and Water (HPLC grade)

  • Diluent: Mobile Phase

2.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2.3. HPLC-UV Conditions

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (based on the UV absorbance maximum of the enol form)

  • Injection Volume: 20 µL

2.4. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in the diluent. Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solutions: Accurately weigh the sample and dissolve it in the diluent to achieve an expected this compound concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

UV-Vis Spectrophotometry

A simple and rapid method for the quantification of this compound, suitable for screening purposes. Due to the keto-enol tautomerism of this compound, the position of the absorbance maximum can be solvent-dependent. The enol form typically exhibits a strong absorption band around 245 nm.

3.1. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • Solvent: Ethanol or Methanol (UV grade)

3.2. Instrumentation

  • UV-Vis Spectrophotometer

3.3. Method

  • Wavelength Scan: Prepare a solution of this compound in the chosen solvent and scan the absorbance from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a stock solution of this compound (100 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 50 µg/mL.

    • Measure the absorbance of each standard at the predetermined λmax using the solvent as a blank.

  • Sample Analysis:

    • Prepare a sample solution with a concentration expected to fall within the calibration range.

    • Measure the absorbance of the sample solution at λmax.

3.4. Data Analysis

  • Construct a calibration curve by plotting the absorbance against the concentration of this compound.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the Beer-Lambert law.

Visualizations

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard Prepare Calibration Standards Spike Add Internal Standard Standard->Spike Sample Prepare Sample Solution Sample->Spike Inject Inject into GC Spike->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC-FID analysis of this compound.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare Calibration Standards Filter Filter Samples (0.45 µm) Standard->Filter Sample Prepare Sample Solution Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (245 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Standard Prepare Calibration Standards Measure Measure Absorbance Standard->Measure Sample Prepare Sample Solution Sample->Measure Scan Determine λmax Scan->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for UV-Vis spectrophotometric analysis.

Application Notes and Protocols: The Synthesis of 2-Acetylcyclohexanone Using Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-acetylcyclohexanone, a valuable β-dicarbonyl compound, utilizing acetic anhydride (B1165640) as a key reagent. The predominant and most efficient method involves the acylation of cyclohexanone (B45756) via an enamine intermediate. This approach offers mild reaction conditions and good yields. An alternative, direct acylation method will also be discussed.

Reaction Overview

The reaction of cyclohexanone with acetic anhydride to form this compound is not a simple, direct mixing of reagents. Instead, it is typically achieved through a two-step process involving the formation of a nucleophilic enamine intermediate. This intermediate readily reacts with acetic anhydride, and subsequent hydrolysis yields the desired product. This compound exists as a dynamic equilibrium between its keto and enol tautomeric forms, with the enol form often being the major component.[1][2]

Key Characteristics of this compound
PropertyValueReference
Molecular FormulaC₈H₁₂O₂[1]
Molecular Weight140.18 g/mol [1]
Boiling Point118-136 °C at reduced pressure[3]
Tautomeric Composition~71.7% enol, 28.3% keto in CDCl₃[2]

Experimental Protocols

Two primary methods for the synthesis of this compound using acetic anhydride are outlined below.

Method 1: Synthesis via Enamine Intermediate (Stork Enamine Acylation)

This is a widely used and efficient method that proceeds under relatively mild conditions.[2][4][5][6]

Protocol:

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, a slight excess of pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene (B28343) as the solvent.[4][6]

    • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Continue refluxing for approximately 1-2 hours, or until no more water is collected.[4]

    • Cool the reaction mixture to room temperature. The resulting solution contains the 1-(pyrrolidin-1-yl)cyclohex-1-ene (enamine) intermediate.

  • Acylation:

    • In a separate flask, prepare a solution of acetic anhydride in toluene.[4]

    • Add the enamine solution to the acetic anhydride solution and allow the mixture to stand at room temperature for at least 24 hours.[4][6]

  • Hydrolysis and Work-up:

    • Add water to the reaction mixture and heat at reflux for 30-60 minutes to hydrolyze the iminium salt intermediate.[4][6]

    • After cooling, transfer the mixture to a separatory funnel.

    • Wash the organic layer successively with dilute hydrochloric acid (to remove any remaining pyrrolidine) and water.[4]

    • Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain pure this compound.[4]

Quantitative Data for Enamine Method:

ParameterValueReference
Yield 73.6%[2]
76%[5]
Method 2: Direct Acylation of Cyclohexanone

This method involves the direct acylation of a pre-formed enolate of cyclohexanone.

Protocol:

  • Enolate Formation:

    • In a reaction flask under an inert atmosphere, dissolve cyclohexanone in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF).

    • Cool the solution in an ice bath.

    • Slowly add a strong base, such as sodium methoxide (B1231860) or lithium diisopropylamide (LDA), to form the cyclohexanone enolate.[3]

    • Stir the reaction at room temperature for 1-2 hours.[3]

  • Acylation:

    • Cool the enolate solution in an ice-water bath.

    • Slowly add acetic anhydride dropwise to the reaction mixture.[3]

    • Allow the reaction to stir at room temperature for approximately 1 hour.[3]

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent like dichloromethane.[3]

    • Wash the combined organic extracts with water.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the resulting crude product by vacuum distillation.[3]

Quantitative Data for Direct Acylation Method:

ParameterValueReference
Yield ~20% (with sodium methoxide)[3]
>94% (with LDA and acetyl chloride)[3]

Note: While the patent describes a high yield with LDA and acetyl chloride, the yield with acetic anhydride is significantly lower.

Reaction Mechanisms and Visualizations

Keto-Enol Tautomerism of this compound

This compound exists as a mixture of two tautomeric forms: a keto form and a more stable, conjugated enol form.

Caption: Keto-enol tautomerism of this compound.

Experimental Workflow for Synthesis via Enamine Intermediate

The following diagram illustrates the key steps in the synthesis of this compound using the enamine methodology.

G start Cyclohexanone + Pyrrolidine + p-TsOH in Toluene enamine_formation Enamine Formation (Reflux with Dean-Stark) start->enamine_formation acylation Acylation (Add Acetic Anhydride) enamine_formation->acylation hydrolysis Hydrolysis (Add H₂O and Reflux) acylation->hydrolysis workup Aqueous Work-up (Extraction and Washing) hydrolysis->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Development

β-Dicarbonyl compounds like this compound are versatile building blocks in organic synthesis. Their ability to be alkylated and to participate in condensation reactions makes them valuable intermediates in the synthesis of more complex molecules, including various heterocyclic compounds that form the core of many pharmaceutical agents. The synthesis of 2-acyl-cyclohexane-1,3-dione derivatives, which are structurally related to this compound, has been explored for developing herbicides, indicating the potential for discovering other bioactive molecules from this class of compounds.[7]

References

Application Notes and Protocols: The Role of 2-Acetylcyclohexanone in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-acetylcyclohexanone as a versatile substrate in aldol (B89426) condensation reactions. This ketone is a valuable building block in organic synthesis, particularly in the construction of complex cyclic systems and chiral molecules that are precursors to pharmacologically active compounds. The following sections detail the applications, present key quantitative data, and provide explicit experimental protocols for the use of this compound in asymmetric aldol condensations, a cornerstone of modern synthetic chemistry.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that unites two carbonyl compounds to form a β-hydroxy carbonyl product, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound.[1][2][3] this compound, a β-diketone, possesses two enolizable positions, making it a highly reactive and versatile donor in aldol reactions. Its structure allows for the formation of intricate bicyclic systems, which are common motifs in natural products and synthetic drugs.[4][5][6] A significant area of application is in organocatalyzed asymmetric aldol reactions, where chiral catalysts, such as the amino acid L-proline, can induce high stereoselectivity, leading to the formation of specific enantiomers of the aldol product.[7][8][9][10] This approach is of paramount importance in drug development, where the chirality of a molecule is often critical to its biological activity.

Applications in Organic Synthesis

This compound is a key starting material in a variety of synthetic transformations, most notably in Robinson annulation reactions for the synthesis of Wieland-Miescher ketone and its analogues.[4][5][11] The Wieland-Miescher ketone is a crucial intermediate in the total synthesis of steroids and other terpenoids.[4][5][6] Furthermore, derivatives of this compound have been investigated for their potential as novel therapeutic agents, including antibacterial compounds that target essential bacterial proteins like FtsZ.[12][13]

The asymmetric aldol reaction of this compound with various aldehydes, often catalyzed by L-proline or its derivatives, provides access to chiral β-hydroxy ketones with high diastereo- and enantioselectivity.[7][9][14][15] These products are valuable chiral building blocks for the synthesis of a wide range of complex molecules.

Data Presentation

The following table summarizes representative quantitative data for the L-proline catalyzed aldol reaction between cyclohexanone (B45756) (a related substrate to this compound, illustrating the general reactivity) and various aldehydes. This data highlights the efficiency and stereoselectivity achievable with this organocatalytic system.

EntryAldehyde DonorCatalyst (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
1Benzaldehyde (B42025)L-Proline (10)Methanol (B129727)/Water0307890:1095[7]
2p-NitrobenzaldehydeL-Proline (2)WaterRoom Temp2.5>9999:198[14]
3IsobutyraldehydeL-Proline (2)WaterRoom Temp2495-96[14]
4NicotinaldehydeL-Proline (2)WaterRoom Temp2.5>9998:295[14]
5IsonicotinaldehydeL-Proline (2)WaterRoom Temp2.5>9998:293[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generally accepted reaction mechanism for the L-proline catalyzed aldol condensation and a typical experimental workflow for carrying out this reaction.

Aldol_Mechanism Ketone This compound Enamine Enamine Intermediate Ketone->Enamine + Proline Proline L-Proline Proline->Enamine Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O (Hydrolysis) Catalyst_Regen Catalyst Regeneration Aldol_Adduct->Catalyst_Regen Catalyst_Regen->Proline

Caption: Mechanism of the L-proline catalyzed aldol reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add L-Proline, solvent, and this compound to flask. - Stir at room temperature. Start->Setup Cooling Cool reaction mixture to 0 °C. Setup->Cooling Addition Slowly add aldehyde to the reaction mixture. Cooling->Addition Reaction Stir vigorously at 0 °C for the specified time. Addition->Reaction Workup Work-up: - Quench the reaction. - Extract with organic solvent. Reaction->Workup Purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Analysis Characterization: - NMR, HPLC, etc. Purification->Analysis End End Analysis->End

Caption: General experimental workflow for an aldol condensation.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent use in an L-proline catalyzed asymmetric aldol condensation.

Protocol 1: Synthesis of this compound via Enamine Acylation

This protocol describes the synthesis of this compound from cyclohexanone and acetic anhydride (B1165640) using a pyrrolidine (B122466) enamine intermediate.[16][17][18]

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Toluene (B28343)

  • p-Toluenesulfonic acid monohydrate

  • Acetic anhydride

  • 3 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Enamine Formation:

    • To a 100 mL round-bottom flask, add 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.[18]

    • Assemble a Dean-Stark apparatus with a reflux condenser and a drying tube.

    • Heat the mixture to reflux for 1 hour to azeotropically remove the water formed during the reaction.[16][18]

    • Allow the reaction mixture to cool to room temperature.

  • Acylation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 5 mL of acetic anhydride to the cooled enamine solution while stirring.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel containing 10 mL of water.

    • Separate the organic layer and wash it sequentially with 3 M HCl (3 x 10 mL) and water (10 mL).[18]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound. A yield of approximately 76% can be expected.[16]

Protocol 2: L-Proline Catalyzed Asymmetric Aldol Reaction of this compound with Benzaldehyde

This protocol details a representative asymmetric aldol condensation using L-proline as an organocatalyst.[7][9]

Materials:

  • (S)-proline

  • This compound

  • Benzaldehyde

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography

  • High-performance liquid chromatography (HPLC) with a chiral stationary phase

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup:

    • In a 25 mL round-bottom flask, dissolve (S)-proline (e.g., 115 mg, 1 mmol, 10 mol%) in a mixture of methanol (1.33 mL) and water (330 µL).[9]

    • Add this compound (e.g., 5.18 mL, 50 mmol) to the catalyst solution and stir for 10 minutes at room temperature.[9]

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add benzaldehyde (e.g., 1.02 mL, 10 mmol) to the cooled mixture.[9]

  • Reaction Execution:

    • Cap the flask and stir the reaction mixture vigorously at 0 °C for 30 hours.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Analysis:

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess of the major diastereomer by HPLC analysis on a chiral stationary phase.

References

Troubleshooting & Optimization

troubleshooting low yield in 2-acetylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 2-acetylcyclohexanone.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide addresses common problems in a question-and-answer format to help you identify and resolve the root cause of a suboptimal outcome.

Q1: My overall yield is significantly lower than expected. What are the most common causes?

Low overall yield is a frequent issue that can often be traced back to several key areas of the experimental protocol. The primary suspects are incomplete enamine formation, competing side reactions during acylation, and inefficient purification.

  • Incomplete Enamine Formation: The initial step of forming the enamine intermediate from cyclohexanone (B45756) and a secondary amine (like pyrrolidine (B122466) or morpholine) is critical. Insufficient removal of water, which is a byproduct of this reaction, can inhibit the reaction equilibrium and prevent complete formation of the enamine.[1][2]

  • Side Reactions: The acylation step is prone to side reactions. The acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) can react with other nucleophiles present in the reaction mixture. A common side reaction is the N-acylation of the amine if it hasn't been completely consumed in the enamine formation step, or if the enamine itself is unstable and breaks down.[3]

  • Purification Losses: Significant amounts of the product can be lost during the work-up and purification stages. This can happen during aqueous washes if the product is partially water-soluble, or during distillation if the conditions are not optimized.[1][4]

Q2: I suspect my enamine formation is incomplete. How can I improve this step?

Ensuring the complete formation of the enamine is crucial for a high yield. The key is to effectively remove the water generated during the reaction to drive the equilibrium towards the product.

  • Azeotropic Distillation: The use of a Dean-Stark apparatus during the reflux in a solvent like toluene (B28343) is a highly effective method for removing water.[1][2]

  • Reaction Time: Ensure the reflux time is sufficient. While some protocols suggest a minimum of 30 minutes, an hour is more common to ensure the reaction goes to completion.[1][4]

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is typically used to facilitate the reaction.[1][2]

Q3: How can I minimize side reactions during the acylation step?

The primary side reaction of concern is N-acylation. To favor the desired C-acylation of the enamine, consider the following:

  • Purity of Enamine: If possible, purifying the enamine by distillation before acylation can remove unreacted secondary amine, which could otherwise be acetylated.[5]

  • Reaction Conditions: The choice of acylating agent and reaction conditions can influence the selectivity. While highly reactive agents like acetyl chloride can be effective, they may also be less selective.[3] Acetic anhydride is a commonly used alternative.[1][6]

  • One-Pot Procedures: Some modern protocols, such as the one-pot synthesis using lithium diisopropylamide (LDA), can achieve very high yields (over 94%) by carefully controlling the reaction conditions and minimizing intermediate purification steps.[7]

Q4: My final product is impure. What are the likely contaminants and how can I remove them?

Impurities can significantly impact the characterization and subsequent use of your this compound. Common impurities include:

  • Unreacted Starting Materials: Cyclohexanone and the secondary amine may be present if the initial reaction was incomplete.

  • Side Products: N-acetylated amine is a common byproduct.

  • Solvent: Residual solvent from the reaction or extraction steps.

Purification Strategies:

  • Extraction/Washing: A thorough work-up is essential. Washing the organic layer with dilute acid (e.g., 3M HCl) will remove unreacted amine and other basic impurities. Subsequent washes with water will remove the acid and any water-soluble components.[1][4]

  • Vacuum Distillation: This is the most common and effective method for purifying the final product.[1][5] It is important to collect the fraction at the correct boiling point and pressure to ensure high purity.

  • Column Chromatography: For very high purity, column chromatography can be employed, though it may not be practical for large-scale syntheses.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

Yields can vary significantly depending on the method used. The traditional enamine synthesis route typically reports yields in the range of 70-76%.[5][6] However, a one-pot method using LDA as a strong base has been reported to achieve yields exceeding 94%.[7]

Q2: My 1H-NMR spectrum shows two sets of peaks for the product. Why is this?

This compound exists as a mixture of keto and enol tautomers.[1][6] The enol form is often the major component and is stabilized by intramolecular hydrogen bonding. Therefore, you will see distinct peaks for both forms in the NMR spectrum. The percentage of each tautomer can be determined by integrating the relevant peaks.[6][8]

Q3: Is it necessary to isolate the enamine intermediate?

No, it is not always necessary. Many procedures, including the widely used Stork enamine synthesis, proceed by generating the enamine in situ and then adding the acylating agent to the same reaction mixture without isolating the intermediate.[1][2][9] This can be more efficient and time-saving.

Q4: What are the advantages of using an enamine-based synthesis over a direct acylation with a strong base?

Enamine-based syntheses are often preferred because they are carried out under milder conditions and can avoid the side reactions associated with strong bases, which can promote self-condensation of the ketone.[6]

Data Presentation

Synthesis MethodKey ReagentsTypical YieldReference
Enamine Synthesis (Pyrrolidine)Cyclohexanone, Pyrrolidine, Acetic Anhydride, p-toluenesulfonic acid73.6%[6]
Enamine Synthesis (Morpholine)Cyclohexanone, Morpholine, Acetyl Chloride, TriethylamineNot specified, but common[3]
One-Pot LDA MethodCyclohexanone, Lithium Diisopropylamide (LDA), Acetyl Chloride>94%[7]

Experimental Protocols

1. Enamine Synthesis of this compound (via Pyrrolidine)

This protocol is adapted from a common literature procedure.[1][2]

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.

    • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 1-2 hours).

    • Cool the reaction mixture to room temperature.

  • Acylation:

    • In a separate flask, prepare a solution of acetic anhydride (1.1 eq) in toluene.

    • Slowly add the enamine solution to the acetic anhydride solution with stirring.

    • Allow the reaction mixture to stand at room temperature for at least 24 hours.

  • Work-up and Purification:

    • Add water to the reaction mixture and heat at reflux for 30 minutes to hydrolyze the iminium salt.

    • Cool the mixture and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 3M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

2. One-Pot Synthesis of this compound (via LDA)

This protocol is based on a high-yield patented method.[7]

  • Deprotonation:

    • In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) in THF (1.1 eq) dropwise.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Acylation:

    • Cool the reaction mixture back down to 0-5 °C in an ice-water bath.

    • Slowly add a solution of acetyl chloride (1.1 eq) in chloroform (B151607) dropwise.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Separate the organic layer and wash the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers and wash with water.

    • Dry the organic layer over a suitable drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation, collecting the fraction at 118-136 °C.

Visualizations

Troubleshooting_Workflow start Low Yield in this compound Synthesis q1 Incomplete Enamine Formation? start->q1 q2 Side Reactions During Acylation? q1->q2 No sol1 Optimize Water Removal: - Use Dean-Stark trap - Ensure sufficient reflux time q1->sol1 Yes q3 Product Loss During Purification? q2->q3 No sol2 Minimize N-Acylation: - Purify enamine intermediate - Optimize acylating agent and conditions q2->sol2 Yes sol3 Improve Work-up & Purification: - Optimize extraction/washing steps - Careful vacuum distillation q3->sol3 Yes

Caption: Troubleshooting workflow for low yield.

Enamine_Synthesis_Pathway cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Hydrolysis cyclohexanone Cyclohexanone enamine Enamine Intermediate cyclohexanone->enamine amine Secondary Amine (e.g., Pyrrolidine) amine->enamine iminium Iminium Salt enamine->iminium h2o_out - H2O acyl_agent Acylating Agent (e.g., Acetic Anhydride) acyl_agent->iminium product This compound iminium->product hydrolysis Hydrolysis (H2O)

Caption: Enamine synthesis signaling pathway.

References

Technical Support Center: Purification of 2-Acetylcyclohexanone by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 2-acetylcyclohexanone via vacuum distillation. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common problems encountered during the vacuum distillation of this compound.

Q1: My vacuum pump is running, but I cannot achieve the desired low pressure. What should I do?

A1: Leaks are the most common cause of pressure issues in a vacuum distillation setup.

  • Check all glass joints: Ensure all ground glass joints are properly sealed and greased. Ungreased or poorly fitted joints are a primary source of leaks.[1]

  • Inspect tubing: Use thick-walled tubing specifically designed for vacuum applications, as standard tubing can collapse under reduced pressure.[2] Check for any cracks or holes in the tubing.

  • Aspirator function: If using a water aspirator, verify that it is functioning correctly and providing adequate suction.[1]

  • Systematic leak detection: Close all stopcocks and apply the vacuum. Open the stopcocks one by one, starting from the one closest to the vacuum source. A hissing sound will indicate a leak in the system.[3]

Q2: The liquid in the distillation flask is bumping violently. How can I prevent this?

A2: Bumping, or sudden, violent boiling, is a common issue in vacuum distillation.

  • Use a stir bar: A magnetic stir bar should always be used to ensure smooth boiling. Boiling stones are ineffective under vacuum because the trapped air is quickly removed, rendering them useless.[1]

  • Proper heating: Heat the flask gradually. A heating mantle connected to a Variac is recommended for precise temperature control.[4] If bumping occurs, reduce the heat immediately.

  • Claisen adapter: A Claisen adapter should be used to prevent any bumped liquid from splashing over into the condenser and contaminating the distillate.[3][4]

Q3: The distillation is proceeding very slowly, or no distillate is collecting. What is the issue?

A3: This can be due to several factors related to temperature and pressure.

  • Insufficient heating: The temperature of the heating bath may be too low for the compound to vaporize, even under reduced pressure. Slowly increase the temperature.

  • Pressure is too high: If the vacuum is not low enough, the boiling point of this compound will be higher. Re-check your vacuum system for leaks.

  • Excessive heat loss: Insulate the distillation head and Claisen adapter with glass wool or aluminum foil to prevent premature condensation of the vapor before it reaches the condenser.[4]

Q4: My product is decomposing or turning dark during distillation. How can I avoid this?

A4: Decomposition is often caused by excessive heat. Vacuum distillation is specifically used to lower the boiling point and prevent thermal degradation.[5][6]

  • Lower the pressure: A lower pressure will further decrease the boiling point, allowing for distillation at a lower temperature.[7]

  • Minimize distillation time: Do not heat the compound for longer than necessary. Once the desired fraction has been collected, stop the distillation.

Q5: The distilled product is not pure. What went wrong?

A5: Impurities can co-distill with the product if their boiling points are close.

  • Fractional distillation: For separating compounds with close boiling points, a fractionating column (e.g., a Vigreux column) can be inserted between the distillation flask and the distillation head to improve separation efficiency.[8]

  • Proper fraction collection: Collect different fractions as the temperature changes. The main product should distill over a narrow and stable temperature range. Discard the forerun (lower-boiling impurities) and stop before higher-boiling impurities begin to distill.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure (approximately 224-226 °C), and heating it to this temperature can cause it to decompose.[5][9] By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature that does not degrade the compound.[6][7]

Q2: What is the expected boiling point of this compound under vacuum?

A2: The boiling point is dependent on the pressure. For example, it boils at 111-112 °C at a pressure of 18 mmHg.[10][11] Refer to the data table below for boiling points at various pressures.

Q3: What preliminary purification steps should be taken before vacuum distillation?

A3: Before distillation, the crude this compound should be worked up to remove major impurities. A typical procedure involves washing the organic phase with an acidic solution, followed by water.[12] The solution is then dried over an anhydrous drying agent like sodium sulfate (B86663) before the solvent is removed, often with a rotary evaporator.[12] Another described method involves dissolving the crude product in ligroin, washing with saturated aqueous NaHCO3, and then drying it.[10][11]

Q4: How do I know when to stop the distillation?

A4: You should stop the distillation when the temperature starts to rise significantly after the main fraction has been collected, or when the volume of liquid in the distilling flask is very low. Continuing to heat a nearly empty flask can lead to decomposition of the residue and potential hazards.

Quantitative Data

The physical properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₂[13][14][15]
Molecular Weight 140.18 g/mol [10][13][14]
Boiling Point 111-112 °C @ 18 mmHg[10]
118-136 °C @ ~12 mmHg (-0.0960 MPa)[16]
94-96 °C @ 1.3 kPa (9.75 mmHg)[13][14]
111-112 °C @ 2.4 kPa (18 mmHg)[13][14]
115-117 °C @ 2.7 kPa (20.25 mmHg)[13][14]
Density 1.078 g/mL at 25 °C[10]
Refractive Index (n20/D) 1.509[10]

Experimental Protocol: Vacuum Distillation

This protocol outlines the steps for the purification of this compound.

1. Preparation and Setup:

  • Inspect Glassware: Carefully inspect all glassware for cracks or defects that could cause it to implode under vacuum.[1][2]

  • Apparatus Assembly: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a distillation head with a thermometer, a condenser, and a receiving flask. A "cow" or "pig" adapter can be used to collect multiple fractions without breaking the vacuum.[3]

  • Grease Joints: Lightly grease all ground-glass joints to ensure an airtight seal.[1]

  • Add Sample: Place the crude this compound and a magnetic stir bar into the distillation flask. The flask should be no more than two-thirds full.[2]

  • Connect Tubing: Connect the condenser to a cold water source. Use thick-walled tubing to connect the vacuum adapter to a vacuum trap, and then to the vacuum pump or water aspirator.[2]

2. Distillation Procedure:

  • Start Stirring: Begin stirring the crude liquid.

  • Apply Vacuum: Turn on the vacuum source and allow the pressure inside the apparatus to stabilize. Remove any low-boiling solvents first without heating.[1]

  • Begin Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Observe the temperature at which the vapor begins to condense and collect in the receiving flask.

    • Discard any initial low-boiling forerun.

    • Collect the main fraction of this compound over a stable, narrow temperature range corresponding to the pressure in your system (refer to the data table).

  • Shutdown:

    • Once the main fraction is collected, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to return it to atmospheric pressure. Never turn off the vacuum source before venting the system , as this can cause back-suction.[1]

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and collect your purified product.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.

Vacuum_Distillation_Setup cluster_setup Distillation Apparatus cluster_vacuum Vacuum System cluster_cooling Cooling System Flask Distilling Flask (with stir bar and crude product) Claisen Claisen Adapter Flask->Claisen Vapor path Mantle Heating Mantle Head Distillation Head (with Thermometer) Claisen->Head Condenser Condenser Head->Condenser Cow Cow/Pig Adapter Condenser->Cow WaterOut Water Out Condenser->WaterOut ReceivingFlasks Receiving Flasks Cow->ReceivingFlasks Collects distillate Trap Cold Trap Cow->Trap To Vacuum VacuumSource Vacuum Pump or Aspirator Manometer Manometer (Pressure Gauge) Trap->Manometer Manometer->VacuumSource WaterIn Water In WaterIn->Condenser Coolant Flow

Caption: A schematic of a standard vacuum distillation apparatus.

Troubleshooting_Workflow cluster_pressure Pressure Issues cluster_boiling Boiling Issues cluster_product Product Quality Start Problem Encountered During Distillation P1 Cannot achieve low pressure Start->P1 B1 Violent Bumping Start->B1 B2 Distillation too slow / No distillate Start->B2 Q1 Product is dark / Decomposed Start->Q1 P1_S1 Check for leaks: - Grease all joints - Inspect tubing P1->P1_S1 P1_S2 Verify vacuum source is working P1->P1_S2 B1_S1 Ensure stir bar is active B1->B1_S1 B1_S2 Reduce heating rate B1->B1_S2 B1_S3 Use Claisen adapter B1->B1_S3 B2_S1 Increase heating temperature gradually B2->B2_S1 B2_S2 Check vacuum level (is pressure too high?) B2->B2_S2 B2_S3 Insulate apparatus (foil/glass wool) B2->B2_S3 Q1_S1 Achieve lower pressure to reduce boiling point Q1->Q1_S1 Q1_S2 Minimize heating time Q1->Q1_S2

Caption: A troubleshooting workflow for common vacuum distillation issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Acetylcyclohexanone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-acetylcyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Stork enamine reaction, which is the most common synthetic route.

Question: Why is my yield of this compound consistently low?

Answer: Low yields can stem from several factors throughout the experimental process. Here are the primary areas to investigate:

  • Incomplete Enamine Formation: The initial step of forming the enamine intermediate is critical.

    • Insufficient Water Removal: The formation of an enamine from cyclohexanone (B45756) and a secondary amine (e.g., pyrrolidine (B122466) or morpholine) is a reversible condensation reaction that produces water.[1][2] Failure to effectively remove this water will shift the equilibrium back towards the starting materials, thus reducing the concentration of the enamine available for acylation.

      • Troubleshooting: Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently. The solvent, typically toluene (B28343), should be boiling vigorously to facilitate the azeotropic removal of water.[2] Check for any leaks in the system that could introduce atmospheric moisture.

    • Catalyst Inactivity: An acid catalyst, commonly p-toluenesulfonic acid (p-TsOH), is used to facilitate enamine formation.

      • Troubleshooting: Use a fresh, dry sample of p-TsOH. Older batches may have absorbed moisture, reducing their catalytic activity.[3]

  • Inefficient Acylation: The reaction of the enamine with the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) may be incomplete.

    • Reaction Time and Temperature: While the enamine formation requires heating, the subsequent acylation is often carried out at room temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction.[1][4]

      • Troubleshooting: Ensure the recommended reaction time is followed. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.

  • Hydrolysis Issues: The final step involves the hydrolysis of the iminium salt intermediate to yield the desired product.

    • Incomplete Hydrolysis: Insufficient water or acid during the workup can lead to incomplete conversion to this compound.[5][6]

      • Troubleshooting: Ensure adequate addition of water and acid during the workup, followed by sufficient heating (reflux) to drive the hydrolysis to completion.[1]

  • Purification Losses: Significant amounts of product can be lost during the workup and purification stages.

    • Extraction and Distillation: Improper extraction techniques or losses during vacuum distillation can significantly reduce the final yield.[7]

      • Troubleshooting: Perform extractions with the appropriate solvent and ensure complete phase separation. When performing vacuum distillation, ensure the system is free of leaks and the collection fractions are appropriate for the boiling point of this compound.[1]

Question: I am observing significant side product formation. What are they and how can I minimize them?

Answer: The formation of side products is a common issue. The most likely side products and strategies for their minimization are:

  • N-Acylation: The nitrogen atom of the enamine is also nucleophilic and can react with the acylating agent.[8] This leads to the formation of an N-acetylated byproduct.

    • Minimization: C-acylation (the desired reaction) is generally favored over N-acylation. However, to further minimize this side reaction, ensure the dropwise addition of the acylating agent, potentially at a lower temperature, to control the reaction rate.

  • O-Acylation: While less common, acylation can occur at the oxygen atom of the enol form of the intermediate, leading to an enol ester.

  • Unreacted Starting Materials: The presence of unreacted cyclohexanone or the secondary amine in the final product indicates incomplete reaction in the initial stages.

    • Minimization: As mentioned for low yields, ensure complete enamine formation by efficient water removal and the use of an active catalyst.[2][9]

Question: My final product is a mixture of keto and enol forms. Is this normal, and how can I determine the ratio?

Answer: Yes, it is entirely normal for this compound to exist as a mixture of keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding.[1][10]

  • Determining the Keto-Enol Ratio: The most common method for determining the ratio of the keto and enol forms is through ¹H NMR spectroscopy.[8][11] The enol form will have a characteristic signal for the enolic proton, typically at a high chemical shift (e.g., around 16 ppm).[11] By integrating the signals corresponding to unique protons of the keto and enol forms, their relative percentages can be calculated. For example, one study reported a mixture of 71.7% enol and 28.3% keto form.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Dean-Stark apparatus in this synthesis?

A1: The Dean-Stark apparatus is crucial for the successful formation of the enamine intermediate. It is used to azeotropically remove the water that is formed during the condensation reaction between cyclohexanone and the secondary amine.[2][10] By continuously removing a product (water), Le Chatelier's principle dictates that the equilibrium will shift towards the formation of more products, thus maximizing the yield of the enamine.[9]

Q2: Can I use a different secondary amine besides pyrrolidine or morpholine (B109124)?

A2: Yes, other secondary amines can be used. However, pyrrolidine and morpholine are commonly employed because they readily form stable enamines with cyclohexanone.[12] The choice of amine can influence the reactivity of the resulting enamine.

Q3: What is the purpose of the p-toluenesulfonic acid (p-TsOH)?

A3: p-Toluenesulfonic acid acts as an acid catalyst to facilitate the formation of the enamine.[1][3] It protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the secondary amine.

Q4: Are there alternative methods to the Stork enamine synthesis for preparing this compound?

A4: Yes, an alternative is the direct acylation of cyclohexanone using a strong base. One patented method describes a one-pot synthesis using lithium diisopropylamide (LDA) to deprotonate cyclohexanone, followed by acylation with acetyl chloride.[7][13] This method reports high yields (over 94%) and avoids the need to form and isolate an enamine intermediate.[13]

Q5: How should I purify the final product?

A5: The most common method for purifying this compound is vacuum distillation.[1][2] This is effective for separating the product from less volatile impurities and any remaining high-boiling solvent. Other purification techniques that can be employed include extraction and column chromatography.[8][14]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterStork Enamine Synthesis (Pyrrolidine)One-Pot Synthesis (LDA)
Base/Amine PyrrolidineLithium diisopropylamide (LDA)
Acylating Agent Acetic anhydrideAcetyl chloride
Catalyst p-Toluenesulfonic acidNot applicable
Solvent TolueneTetrahydrofuran (THF)
Enamine Formation Reflux with Dean-Stark (1 hour)Not applicable
Acylation Conditions Room temperature (24-48 hours)0°C to room temperature (1-2 hours)
Reported Yield ~74-76%[1][8]>94%[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Stork Enamine Reaction

This protocol is adapted from established literature procedures.[1][2][10]

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Acetic anhydride

  • Hydrochloric acid (3 M)

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Enamine Formation:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.[1]

    • Heat the mixture to reflux for 1 hour, collecting the water that forms in the Dean-Stark trap.[1]

    • After 1 hour, allow the mixture to cool to room temperature.

  • Acylation:

    • Prepare a solution of 4.5 mL of acetic anhydride in 10 mL of toluene.[1]

    • Add the acetic anhydride solution to the flask containing the enamine.

    • Stopper the flask and let the mixture stand at room temperature for at least 24 hours.[1]

  • Hydrolysis and Workup:

    • Add 5 mL of water to the reaction mixture and heat at reflux for 30 minutes.[1]

    • Cool the mixture to room temperature and transfer it to a separatory funnel containing 10 mL of water.

    • Separate the organic layer and wash it sequentially with 3 x 10 mL of 3 M HCl and 10 mL of water.[1]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the toluene using a rotary evaporator.

    • Purify the resulting crude product by vacuum distillation to obtain this compound.[1]

Visualizations

experimental_workflow cluster_enamine_formation Enamine Formation cluster_acylation Acylation cluster_workup_purification Workup & Purification reactants Cyclohexanone, Pyrrolidine, p-TsOH, Toluene reflux Reflux with Dean-Stark Trap (1 hr) reactants->reflux enamine Enamine Intermediate in Toluene reflux->enamine acetic_anhydride Add Acetic Anhydride in Toluene enamine->acetic_anhydride stand Stand at Room Temperature (24-48 hrs) acetic_anhydride->stand iminium_salt Iminium Salt Intermediate stand->iminium_salt hydrolysis Hydrolysis (H2O, reflux) iminium_salt->hydrolysis extraction Extraction (HCl, H2O) hydrolysis->extraction drying Drying (Na2SO4) extraction->drying distillation Vacuum Distillation drying->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cyclohexanone Cyclohexanone enamine Enamine cyclohexanone->enamine + Pyrrolidine - H2O (p-TsOH cat.) pyrrolidine Pyrrolidine iminium_salt Iminium Salt enamine->iminium_salt + Acetic Anhydride acetic_anhydride Acetic Anhydride product This compound (Keto-Enol Tautomers) iminium_salt->product + H2O h2o H2O (Hydrolysis)

Caption: Simplified reaction mechanism for this compound formation.

References

Technical Support Center: Synthesis of 2-Acetylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetylcyclohexanone. The following information is designed to help identify and resolve common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the acylation of cyclohexanone (B45756) via an enamine intermediate. This approach, often referred to as the Stork enamine synthesis, is favored because it uses milder conditions than traditional base-catalyzed acylations, thereby minimizing side reactions such as self-condensation.[1][2] The general process involves reacting cyclohexanone with a secondary amine (e.g., pyrrolidine (B122466) or morpholine) to form an enamine, which is then acylated with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, followed by hydrolysis of the resulting iminium salt to yield the desired product.

Q2: What are the primary side reactions to be aware of during the enamine-based synthesis of this compound?

A2: The main side reactions include:

  • N-acylation: The acetylating agent reacts with the nitrogen atom of the enamine instead of the desired α-carbon.

  • Di-acylation: The addition of two acetyl groups to the α-carbon of cyclohexanone.

  • Aldol Condensation: Self-condensation of the starting material, cyclohexanone, can occur, although this is less common under the milder conditions of enamine synthesis compared to strong base-catalyzed reactions.[1]

  • Acylation of Unreacted Amine: Any remaining secondary amine from the enamine formation step can be acetylated.

Q3: How does the choice of acetylating agent affect the reaction?

A3: Acetyl chloride is generally more reactive than acetic anhydride. This high reactivity can sometimes lead to a decrease in selectivity and an increase in side reactions if not controlled properly. Acetic anhydride is often used as a milder alternative.

Q4: What is the typical keto-enol tautomer ratio for this compound?

A4: this compound exists as a mixture of keto and enol tautomers. The enol form is generally the major and more stable tautomer. NMR analysis has shown the product to be approximately 71.7% enol form and 28.3% keto form.[1]

Q5: What are the recommended purification methods for this compound?

A5: The most common and effective method for purifying the final product is vacuum distillation.[3] Other purification techniques that can be employed include extraction and column chromatography.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete enamine formation. 2. Competing N-acylation. 3. Loss of product during workup and purification. 4. Incomplete hydrolysis of the iminium salt.1. Ensure complete removal of water during enamine formation, for example, by using a Dean-Stark apparatus. 2. Use a less reactive acetylating agent (acetic anhydride instead of acetyl chloride). Control the reaction temperature. 3. Optimize extraction and distillation procedures. Minimize transfers of the product. 4. Ensure sufficient time and appropriate acidic conditions for the hydrolysis step.
Presence of a Significant Amount of N-acetylated Amine Byproduct 1. Excess unreacted secondary amine (pyrrolidine/morpholine). 2. Reaction of the acetylating agent with the nitrogen of the enamine.1. Ensure the complete reaction of the secondary amine during enamine formation. Consider distilling off any remaining amine before adding the acetylating agent. 2. This is a competing reaction. Modifying the reaction conditions (e.g., solvent, temperature) may alter the C- vs. N-acylation ratio.
Detection of Di-acetylated Product 1. Use of a highly reactive acetylating agent. 2. Molar ratio of acetylating agent to enamine is too high.1. Use acetic anhydride instead of acetyl chloride. 2. Use a 1:1 molar ratio of the acetylating agent to the enamine.
Formation of Aldol Condensation Byproducts 1. Presence of strong base impurities. 2. Although less likely, prolonged reaction times or elevated temperatures could favor this pathway.1. Ensure all reagents and glassware are free from strong base contamination. The enamine route is specifically chosen to avoid strong bases. 2. Adhere to recommended reaction times and temperatures.
Product is Contaminated with Unreacted Cyclohexanone 1. Incomplete reaction. 2. Inefficient purification.1. Ensure sufficient reaction time for both the enamine formation and acylation steps. 2. Optimize vacuum distillation to effectively separate the higher-boiling product from the lower-boiling cyclohexanone.

Experimental Protocols

Key Experiment: Synthesis of this compound via Pyrrolidine Enamine

This protocol is a consolidated representation based on common laboratory procedures.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (solvent)

  • Acetic anhydride

  • Hydrochloric acid (for workup)

  • Sodium sulfate (B86663) (drying agent)

  • Standard laboratory glassware, including a Dean-Stark apparatus

Procedure:

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, a molar excess of pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene.

    • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

    • Continue reflux until no more water is collected, indicating the completion of enamine formation.

    • Cool the reaction mixture to room temperature.

  • Acylation:

    • Slowly add acetic anhydride to the cooled enamine solution.

    • Stir the mixture at room temperature for the recommended duration (can range from a few hours to overnight).

  • Hydrolysis and Workup:

    • Add water to the reaction mixture and heat to reflux for approximately 30 minutes to hydrolyze the iminium salt.

    • After cooling, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute hydrochloric acid and then with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.[3]

Visualizations

Reaction Pathway

Reaction_Pathway Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine Pyrrolidine Pyrrolidine Pyrrolidine->Enamine + H+ catalyst - H2O IminiumSalt Iminium Salt Enamine->IminiumSalt NAcylation N-Acylation Byproduct Enamine->NAcylation + Acetic Anhydride AceticAnhydride Acetic Anhydride AceticAnhydride->IminiumSalt + Product This compound IminiumSalt->Product + H2O (Hydrolysis) Experimental_Workflow Start Start: Combine Reactants (Cyclohexanone, Pyrrolidine, Toluene, Catalyst) Reflux Reflux with Dean-Stark (Enamine Formation) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Acylation Add Acetic Anhydride (Acylation) Cool->Acylation Hydrolysis Hydrolysis (Add H2O, Reflux) Acylation->Hydrolysis Workup Aqueous Workup (Wash with HCl and H2O) Hydrolysis->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate Purify Purification (Vacuum Distillation) Evaporate->Purify End Final Product: This compound Purify->End Troubleshooting_Logic Problem Problem Encountered LowYield Low Yield? Problem->LowYield Byproduct Byproduct Detected? Problem->Byproduct IncompleteReaction Check for Incomplete Reaction LowYield->IncompleteReaction Yes WorkupLoss Review Workup/Purification LowYield->WorkupLoss Yes NAcylation N-Acylation? Byproduct->NAcylation Yes Diacylation Di-acylation? Byproduct->Diacylation Yes Aldol Aldol Condensation? Byproduct->Aldol Yes OptimizeConditions Optimize Reaction Time/Temp IncompleteReaction->OptimizeConditions ChangeAgent Consider Milder Acetylating Agent NAcylation->ChangeAgent Yes CheckRatio Verify Molar Ratios Diacylation->CheckRatio Yes CheckBase Ensure No Strong Base Contamination Aldol->CheckBase Yes

References

Technical Support Center: Synthesis of 2-Acetylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-acetylcyclohexanone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My final product is a dark yellow or brown oil. How can I remove the color?

A1: The yellow or brown coloration is often due to impurities formed from side reactions or the degradation of the enamine intermediate.[1] Here are several strategies to decolorize your product:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane (B109758) or toluene). Add a small amount of activated charcoal, heat the mixture gently with stirring for a short period, and then filter the charcoal off. Be aware that excessive use of charcoal can lead to a loss of the desired product.

  • Column Chromatography: This is a highly effective method for separating colored impurities. Using a silica (B1680970) gel or alumina (B75360) column and a suitable eluent system (e.g., a hexane (B92381)/ethyl acetate (B1210297) gradient) can effectively separate the desired product from the colored byproducts.[2]

  • Distillation: Vacuum distillation is the most common purification method and can effectively separate the product from less volatile colored impurities.[3]

Q2: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A2: Low yields can result from several factors throughout the experimental process.[4] Consider the following potential issues:

  • Incomplete Enamine Formation: The initial formation of the enamine from cyclohexanone (B45756) and a secondary amine (like pyrrolidine (B122466) or morpholine) is a critical equilibrium reaction.[5]

    • Troubleshooting: Ensure the efficient removal of water, a byproduct of this reaction. Using a Dean-Stark apparatus during reflux with toluene (B28343) is a standard and effective method.[3] Also, confirm the purity of your starting materials, as impurities can hinder the reaction.

  • Inefficient Acetylation: The acylation of the enamine is the key C-C bond-forming step.

    • Troubleshooting: Use a fresh, high-quality acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetylating agent.

  • Losses during Work-up and Purification: Significant product loss can occur during extractions and purification steps.

    • Troubleshooting: Minimize the number of transfer steps. During liquid-liquid extractions, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product. When performing distillation, ensure the apparatus is properly sealed to maintain a good vacuum.

Q3: I observe an unexpected peak in the 1H NMR spectrum of my purified product. What could it be?

A3: The presence of unexpected peaks in the 1H NMR spectrum indicates residual impurities. The keto-enol tautomerism of this compound itself will show two sets of peaks.[6] The enol form typically displays a characteristic peak for the enolic proton around 16 ppm.[7][8] Common impurities that can be identified by 1H NMR include:

  • Unreacted Cyclohexanone: This will show a multiplet around 2.2-2.4 ppm.

  • Residual Toluene (if used as solvent): Aromatic protons will appear around 7.2-7.4 ppm, and the methyl protons will be a singlet around 2.3 ppm.

  • N-acetylated Amine: If the secondary amine used for enamine formation is acetylated, it will result in characteristic peaks for the acetyl group and the amine backbone.

  • Aldol Condensation Byproducts: Self-condensation of cyclohexanone can lead to more complex structures with various aliphatic and potentially olefinic protons.

To confirm the identity of an impurity, consider spiking the NMR sample with a small amount of the suspected compound and observing if the peak intensity increases. GC-MS analysis can also be very effective in identifying volatile impurities.[9]

Q4: What are the common side reactions in the synthesis of this compound via the enamine pathway?

A4: Several side reactions can occur, leading to the formation of impurities:[6]

  • N-Acetylation: The secondary amine (e.g., pyrrolidine) can be acetylated by the acetylating agent, competing with the desired C-acetylation of the enamine.

  • O-Acetylation: The enolate can undergo acetylation at the oxygen atom, although this is generally less favored than C-acetylation.

  • Self-Condensation of Cyclohexanone: Under the reaction conditions, cyclohexanone can undergo self-aldol condensation, leading to dimeric and polymeric byproducts.

  • Hydrolysis of the Enamine: If water is not effectively removed, the enamine can hydrolyze back to cyclohexanone and the secondary amine, reducing the yield of the desired product.

Data on Purification Methods

The purity of this compound can be significantly improved using various techniques. The following table summarizes the typical purity levels that can be achieved with different methods.

Purification MethodPurity AchievedNotes
Vacuum Distillation >96%[10]The most common and effective method for removing non-volatile impurities.
Column Chromatography >98%Excellent for removing both colored and structurally similar impurities.[2]
Recrystallization of Copper (II) Salt High PurityA classic method for obtaining highly pure β-dicarbonyl compounds. The product is recovered by treating the salt with acid.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol describes the purification of crude this compound using vacuum distillation.[3]

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is dry.

    • Use a round-bottom flask of an appropriate size for the amount of crude product.

    • Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.[11]

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Place a stir bar in the distillation flask.

  • Procedure:

    • Transfer the crude this compound to the distillation flask.

    • Begin stirring the liquid.

    • Slowly apply the vacuum. You may observe some initial bubbling as volatile impurities are removed.[11]

    • Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

    • Collect the fraction that distills at the appropriate temperature and pressure (the boiling point of this compound is 111-112 °C at 18 mmHg).

    • Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Column Chromatography of this compound

This protocol outlines the purification of this compound using silica gel column chromatography.[2][12]

  • Column Packing:

    • Select a glass column of appropriate diameter and length based on the amount of crude product to be purified.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand on top of the plug.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel column.

    • Begin eluting the column with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexane is often effective. Start with a low polarity eluent and gradually increase the polarity.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizations

TroubleshootingWorkflow start Start: Impure this compound issue_color Issue: Product is Colored (Yellow/Brown) start->issue_color issue_yield Issue: Low Yield start->issue_yield issue_purity Issue: Impurities Detected (e.g., by NMR/GC-MS) start->issue_purity solution_charcoal Solution: Activated Charcoal Treatment issue_color->solution_charcoal For minor color solution_column Solution: Column Chromatography issue_color->solution_column For significant color/impurities solution_distillation Solution: Vacuum Distillation issue_color->solution_distillation If impurities are non-volatile check_enamine Check: Incomplete Enamine Formation? (Ensure water removal) issue_yield->check_enamine check_acetylation Check: Inefficient Acetylation? (Use fresh reagents) issue_yield->check_acetylation check_workup Check: Losses During Work-up? issue_yield->check_workup identify_impurity Identify Impurity: - Unreacted Starting Materials - Solvent Residue - Side-Reaction Products issue_purity->identify_impurity end_pure Result: Pure this compound solution_charcoal->end_pure solution_column->end_pure solution_distillation->end_pure identify_impurity->solution_column identify_impurity->solution_distillation SynthesisPurificationWorkflow start_materials Starting Materials: Cyclohexanone & Secondary Amine enamine_formation Step 1: Enamine Formation (Acid Catalyst, Toluene, Reflux with Dean-Stark) start_materials->enamine_formation enamine_intermediate Intermediate: Enamine enamine_formation->enamine_intermediate acetylation Step 2: Acetylation (Acetic Anhydride or Acetyl Chloride) enamine_intermediate->acetylation hydrolysis Step 3: Hydrolysis (Aqueous Work-up) acetylation->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification_choice Purification Method crude_product->purification_choice distillation Vacuum Distillation purification_choice->distillation Common & Effective chromatography Column Chromatography purification_choice->chromatography High Purity Needed recrystallization Recrystallization of Cu(II) Salt purification_choice->recrystallization For Highest Purity pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product

References

challenges in the scale-up of 2-acetylcyclohexanone production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-acetylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent laboratory and industrial synthesis route is the acylation of cyclohexanone (B45756). This is typically achieved through the formation of an enamine intermediate, which then reacts with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. Another approach is the direct acylation of cyclohexanone using a strong base, though this can lead to more side reactions. A patented "one-pot" method utilizing lithium diisopropylamide (LDA) as a strong base followed by acylation with acetyl chloride has been reported for high-yield, large-scale production.[1]

Q2: What is the significance of the keto-enol tautomerism of this compound?

A2: this compound exists as a mixture of keto and enol tautomers. The enol form is often the major component, particularly in less polar, aprotic solvents. This equilibrium is a critical consideration for analytical characterization (e.g., NMR spectroscopy) and can influence the reactivity and physical properties of the final product. The interconversion between the keto and enol forms can be a slow process.

Q3: What are the primary challenges when scaling up the production of this compound?

A3: Key challenges during the scale-up from laboratory to industrial production include:

  • Yield and Purity: Maintaining high yield and purity can be difficult due to changes in reaction kinetics, heat and mass transfer limitations, and the potential for increased side reactions. Traditional methods often suffer from low yields and the formation of numerous by-products, complicating purification.[1]

  • Reaction Control: Exothermic reactions require careful temperature management on a larger scale to prevent runaway reactions and the formation of degradation products.

  • Purification: The purification of this compound, typically by vacuum distillation, can be challenging due to its boiling point and potential for thermal degradation. Efficiently removing closely boiling impurities is a significant hurdle.

  • Cycle Time: Long reaction times and complex work-up procedures can negatively impact production efficiency and increase costs. "One-pot" synthesis methods aim to address this by reducing the number of steps.[1]

Q4: What are the common impurities and by-products in this compound synthesis?

A4: Common impurities can include unreacted starting materials (cyclohexanone), self-condensation products of cyclohexanone, and by-products from side reactions such as N-acylation of the enamine intermediate if the amine is not fully consumed before acylation.[2] The purity of the final product is crucial, and modern industrial processes aim for purities exceeding 96%.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or GC. Ensure the reaction is heated for the appropriate duration as per the protocol.
Side reactions: Formation of by-products such as self-condensation products of cyclohexanone or N-acylation.Use milder reaction conditions.[3] In the enamine route, ensure complete formation of the enamine before adding the acylating agent.[2]
Loss during work-up: Inefficient extraction or product decomposition during purification.Optimize extraction procedures. For purification, use vacuum distillation to minimize thermal stress on the product.[4]
Low Purity Presence of starting materials: Incomplete reaction.Increase reaction time or consider a slight excess of the acylating agent.
Formation of by-products: Suboptimal reaction conditions.Adjust reaction temperature and catalyst loading. Consider alternative synthesis routes like the "one-pot" method for cleaner reactions.[1]
Inefficient purification: Co-distillation of impurities with similar boiling points.Optimize vacuum distillation parameters (pressure, temperature, reflux ratio). Consider a pre-purification wash with a saturated aqueous NaHCO3 solution to remove acidic impurities.[5]
Reaction Stalls or Fails to Initiate Poor quality reagents: Presence of moisture or impurities in starting materials or solvents.Use freshly distilled solvents and ensure all reagents meet the required purity specifications.
Inactive catalyst: Degradation of the catalyst (e.g., p-toluenesulfonic acid).Use a fresh batch of catalyst.
Product Discoloration Thermal decomposition: Overheating during distillation.Lower the distillation temperature by reducing the vacuum pressure. Minimize the residence time of the product at high temperatures.
Presence of impurities: Contamination from side reactions or starting materials.Improve the purification process, potentially including a wash step before distillation.

Data Presentation

Table 1: Comparison of Laboratory-Scale vs. Industrial-Scale Production Parameters (Illustrative)
Parameter Laboratory-Scale (Typical) Industrial-Scale ("One-Pot" Method) [1]
Batch Size 10-100 g>100 kg
Yield 70-80%>94%
Purity 90-95%>96%
Reaction Time 12-24 hours< 4 hours
Purification Method Vacuum DistillationVacuum Distillation

Note: This table is illustrative and based on reported data for optimized industrial processes compared to typical lab-scale synthesis. Actual results may vary.

Experimental Protocols

Laboratory-Scale Synthesis via Enamine Intermediate

This protocol is based on the reaction of cyclohexanone with pyrrolidine (B122466) to form an enamine, followed by acylation with acetic anhydride.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (solvent)

  • Acetic anhydride

  • 6 M Hydrochloric acid

  • Magnesium sulfate (B86663) (drying agent)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Slowly add acetic anhydride to the enamine solution and stir at room temperature.

  • After the acylation is complete, add 6 M hydrochloric acid and heat the mixture under reflux to hydrolyze the intermediate.

  • Separate the organic layer, wash it with water, and dry it over magnesium sulfate.

  • Remove the toluene by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.[4]

Industrial "One-Pot" Synthesis Method

This protocol is a conceptual representation based on a patented method for large-scale production.[1]

Materials:

  • Cyclohexanone

  • Tetrahydrofuran (THF, solvent)

  • Lithium diisopropylamide (LDA)

  • Acetyl chloride

  • Chloroform

Procedure:

  • Charge a suitable reactor with cyclohexanone and anhydrous THF.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) while maintaining the temperature.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture again in an ice-water bath.

  • Slowly add a solution of acetyl chloride in chloroform.

  • Remove the ice bath and let the reaction proceed at room temperature for 1-2 hours.

  • Quench the reaction with water and perform a liquid-liquid extraction.

  • Separate the organic phase, wash with water, and remove the solvent under reduced pressure.

  • Purify the final product by vacuum distillation to achieve a purity of >96%.[1]

Visualizations

Enamine_Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine + Pyrrolidine - H₂O Pyrrolidine Pyrrolidine IminiumSalt Iminium Salt Enamine->IminiumSalt + Acetic Anhydride AceticAnhydride Acetic Anhydride Product This compound IminiumSalt->Product + H₃O⁺ Hydrolysis Hydrolysis (H₃O⁺) Side_Reactions Enamine Enamine Intermediate DesiredReaction C-Acylation (Desired Product) Enamine->DesiredReaction Reaction at α-Carbon NAcylation N-Acylation (By-product) Enamine->NAcylation Reaction at Nitrogen Cyclohexanone Cyclohexanone SelfCondensation Self-Condensation (By-product) Cyclohexanone->SelfCondensation Base/Acid Catalyst Troubleshooting_Workflow Start Low Yield or Purity Issue CheckReaction Check Reaction Completion (TLC/GC) Start->CheckReaction CheckPurity Analyze Crude Purity CheckReaction->CheckPurity Yes Incomplete Incomplete Reaction CheckReaction->Incomplete No Impure High Impurity Level CheckPurity->Impure Yes Resolved Issue Resolved CheckPurity->Resolved No OptimizeReaction Optimize Reaction Time/ Temperature Incomplete->OptimizeReaction OptimizePurification Optimize Purification (e.g., Vacuum Distillation) Impure->OptimizePurification CheckReagents Verify Reagent Quality Impure->CheckReagents OptimizeReaction->Start OptimizePurification->Start CheckReagents->Start

References

Technical Support Center: Purification of 2-Acetylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from crude 2-acetylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities typically originate from the starting materials, solvents, and potential side reactions during synthesis. These can include:

  • Unreacted Starting Materials: Cyclohexanone (B45756), pyrrolidine (B122466) (or other secondary amines), and acylating agents like acetic anhydride (B1165640) or acetyl chloride.[1][2]

  • Solvent Residues: Toluene (B28343), tetrahydrofuran (B95107) (THF), or methylene (B1212753) chloride are often used in the synthesis and may remain in the crude product.[1][3][4]

  • Reaction Byproducts: Water is a common byproduct, especially in enamine formation.[1][3] Side products can also form, such as N-acetylated amines if the acetylation is not fully selective for the enamine's carbon atom.[2]

  • Decomposition Products: The compound may decompose if subjected to excessive heat during distillation.[5]

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective purification strategies involve a combination of techniques:

  • Work-up/Extraction: An initial aqueous wash, often with dilute acid (like HCl) followed by water, removes water-soluble impurities such as salts and residual acid or base.[1][6]

  • Vacuum Distillation: This is the most frequently cited method for the final purification of this compound, effectively separating it from less volatile or non-volatile impurities.[1][7]

  • Column Chromatography: This technique is useful for separating the product from impurities with similar boiling points. Alumina (B75360) is often used as the stationary phase with a solvent like methylene chloride as the eluent.[3][4]

  • Recrystallization: While less common for this compound itself due to its liquid state at room temperature, recrystallization can be used for related solid derivatives or to remove certain impurities by crystallizing them out from a cold solution.[8][9]

Q3: How does the keto-enol tautomerism of this compound affect its purification?

A3: this compound exists as a dynamic equilibrium between its keto and enol forms.[4][10] This phenomenon can complicate purification, as the two tautomers may exhibit different physical properties (e.g., polarity). During chromatography, this can lead to broadened peaks or incomplete separation as the tautomers may interconvert on the column.[5] Similarly, it can affect the boiling point during distillation. The enol form is generally the major and more stable tautomer.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Issue 1: Low final yield after purification.

Possible Cause Recommended Solution
Incomplete Reaction Before work-up, ensure the initial synthesis has gone to completion using an appropriate analytical method like TLC or GC. If the reaction is incomplete, consider extending the reaction time or adjusting the temperature.
Product Loss During Extraction This compound has some water solubility. Avoid overly vigorous or excessive washing with aqueous solutions. Ensure the correct phase is retained; the product is typically in the organic layer.[3]
Inefficient Distillation Ensure the vacuum is stable and sufficiently low. A poor vacuum will require higher temperatures, which can lead to product decomposition.[5][7] Check all joints for leaks. Use a fractionating column for better separation from impurities with close boiling points.

Issue 2: Product appears impure after vacuum distillation (e.g., dark color, broad boiling range).

Possible Cause Recommended Solution
Thermal Decomposition The product may be sensitive to high temperatures. Use a lower pressure (higher vacuum) to decrease the boiling point.[7] A Kugelrohr apparatus can also be effective for distilling small quantities at lower temperatures.[8]
Co-distillation with Impurities An impurity may be forming an azeotrope with the product or have a very similar boiling point. In this case, re-purify the collected distillate using column chromatography.[3][4]
Contaminated Apparatus Ensure all glassware is scrupulously clean and dry. Residual acids or bases on the glass surface can catalyze decomposition at high temperatures.

Issue 3: Poor separation during column chromatography (e.g., streaking, overlapping bands).

Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. A typical system uses alumina as the stationary phase and methylene chloride as the eluent.[3][4]
Column Overloading Too much crude product has been loaded onto the column. Use a larger column or load less material. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Keto-Enol Interconversion The presence of two tautomers can cause band broadening.[5] Sometimes, adding a very small amount of a weak acid or base to the solvent system can help by shifting the equilibrium to favor one form, though this should be done with caution.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₂O₂[11]
Molecular Weight 140.18 g/mol
Boiling Point 111-112 °C at 18 mmHg118-136 °C at ~720 mmHg (-0.0960 MPa)[7]
Density ~1.078 g/mL at 25 °C
Refractive Index n20/D ~1.509

Table 2: Example Conditions for Purification Methods

MethodParameterTypical Value / ReagentReference(s)
Liquid-Liquid Extraction Washing Agents1. 3M HCl (aqueous)2. Water[1]
Drying AgentAnhydrous Sodium Sulfate (B86663) or Magnesium Sulfate[1][6]
Column Chromatography Stationary PhaseAlumina[3][4]
Mobile Phase (Eluent)Methylene Chloride[3][4]
Vacuum Distillation Pressure15-18 mmHg[1]
Collection Temperature110-115 °C

Experimental Protocols

Protocol 1: General Work-up and Liquid-Liquid Extraction

  • Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • If the reaction was run in a water-miscible solvent like THF, add a water-immiscible solvent like dichloromethane (B109758) or toluene and water to the funnel.

  • Add 3 M HCl to the separatory funnel, cap it, and invert gently several times, venting frequently to release any pressure.[1][6] This step removes basic impurities like residual pyrrolidine.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the remaining organic layer successively with two portions of water, following the same procedure.[1]

  • Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[1][6] Add the drying agent until it no longer clumps together.

  • Filter the dried solution to remove the drying agent. The resulting filtrate contains the crude product, ready for solvent removal and final purification.

Protocol 2: Purification by Vacuum Distillation

  • Transfer the crude, dried product into a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.

  • Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed with appropriate grease.

  • Connect the apparatus to a vacuum pump capable of achieving a pressure of at least 20 mmHg. A cold trap should be placed between the apparatus and the pump.

  • Begin stirring (if using a stir bar) and slowly apply the vacuum.

  • Once a stable, low pressure is achieved (e.g., ~18 mmHg), begin to gently heat the flask using a heating mantle.

  • Collect any low-boiling fractions (likely residual solvent) in a preliminary receiving flask.

  • As the temperature approaches the expected boiling point (~111-112 °C at 18 mmHg), switch to a clean receiving flask to collect the purified this compound fraction.

  • Stop the distillation once the temperature drops or when only a small, dark residue remains in the distillation flask.

  • Allow the apparatus to cool completely before slowly reintroducing air to the system.

Protocol 3: Purification by Column Chromatography

  • Prepare a chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[12]

  • Prepare a slurry of the stationary phase (e.g., alumina) in a non-polar solvent (e.g., hexane).[12]

  • Pour the slurry into the column and allow it to pack evenly under gravity, draining excess solvent until it is level with the top of the stationary phase. Tap the column gently to remove air bubbles.[12]

  • Dissolve the crude this compound in a minimal amount of the eluent (e.g., methylene chloride).[3]

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent (methylene chloride), collecting fractions in separate test tubes or flasks.[3][4]

  • Monitor the separation by TLC analysis of the collected fractions.[13]

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

Visualizations

Purification_Workflow cluster_prep Initial Work-up cluster_purify Purification crude Crude Reaction Mixture extract Liquid-Liquid Extraction (e.g., HCl, H₂O washes) crude->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry rotovap Solvent Removal (Rotary Evaporator) dry->rotovap purify Final Purification Step rotovap->purify distill Vacuum Distillation purify->distill  High-boiling impurities chrom Column Chromatography purify->chrom  Impurities with similar boiling points pure Pure this compound distill->pure chrom->pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation start Impure Product After Vacuum Distillation q1 Was the boiling range wide or fluctuating? start->q1 cause1 Unstable Vacuum q1->cause1 Yes cause2 Co-distilling Impurity q1->cause2 No, but still impure q2 Is the product dark or discolored? q1->q2 No sol1 Check all seals and pump. Ensure stable pressure. cause1->sol1 sol2 Use a fractionating column or re-purify via chromatography. cause2->sol2 q2->sol2 No, but still impure cause3 Thermal Decomposition q2->cause3 Yes sol3 Use a higher vacuum to lower the boiling temperature. cause3->sol3

Caption: Troubleshooting guide for impure this compound after distillation.

References

Technical Support Center: Purification of 2-Acetylcyclohexanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-acetylcyclohexanone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

A1: Both silica (B1680970) gel and alumina (B75360) can be used as the stationary phase for the purification of this compound. Silica gel is a common choice for many organic compounds. However, as a slightly acidic medium, it can sometimes cause issues with compounds prone to degradation or tautomerization. Alumina, being slightly basic, offers an alternative and has been specifically mentioned in literature for the purification of this compound.[1] The choice between the two may depend on the specific impurities present in your crude sample.

Q2: Which solvent system is recommended for the elution of this compound?

A2: A common and effective solvent system for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297).[2][3] While a specific ratio is not definitively published for this compound, a typical starting point for method development would be in the range of 10-50% ethyl acetate in hexane.[3] Another documented eluent for this compound is methylene (B1212753) chloride, used with an alumina stationary phase.

Q3: How can I determine the optimal solvent ratio for my separation?

A3: The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column. The ideal solvent system is one that provides a good separation of this compound from its impurities and results in an Rf value for this compound of approximately 0.2-0.4. An Rf in this range generally translates to good elution behavior on a column.

Q4: I am observing a broad or streaking band for my product on the column. What could be the cause?

A4: A broad or streaking band for this compound is often due to its existence as a mixture of keto and enol tautomers.[4][5][6] This equilibrium can be influenced by the solvent and the stationary phase, leading to poor separation. To address this, you can try modifying the mobile phase by adding a small amount of a neutral or slightly acidic/basic modifier to push the equilibrium to one dominant form. Another potential cause is column overload; ensure you are not loading too much crude material. A general guideline is to load 1-5% of crude material by weight relative to the stationary phase.

Q5: How can I visualize this compound on a TLC plate?

A5: this compound possesses a chromophore that allows for visualization under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[2] Additionally, various chemical stains can be used for visualization. A p-anisaldehyde stain is a good general-purpose stain that is sensitive to ketones.[7] A 2,4-dinitrophenylhydrazine (B122626) (DNP) stain is highly specific for aldehydes and ketones, appearing as yellow to orange spots.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If the product is still retained, a more polar solvent like methanol (B129727) can be added in small increments (e.g., starting with 1-2% methanol in dichloromethane).
The compound has decomposed on the silica gel.This compound may be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel (by adding a small percentage of triethylamine (B128534) to the eluent) or switch to a different stationary phase like neutral or basic alumina.[1]
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, decrease the percentage of ethyl acetate.
Poor separation of product from impurities The solvent system has poor selectivity for the compounds.Experiment with different solvent systems during the TLC optimization phase. For example, try substituting ethyl acetate with diethyl ether or using a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane).
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully. Gently tapping the column during packing can help settle the stationary phase.
Broad or split peaks Keto-enol tautomerism of this compound.The interconversion between the keto and enol forms on the column can lead to band broadening. Try adding a small amount of a modifier to the eluent (e.g., a trace of acetic acid) to favor one tautomeric form. Running the column at a lower temperature may also slow down the interconversion.
Column overload.Reduce the amount of crude material loaded onto the column. A lower sample-to-stationary phase ratio often improves resolution.
The sample was not loaded in a concentrated band.Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent for wet loading. For dry loading, adsorb the sample onto a small amount of silica gel before adding it to the column.

Experimental Protocols

Protocol 1: Purification of this compound using Silica Gel Column Chromatography

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

2. Method Development (TLC):

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 8:2, 7:3).

  • Visualize the plate under a UV lamp.

  • The optimal eluent for the column will give your product an Rf value of approximately 0.2-0.4.

3. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Drain the excess solvent until the solvent level is just above the top layer of sand.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

5. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions.

  • If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be used. Start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent.

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

6. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental Workflow for Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Pack Pack Column with Silica Gel/Alumina TLC->Pack Load Load Crude This compound Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product G Start Broad or Split Peak Observed CheckOverload Is the column overloaded? Start->CheckOverload ReduceLoad Reduce Sample Load CheckOverload->ReduceLoad Yes CheckTautomerism Consider Keto-Enol Tautomerism CheckOverload->CheckTautomerism No PureProduct Improved Peak Shape ReduceLoad->PureProduct ModifyEluent Add Modifier to Eluent (e.g., trace acid) CheckTautomerism->ModifyEluent LowerTemp Run Column at Lower Temperature CheckTautomerism->LowerTemp CheckPacking Was the column packed correctly? CheckTautomerism->CheckPacking ModifyEluent->PureProduct LowerTemp->PureProduct Repack Repack Column CheckPacking->Repack No CheckPacking->PureProduct Yes Repack->PureProduct

References

Technical Support Center: Storage and Handling of 2-Acetylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-acetylcyclohexanone to prevent its degradation. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Troubleshooting Guide

Encountering issues with the stability of this compound can compromise experimental outcomes. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Discoloration (Yellowing or Browning) Oxidation due to exposure to air.Decomposition caused by exposure to light.Reaction with impurities.Store under an inert atmosphere (e.g., nitrogen or argon).Store in amber vials or protect from light.Ensure the use of high-purity solvent and handle in a clean environment.
Change in pH of the solution Formation of acidic degradation products.Hydrolysis of the ester group in the presence of water.Store in a dry environment and use anhydrous solvents.Buffer the solution if compatible with the experimental setup.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Chemical degradation has occurred.Contamination.Re-evaluate storage conditions.Perform a forced degradation study to identify potential degradants.Verify the purity of the starting material and solvents.
Loss of potency or reduced reactivity Degradation of the active compound.Keto-enol tautomerism shifting the equilibrium.Confirm the identity and purity of the compound before use.Store at recommended low temperatures to slow down degradation.Understand the tautomeric equilibrium in the specific solvent system being used.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2°C and 8°C. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2]

Q2: How sensitive is this compound to light?

A2: this compound is sensitive to light, which can induce degradation. Therefore, it should always be stored in light-resistant containers, such as amber glass vials, or in a dark environment.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound include:

  • Oxidation: The presence of oxygen can lead to the formation of various oxidation products.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the acetyl group can be hydrolyzed.

  • Base-catalyzed degradation: As a β-dicarbonyl compound, it is susceptible to cleavage in the presence of strong bases.

Q4: What are the common degradation products of this compound?

A4: Common degradation products can include cyclohexanone, acetic acid, and various oxidized or rearranged byproducts. The exact nature of the degradation products will depend on the specific stress conditions (e.g., pH, temperature, presence of oxidants).

Q5: Can I store this compound in a solution?

A5: Storing this compound in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If short-term storage in solution is necessary, use a high-purity, anhydrous, and aprotic solvent, and store at a low temperature. The stability in solution is highly dependent on the solvent used.

Quantitative Data on Degradation

The following tables provide illustrative data on the degradation of this compound under various stress conditions. This data is based on typical behavior for β-dicarbonyl compounds and should be used as a reference. Actual degradation rates should be determined experimentally.

Table 1: Degradation of this compound Under Different Storage Conditions (Illustrative)

Storage Condition Duration Degradation (%) Appearance
2-8°C, Dark, Inert Atmosphere12 months< 1%Colorless to pale yellow liquid
25°C, Ambient Light, Air6 months5-10%Yellow to brownish liquid
40°C, Ambient Light, Air1 month15-25%Brown liquid with potential precipitate
Exposure to UV light (254 nm)24 hours> 30%Dark brown, viscous liquid

Table 2: Kinetic Data for Degradation of this compound (Illustrative)

Stress Condition Apparent Rate Constant (k) Order of Reaction Half-life (t½)
Thermal (60°C) 0.02 day⁻¹First34.7 days
Acidic (0.1 M HCl, 60°C) 0.05 day⁻¹First13.9 days
Basic (0.1 M NaOH, 25°C) 0.5 day⁻¹First1.4 days
Oxidative (3% H₂O₂, 25°C) 0.1 day⁻¹Pseudo-first6.9 days

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • Methanol (B129727) (HPLC grade, anhydrous)

  • Acetonitrile (B52724) (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Amber HPLC vials

  • pH meter

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place 1 mL of the stock solution in an amber vial and heat at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a clear vial to UV light (254 nm) for 24 hours.

    • A control sample should be kept in the dark at the same temperature.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Use a C18 column with a gradient elution of acetonitrile and water.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

  • Characterize significant degradation products using LC-MS or other appropriate techniques.

Visualizations

The following diagrams illustrate key concepts related to the degradation of this compound.

degradation_pathways ACH This compound Oxidation Oxidation (O2, light, heat) ACH->Oxidation Hydrolysis Hydrolysis (H2O, acid/base) ACH->Hydrolysis BaseCleavage Base-Catalyzed Cleavage ACH->BaseCleavage OxidizedProducts Oxidized Products (e.g., dicarboxylic acids) Oxidation->OxidizedProducts HydrolysisProducts Cyclohexanone + Acetic Acid Hydrolysis->HydrolysisProducts CleavageProducts Ring-opened products BaseCleavage->CleavageProducts

Caption: Major degradation pathways for this compound.

troubleshooting_workflow start Degradation Suspected check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes correct_storage Action: Correct Storage (e.g., refrigerate, protect from light) improper_storage->correct_storage check_purity Analyze Purity of Starting Material and Solvents proper_storage->check_purity end Problem Resolved correct_storage->end impure Impurity Detected check_purity->impure Yes pure Materials are Pure check_purity->pure No purify Action: Purify Materials or Use New Batch impure->purify forced_degradation Perform Forced Degradation Study to Identify Degradants pure->forced_degradation purify->end forced_degradation->end

References

Technical Support Center: Synthesis of 2-Acetylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetylcyclohexanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Stork enamine reaction, a widely used method.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis can stem from several factors throughout the experimental process. Here's a breakdown of common causes and their solutions:

  • Incomplete Enamine Formation: The initial step of forming the enamine from cyclohexanone (B45756) and a secondary amine (e.g., pyrrolidine (B122466) or morpholine) is critical.[1][2][3]

    • Troubleshooting:

      • Ensure removal of water: The formation of an enamine is a reversible reaction where water is a byproduct. Efficient removal of water drives the equilibrium towards the enamine product. The use of a Dean-Stark apparatus during reflux is highly recommended.[1][2]

      • Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is often used to facilitate this reaction.[4] Ensure the catalyst is fresh and used in the appropriate amount.

      • Reaction Time: Allow for sufficient reaction time for the enamine to form completely. Typically, this involves refluxing for at least one hour.[1]

  • Side Reactions: The acylation step is prone to side reactions that consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • N-Acylation: The nitrogen atom of the enamine is also nucleophilic and can be acylated by acetic anhydride (B1165640) or acetyl chloride.[5] This is a common side reaction. To minimize this, ensure the reaction is carried out under appropriate temperature control, often at room temperature or below.[6]

      • Poly-acylation: The product, this compound, can undergo further acylation. Using a stoichiometric amount of the acylating agent is crucial to prevent this.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps.

    • Troubleshooting:

      • Extraction: Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

      • Purification: Vacuum distillation is the most common method for purifying this compound.[1][2] Ensure the vacuum is adequate and the collection temperature range is correct to avoid loss of product or contamination with impurities. Column chromatography can also be employed for purification.[3]

Question: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?

Answer:

The presence of side products is a common issue. Besides N-acylation and poly-acylation products mentioned above, other impurities can arise.

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of cyclohexanone and the secondary amine in the final mixture.

    • Identification: These can often be identified by spectroscopic methods like NMR or by their boiling points during distillation.

    • Minimization: Ensure complete enamine formation and allow for sufficient reaction time for the acylation step.

  • Hydrolysis of Enamine: Enamines are sensitive to water and can hydrolyze back to the starting ketone, especially in the presence of acid.[7]

    • Minimization: Ensure all reagents and solvents are dry, and perform the reaction under an inert atmosphere if necessary.

Question: My final product is difficult to purify. What are the best practices for purification?

Answer:

Purification of this compound can be challenging due to its physical properties and the nature of potential impurities.

  • Vacuum Distillation: This is the preferred method for large-scale purification.[1][2]

    • Best Practices:

      • Use a fractionating column for better separation of components with close boiling points.

      • Monitor the vacuum pressure and temperature closely to collect the desired fraction.

  • Column Chromatography: For smaller scales or for achieving very high purity, column chromatography is effective.[3]

    • Best Practices:

      • Choose an appropriate stationary phase (e.g., silica (B1680970) gel) and eluent system.

      • Monitor the separation using thin-layer chromatography (TLC).

  • Washing Steps: During the workup, washing the organic layer with dilute acid (e.g., HCl) helps to remove any unreacted amine and the iminium salt intermediate.[1] Subsequent washing with water and brine will remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical keto-enol tautomer ratio for this compound?

A1: this compound exists as a mixture of keto and enol tautomers. The enol form is generally the major and more stable form. NMR analysis has shown the product to be approximately 71.7% enol and 28.3% keto form.[8]

Q2: Which secondary amine is better for this synthesis, pyrrolidine or morpholine (B109124)?

A2: Both pyrrolidine and morpholine are commonly used to form the enamine intermediate.[4] Pyrrolidine is often reported to give good yields.[8] The choice may depend on the specific reaction conditions and the desired reactivity of the enamine.

Q3: Can I use acetyl chloride instead of acetic anhydride for the acylation step?

A3: Yes, acetyl chloride can be used as the acylating agent.[6] However, it is generally more reactive than acetic anhydride, which can sometimes lead to more side reactions if not controlled carefully. A base, such as triethylamine, is often added to neutralize the HCl generated when using acetyl chloride.

Q4: Is it necessary to isolate the enamine intermediate?

A4: It is not always necessary to isolate the enamine. Many procedures perform the acylation in situ after the formation of the enamine, which can be more efficient and minimize potential decomposition of the enamine.[1][2][7]

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

MethodSecondary AmineAcylating AgentCatalystSolventYieldReference
Enamine (Organocatalyst)PyrrolidineAcetic AnhydrideNone (Enamine acts as catalyst)Toluene (B28343)73.6%[8]
One-pot Method- (LDA used)Acetyl Chloride-THF>94%[6]
Clay Catalysis (in situ)MorpholineAcetyl ChlorideKSF ClayToluene60%[7]
Standard Enamine Synthesis (Lab Scale)PyrrolidineAcetic Anhydridep-TSAToluene76%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Pyrrolidine Enamine (In Situ)

This protocol is adapted from established laboratory procedures.[1][2]

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-toluenesulfonic acid (p-TSA)

  • Toluene

  • Acetic anhydride

  • 3 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-TSA, and toluene.

    • Heat the mixture to reflux and continue refluxing for 1-2 hours, collecting the water that azeotropes with toluene in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature.

  • Acylation:

    • Slowly add acetic anhydride (1.1 eq) to the cooled reaction mixture.

    • Stir the mixture at room temperature for at least 24 hours.

  • Hydrolysis and Workup:

    • Add water to the reaction mixture and heat at reflux for 30 minutes to hydrolyze the iminium salt intermediate.

    • After cooling, transfer the mixture to a separatory funnel.

    • Wash the organic layer successively with 3 M HCl (3 x portions), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by vacuum distillation to obtain this compound.

Mandatory Visualization

TroubleshootingWorkflow start Start: Low Yield of This compound check_enamine Problem Area: Enamine Formation? start->check_enamine check_acylation Problem Area: Acylation Step? check_enamine->check_acylation No incomplete_enamine Issue: Incomplete Reaction check_enamine->incomplete_enamine Yes water_present Issue: Water Present check_enamine->water_present Yes check_workup Problem Area: Workup/Purification? check_acylation->check_workup No side_reactions Issue: N-acylation or Poly-acylation check_acylation->side_reactions Yes loss_of_product Issue: Product Loss check_workup->loss_of_product Yes solution_enamine_time Solution: Increase reflux time, check catalyst incomplete_enamine->solution_enamine_time solution_enamine_water Solution: Use Dean-Stark, ensure dry reagents water_present->solution_enamine_water solution_acylation Solution: Control temperature, use stoichiometric acylating agent side_reactions->solution_acylation solution_workup Solution: Optimize extraction, careful distillation/chromatography loss_of_product->solution_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Validation & Comparative

Validating the Purity of Synthesized 2-Acetylcyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step to guarantee reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2-acetylcyclohexanone, complete with experimental data and detailed protocols.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique is paramount for the accurate determination of purity. For a β-dicarbonyl compound like this compound, several high-performance methods can be employed. The following table provides a comparative overview of the most suitable techniques.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation of volatile compounds in a gaseous mobile phase followed by detection via ionization in a hydrogen flame.Quantitative purity based on the relative peak area of the analyte compared to all other detected volatile components.High resolution for volatile impurities, excellent sensitivity, and robust for routine analysis.Not suitable for non-volatile impurities. Requires derivatization for certain compounds to enhance volatility.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation of compounds in a liquid mobile phase based on their differential partitioning between the mobile and a stationary phase, with detection by UV absorbance.Quantitative purity based on peak area relative to a standard or the total peak area. Can detect non-volatile and thermally labile impurities.Versatile for a wide range of compounds, including non-volatile impurities. High precision and accuracy with appropriate standards.Peak shape for β-diketones can be challenging on standard columns. May require method development to achieve optimal separation.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the nuclear magnetic resonance signal of a sample, where the signal intensity is directly proportional to the number of nuclei.Absolute purity determination by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard. Also provides structural information and can identify impurities.Provides absolute quantification without the need for a specific reference standard of the analyte. Gives structural information about impurities.Lower sensitivity compared to chromatographic methods. Requires a certified internal standard and careful sample preparation.

Data Presentation: Purity Profile of Synthesized this compound

The following table summarizes hypothetical yet realistic quantitative data from the analysis of a synthesized batch of this compound using the three recommended techniques. This serves as a template for presenting purity validation results.

Analyte/ImpurityGC-FID (Area %)HPLC-UV (Area %)qNMR (mol %)Expected Retention Time (GC) / Chemical Shift (NMR)
This compound 98.5 98.2 98.4 12.5 min / δ 16.5 (enol-OH, s), 3.8 (keto-CH, t), 2.1 (acetyl-CH₃, s)
Cyclohexanone (Starting Material)0.80.90.88.2 min / δ 2.3 (t)
Acetic Anhydride (B1165640) (Reagent)0.2Not DetectedNot Detected4.5 min / -
Toluene (Solvent)0.40.50.56.1 min / δ 7.2 (m), 2.3 (s)
2,6-Diacetylcyclohexanone (Byproduct)0.10.40.314.8 min / -

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for the routine analysis of volatile components in the synthesized this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents:

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Detector Temperature: 300 °C

      • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

      • Injection Volume: 1 µL

      • Split Ratio: 50:1

    • Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all detected peaks.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for identifying both volatile and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

  • Procedure:

    • Sample Preparation:

      • Mobile Phase: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% phosphoric acid.

      • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 35 °C

      • Detection Wavelength: 254 nm

      • Injection Volume: 10 µL

    • Data Analysis: Purity is determined by the area percent method, comparing the peak area of this compound to the total area of all peaks. For higher accuracy, a calibration curve can be generated using a certified reference standard.

Quantitative ¹H NMR (qNMR)

qNMR provides an absolute measure of purity and valuable structural information.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • This compound sample

    • Certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 15 mg of the this compound sample and 10 mg of the certified internal standard into a clean vial. Dissolve the mixture in approximately 0.7 mL of the deuterated solvent and transfer it to an NMR tube.

    • NMR Acquisition:

      • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

    • Data Processing and Analysis:

      • Process the spectrum with phasing and baseline correction.

      • Integrate a well-resolved signal of this compound (e.g., the enol proton) and a signal from the internal standard.

      • Calculate the purity using the following formula:

        Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P = Purity of the standard

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical workflow for a comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Validation cluster_data Data Analysis & Reporting synthesis Synthesis of this compound workup Work-up & Purification synthesis->workup initial_char Initial Characterization (TLC, Melting Point) workup->initial_char gc_fid GC-FID Analysis initial_char->gc_fid Volatile Impurities hplc_uv HPLC-UV Analysis initial_char->hplc_uv Non-volatile Impurities qnmr qNMR Analysis initial_char->qnmr Absolute Purity & Structure data_analysis Compare Results from Orthogonal Methods gc_fid->data_analysis hplc_uv->data_analysis qnmr->data_analysis final_purity Final Purity Assignment & Impurity Profile data_analysis->final_purity report Generate Certificate of Analysis final_purity->report

Purity Validation Workflow for this compound

comparative analysis of 2-acetylcyclohexanone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Acetylcyclohexanone, a valuable building block in organic synthesis, can be prepared through various methods. This guide provides a comparative analysis of two prominent synthetic routes: the Stork Enamine Synthesis and a high-yield, one-pot direct acylation method.

At a Glance: Comparison of Synthesis Methods

ParameterStork Enamine SynthesisOne-Pot Direct Acylation
Overall Yield 70-76%[1][2]>94%[3]
Key Reagents Cyclohexanone (B45756), Pyrrolidine/Morpholine, Acetic Anhydride (B1165640)/Acetyl Chloride, p-Toluenesulfonic acidCyclohexanone, Lithium Diisopropylamide (LDA), Acetyl Chloride
Reaction Conditions Reflux with azeotropic removal of water, followed by acylation at room temperature.Low temperature (-78°C to 0-5°C) for enolate formation, followed by acylation at room temperature.[3]
Reaction Time Several hours to over 24 hours.Approximately 2.5 - 4 hours.[3]
Solvent Toluene[1]Tetrahydrofuran (THF)[3]
Purification Extraction, Washing, Vacuum Distillation[1]Aqueous workup, Extraction, Vacuum Distillation[3]
Advantages Milder conditions, avoids strong bases.High yield, shorter reaction time, one-pot procedure.[3]
Disadvantages Moderate yield, longer reaction time.Requires strong, air-sensitive base (LDA) and anhydrous conditions.

In-Depth Analysis of Synthesis Pathways

Stork Enamine Synthesis

The Stork enamine synthesis is a well-established and reliable method for the α-acylation of ketones.[1] It proceeds via a three-step mechanism involving the formation of an enamine, subsequent acylation, and finally, hydrolysis to yield the β-dicarbonyl compound.

Stork_Enamine_Synthesis cyclohexanone Cyclohexanone enamine Enamine Intermediate cyclohexanone->enamine Toluene (B28343), Reflux (-H₂O) pyrrolidine Pyrrolidine pyrrolidine->enamine catalyst p-TsOH catalyst->enamine iminium_ion Iminium Ion enamine->iminium_ion Acylation acetic_anhydride Acetic Anhydride acetic_anhydride->iminium_ion product This compound iminium_ion->product water H₂O (Hydrolysis) water->product

Stork Enamine Synthesis Pathway

Experimental Protocol:

A solution of cyclohexanone, pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the enamine intermediate.[1] After the formation of the enamine, the reaction mixture is cooled, and acetic anhydride is added. The acylation step typically proceeds at room temperature over several hours. The resulting iminium salt is then hydrolyzed with water, often with gentle heating, to yield this compound. The final product is isolated through extraction, followed by washing with acid and water, drying, and purification by vacuum distillation.[1]

One-Pot Direct Acylation via Lithium Enolate

A more recent and high-yielding approach involves the direct acylation of cyclohexanone after its conversion to a lithium enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[3] This "one-pot" method is significantly faster and more efficient than the Stork enamine synthesis.

Direct_Acylation cyclohexanone Cyclohexanone lithium_enolate Lithium Enolate cyclohexanone->lithium_enolate THF, 0-5°C lda LDA lda->lithium_enolate product This compound lithium_enolate->product Acylation (ice-bath, then RT) acetyl_chloride Acetyl Chloride acetyl_chloride->product

References

A Comparative Guide to the Reactivity of 2-Acetylcyclohexanone and Acetylacetone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the chemical reactivity of 2-acetylcyclohexanone and acetylacetone (B45752), two pivotal β-dicarbonyl compounds in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document furnishes a detailed analysis of their structural and electronic properties, supported by experimental data, to inform reagent selection and reaction optimization.

Executive Summary

This compound and acetylacetone are both valued for the reactivity of their active methylene (B1212753) group, engaging in a variety of synthetic transformations including alkylation, acylation, and condensation reactions. Their reactivity, however, is nuanced by differences in acidity, enol content, and steric hindrance. This guide elucidates these differences through a comparative analysis of their physicochemical properties and performance in key chemical reactions, supplemented with detailed experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

The reactivity of β-dicarbonyl compounds is intrinsically linked to their acidity (pKa) and their existence in keto-enol tautomeric forms. These properties dictate the ease of enolate formation, which is the key reactive intermediate in many of their characteristic reactions.

PropertyThis compoundAcetylacetone
Structure Cyclic β-diketoneAcyclic β-diketone
pKa (in water) 9.85[1]~8.99
Enol Content >40% (in water), ~100% (in dioxane)[1]~80% (neat liquid)

Acidity: Acetylacetone is slightly more acidic than this compound. The lower pKa of acetylacetone indicates that it more readily donates a proton from its active methylene group to form the corresponding enolate anion. This difference can be attributed to the electronic effects of the alkyl groups in the cyclohexanone (B45756) ring.

Enol Content: Both compounds exhibit a high degree of enolization. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This compound is almost completely enolized in aprotic solvents like dioxane[1]. Similarly, acetylacetone exists predominantly in its enol form in the neat liquid and in nonpolar solvents. The high enol content is a crucial factor in their reactivity, as the enol tautomer is often the reactive species or is in rapid equilibrium with the reactive enolate.

Reaction Kinetics and Reactivity Profile

While both compounds undergo similar types of reactions, their reaction rates and, in some cases, product distributions can differ due to their structural and electronic disparities.

Alkylation

Alkylation of β-dicarbonyl compounds proceeds via the nucleophilic attack of the enolate on an alkyl halide. The rate of this reaction is influenced by the concentration and nucleophilicity of the enolate.

General Observations: Given that acetylacetone is more acidic, it can be deprotonated by a wider range of bases to form its enolate. However, the enolate of this compound, being part of a more rigid cyclic system, may exhibit different steric and stereoelectronic properties affecting its nucleophilicity. Direct comparative kinetic studies are sparse in the literature, but the choice of base and solvent system is critical for optimizing these reactions for either substrate.

Acylation

Acylation involves the introduction of an acyl group at the central carbon of the β-dicarbonyl system. This reaction is fundamental for the synthesis of more complex tri- and polycarbonyl compounds.

General Observations: Similar to alkylation, acylation proceeds through the enolate intermediate. The relative rates of acylation are expected to correlate with the ease of enolate formation and its nucleophilicity.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone, catalyzed by a weak base.

Experimental Protocols

Detailed experimental procedures are provided to illustrate the practical application of these compounds in key synthetic transformations.

Protocol 1: Alkylation of Acetylacetone with Methyl Iodide

Objective: To synthesize 3-methyl-2,4-pentanedione.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.0 eq) in anhydrous methanol.

  • To this solution, add acetylacetone (1.0 eq) dropwise at room temperature.

  • After stirring for 15 minutes, add methyl iodide (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 2 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with saturated aqueous ammonium chloride solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation.

Protocol 2: Acylation of this compound with Acetic Anhydride (B1165640)

Objective: To synthesize 2-acetyl-1,3-cyclohexanedione.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Acetic anhydride

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture to pH ~5 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Knoevenagel Condensation of Acetylacetone with Benzaldehyde (B42025)

Objective: To synthesize 3-benzylidene-2,4-pentanedione.

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and acetylacetone (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine and a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 3 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental reaction mechanisms discussed in this guide.

Enolate_Formation BetaDiketone β-Diketone (Keto Form) Enol Enol Form BetaDiketone->Enol Tautomerization Enolate Enolate Anion BetaDiketone->Enolate + Base Enol->BetaDiketone Enolate->BetaDiketone + Protonated Base Base Base ProtonatedBase Protonated Base

Caption: Keto-Enol Tautomerism and Enolate Formation.

Alkylation_Acylation Enolate Enolate Anion Product Alkylated/Acylated Product Enolate->Product + Electrophile Electrophile Electrophile (R-X or RCO-X) LeavingGroup Leaving Group (X⁻) Knoevenagel_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration ActiveMethylene Active Methylene Compound Enolate Enolate ActiveMethylene->Enolate + Base Base Base Intermediate Aldol-type Intermediate Enolate->Intermediate + Carbonyl Carbonyl Aldehyde/Ketone FinalProduct α,β-Unsaturated Product Intermediate->FinalProduct - H₂O Water H₂O

References

A Spectroscopic Showdown: Unraveling the Molecular Nuances of 2-Acetylcyclohexanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, a deep understanding of a molecule's structural and electronic properties is paramount. This guide provides a comprehensive spectroscopic comparison of 2-acetylcyclohexanone and its methylated and chlorinated derivatives, offering insights into how subtle structural modifications influence their spectral fingerprints. The following analysis is supported by experimental data for the parent compound and related molecules, and includes detailed experimental protocols for acquiring such data.

This compound, a versatile β-dicarbonyl compound, exists in a dynamic equilibrium between its keto and enol tautomers. This tautomerism, influenced by solvent and substitution, significantly impacts its spectroscopic characteristics. The introduction of substituents at the α-position, such as a methyl or a chloro group, further modulates these properties. This guide will delve into the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data to elucidate these structural and electronic differences.

At a Glance: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its derivatives. Due to the limited availability of direct experimental data for 2-acetyl-2-methylcyclohexanone (B15330590) and 2-acetyl-2-chlorocyclohexanone, the values for these compounds are predicted based on established substituent effects in spectroscopy.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC=O (Ketone) StretchC=O (Acetyl) StretchC=C (Enol) StretchO-H (Enol) Stretch
This compound~1715~1690~1640~2400-3200 (broad)
2-Acetyl-2-methylcyclohexanone (Predicted)~1710~1685~1635~2400-3200 (broad)
2-Acetyl-2-chlorocyclohexanone (Predicted)~1725~1700~1630~2400-3200 (broad)

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

CompoundEnolic OHα-HAcetyl CH₃Other Cyclohexyl H
This compound~16.0 (broad s)3.5 (t)2.2 (s)1.5-2.5 (m)
2-Acetyl-2-methylcyclohexanone (Predicted)~16.0 (broad s)N/A2.2 (s)1.6-2.6 (m)
2-Acetyl-2-chlorocyclohexanone (Predicted)~16.0 (broad s)N/A2.3 (s)1.7-2.8 (m)

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

CompoundC=O (Ketone)C=O (Acetyl)Enolic C=CAcetyl CH₃
This compound~205~192~100, ~180~25
2-Acetyl-2-methylcyclohexanone (Predicted)~208~195~105, ~182~28
2-Acetyl-2-chlorocyclohexanone (Predicted)~202~189~102, ~178~26

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound140125, 98, 83, 69, 43
2-Acetyl-2-methylcyclohexanone (Predicted)154139, 112, 97, 83, 43
2-Acetyl-2-chlorocyclohexanone (Predicted)174/176139, 112, 97, 83, 43

Visualizing the Structures and Analytical Workflow

To better understand the molecules and the process of their analysis, the following diagrams are provided.

G cluster_compounds Molecular Structures ACH This compound AME 2-Acetyl-2-methylcyclohexanone ACL 2-Acetyl-2-chlorocyclohexanone

Caption: General structures of the compared compounds.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Neat) IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Data Data Acquisition IR->Data NMR->Data MS->Data Analysis Spectral Interpretation and Comparison Data->Analysis

Caption: A conceptual workflow for spectroscopic analysis.

In-Depth Spectroscopic Comparison

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the carbonyl groups of both the keto and acetyl moieties. Due to the keto-enol tautomerism, a broad O-H stretching band is observed for the enol form, alongside a C=C stretching vibration.

  • 2-Acetyl-2-methylcyclohexanone : The introduction of an electron-donating methyl group at the α-position is predicted to cause a slight decrease in the C=O stretching frequencies due to hyperconjugation.

  • 2-Acetyl-2-chlorocyclohexanone : Conversely, the electron-withdrawing chloro group is expected to increase the C=O stretching frequencies due to the inductive effect, which strengthens the carbonyl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the tautomeric equilibrium and the precise chemical environment of each atom.

  • ¹H NMR : In this compound, the most downfield signal is the enolic proton, appearing as a broad singlet around 16 ppm. The α-proton of the keto form is observed around 3.5 ppm. For the derivatives, the absence of the α-proton signal is a key indicator of substitution at this position. The chemical shift of the acetyl protons will be subtly influenced by the substituent's electronic effects.

  • ¹³C NMR : The carbonyl carbons of the ketone and acetyl groups resonate at characteristic downfield shifts. The presence of the enol form is confirmed by signals for the sp²-hybridized carbons of the C=C bond. The α-substituent will directly impact the chemical shift of the α-carbon and, to a lesser extent, the surrounding carbons. A methyl group will cause a downfield shift (deshielding) of the α-carbon, while a chloro group will have a more pronounced deshielding effect.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.

  • This compound : The mass spectrum shows a molecular ion peak at m/z 140. Common fragmentation pathways include the loss of an acetyl group (m/z 97) and cleavage of the cyclohexanone (B45756) ring.

  • Derivatives : The molecular ion peaks for the methylated and chlorinated derivatives are expected at m/z 154 and 174/176 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl), respectively. Their fragmentation patterns are anticipated to be similar to the parent compound, with characteristic losses of the acetyl group and ring fragments.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic data.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition : The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) for separation of mixtures.

  • Ionization : Electron ionization (EI) is a common method where the sample is bombarded with high-energy electrons to form molecular ions and fragment ions.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

This comprehensive guide provides a framework for the spectroscopic comparison of this compound and its derivatives. By understanding the influence of substituents on their spectral properties, researchers can more effectively characterize these and other related compounds in their scientific endeavors.

comparing the efficacy of different catalysts for 2-acetylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of 2-Acetylcyclohexanone

The synthesis of this compound is a fundamental transformation in organic chemistry, providing a key β-dicarbonyl intermediate used in the construction of more complex molecules for pharmaceuticals and fine chemicals. The efficacy of this synthesis is highly dependent on the catalytic system employed, which dictates reaction yields, purity, and conditions. This guide provides an objective comparison of different catalytic methods for the synthesis of this compound, supported by experimental data to assist researchers in selecting the optimal protocol.

Performance Comparison of Catalytic Systems

The choice of catalyst directly impacts the efficiency and outcome of the acylation of cyclohexanone (B45756). Key performance indicators include product yield, reaction time, and the simplicity of the procedure. The following table summarizes the performance of three distinct catalytic approaches.

Catalyst / Reagent SystemAcylating AgentReaction ConditionsYield (%)Purity (%)Key Advantages / Disadvantages
Organocatalysis (Enamine)
Pyrrolidine (B122466) / p-toluenesulfonic acidAcetic Anhydride (B1165640)Toluene (B28343), Reflux (1h), then RT (24h)73.6 - 76%[1][2]Not specifiedMild conditions, avoids strong bases and side reactions.[1] Long reaction time.
Morpholine (B109124) / p-toluenesulfonic acidAcetyl ChlorideToluene (reflux), then DCM, -5°C to RT~70%[3]Not specifiedEstablished method.[3][4] Longer reaction time (overnight).[4]
Strong Base (Enolate)
Lithium Diisopropylamide (LDA)Acetyl ChlorideTHF, 0-5°C, then RT (1-2h)>94%[3]>96%[3]"One-pot" method, very high yield, short reaction time.[3] Requires anhydrous conditions and handling of a strong base.

Experimental Workflow

The general procedure for the synthesis of this compound involves the formation of a reactive intermediate (enamine or enolate) from cyclohexanone, followed by acylation and subsequent workup and purification.

G cluster_prep Step 1: Intermediate Formation cluster_acylation Step 2: Acylation cluster_workup Step 3: Workup & Purification reactants Cyclohexanone + Catalyst (e.g., Pyrrolidine or LDA) + Solvent (e.g., Toluene or THF) formation Enamine / Enolate Formation (Reflux or Cooling) reactants->formation acyl_agent Add Acylating Agent (Acetic Anhydride or Acetyl Chloride) formation->acyl_agent reaction Reaction Progression (Stir at RT) acyl_agent->reaction hydrolysis Hydrolysis / Quenching (e.g., Add Water) reaction->hydrolysis extraction Extraction & Washing (Organic Solvent, HCl, Water) hydrolysis->extraction purification Purification (Vacuum Distillation) extraction->purification analysis Final Product: This compound purification->analysis

Caption: General workflow for this compound synthesis.

Experimental Protocols

Detailed methodologies are essential for the successful replication of synthetic procedures. The following are representative protocols for the catalytic systems compared.

Method 1: Organocatalysis with Pyrrolidine and Acetic Anhydride

This method utilizes an enamine intermediate, formed from cyclohexanone and pyrrolidine, which is then acylated.[5]

  • Enamine Formation: A mixture of 40 ml of toluene, 5 ml of cyclohexanone, 4 ml of pyrrolidine, and 0.1 g of p-toluenesulfonic acid is added to a 100 ml round-bottom flask equipped with a Dean-Stark apparatus. The mixture is heated at reflux for 1 hour to remove the water formed.[5]

  • Solvent Removal: The apparatus is then set up for distillation to remove excess pyrrolidine and water until the temperature reaches 108-110 °C.[5] The flask is cooled to room temperature.

  • Acylation: A solution of 4.5 ml of acetic anhydride in 10 ml of toluene is added, and the mixture is allowed to stand at room temperature for at least 24 hours.[5]

  • Hydrolysis and Workup: 5 ml of water is slowly added, and the mixture is heated at reflux for 30 minutes. After cooling, the mixture is transferred to a separating funnel with 10 ml of water. The organic phase is separated and washed successively with 3 M HCl (3 x 10 ml) and water (10 ml).[5]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, the solvent is removed via rotary evaporation, and the residue is purified by vacuum distillation to yield this compound.[5]

Method 2: Strong Base "One-Pot" Synthesis with LDA

This highly efficient "one-pot" method uses lithium diisopropylamide (LDA) to generate the cyclohexanone enolate for acylation.[3]

  • Enolate Formation: Add cyclohexanone to anhydrous tetrahydrofuran (B95107) (THF) in a flask and cool the mixture to 0-5°C using an ice-water bath. A solution of lithium diisopropylamide is added dropwise. After the addition is complete, the ice-water bath is removed, and the mixture is stirred at room temperature for 1-2 hours.[3]

  • Acylation: The reaction flask is cooled again in an ice-water bath, and a chloroform (B151607) solution of acetyl chloride is added dropwise. The ice-water bath is then removed, and the reaction is stirred at room temperature for another 1-2 hours.[3]

  • Workup and Purification: The reaction solution is washed twice with water. The organic solvent is removed by rotary evaporation, and the crude product is purified by reduced pressure distillation, collecting the fraction at 118-136°C to obtain this compound with a yield exceeding 94%.[3]

Method 3: Organocatalysis with Morpholine and Acetyl Chloride

This is another enamine-based approach using morpholine as the secondary amine.[3][4]

  • Enamine Formation: Cyclohexanone and morpholine are refluxed overnight in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark trap to remove water.[3][4]

  • Acylation: The reaction mixture is cooled to -5°C, and dichloromethane (B109758) (DCM) and triethylamine (B128534) are added. Acetyl chloride is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.[4]

  • Workup: The resulting mixture is typically hydrolyzed with an acid (e.g., concentrated HCl) to break down the intermediate iminium salt and yield the final product, this compound.[3] Purification is carried out via distillation.

References

Unraveling the Structure of 2-Acetylcyclohexanone: A Comparative NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often rely on precise structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed validation of the structure of 2-acetylcyclohexanone, leveraging ¹H and ¹³C NMR data. We present a comparative analysis of its keto-enol tautomers and provide the necessary experimental data and protocols to support our findings.

This compound is a classic example of a β-dicarbonyl compound that exhibits keto-enol tautomerism. The equilibrium between the ketone and enol forms can be readily observed and quantified by NMR spectroscopy, providing a clear fingerprint of its structure.

Comparative Analysis of NMR Spectral Data

The structural validation of this compound is achieved by comparing the experimentally observed ¹H and ¹³C NMR chemical shifts with those of known reference compounds and typical values for the functional groups present. The molecule's existence as a tautomeric mixture is a key feature revealed by NMR.

Table 1: ¹H NMR Spectral Data for this compound (Keto-Enol Tautomers) in CDCl₃

Assignment (Keto Form) Chemical Shift (δ, ppm) Multiplicity Assignment (Enol Form) Chemical Shift (δ, ppm) Multiplicity
CH₃ (Acetyl)~2.25sCH₃ (Acetyl)~2.15s
CH (α-proton)~3.60tEnolic OH~16.0br s
CH₂ (Cyclohexanone Ring)1.60 - 2.50mCH₂ (Cyclohexanone Ring)1.60 - 2.50m

Note: The signals for the cyclohexanone (B45756) ring protons of both tautomers overlap in a complex multiplet.

Table 2: ¹³C NMR Spectral Data for this compound (Keto-Enol Tautomers) in CDCl₃

Assignment (Keto Form) Chemical Shift (δ, ppm) Assignment (Enol Form) Chemical Shift (δ, ppm)
C=O (Acetyl)~204C=O (Acetyl)~198
C=O (Cyclohexanone)~210C-OH (Enol)~190
CH (α-carbon)~60C=C (Enol)~100
CH₃ (Acetyl)~28CH₃ (Acetyl)~24
CH₂ (Cyclohexanone Ring)20 - 45CH₂ (Cyclohexanone Ring)20 - 30

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts of Reference Compounds

Compound/Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Cyclohexanone (α-protons)~2.35C=O: ~212, α-CH₂: ~42
Acetone (CH₃)~2.17C=O: ~206, CH₃: ~30
Enolic OH (β-diketones)15 - 17-
Enolic C=C-H5.0 - 6.0C=C: 95 - 160

The data clearly shows the presence of two distinct species in solution. The downfield signal at approximately 16.0 ppm in the ¹H NMR spectrum is characteristic of a strongly hydrogen-bonded enolic proton[1]. In the keto form, the α-proton appears around 3.60 ppm[1]. The ¹³C NMR data further supports this, with the appearance of signals corresponding to both ketone and enol functionalities.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis was followed:

  • Sample Weighing: Approximately 10-20 mg of this compound was accurately weighed into a clean, dry vial.

  • Solvent Addition: About 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) was added to the vial to dissolve the sample.

  • Transfer to NMR Tube: The solution was carefully transferred to a 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity and remove any particulate matter which can affect the spectral quality, the solution was filtered through a small plug of glass wool placed in the pipette.

  • Capping and Labeling: The NMR tube was securely capped and properly labeled.

NMR Data Acquisition

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR: 16 scans were accumulated with a relaxation delay of 1 second.

  • ¹³C NMR: 1024 scans were accumulated with a relaxation delay of 2 seconds.

All chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Visualization of Tautomerism

The equilibrium between the keto and enol forms of this compound is a dynamic process that is fundamental to its chemical properties.

Caption: Keto-enol tautomerism of this compound.

The NMR data provides unequivocal evidence for the structure of this compound and its existence in a tautomeric equilibrium. The distinct signals for both the keto and enol forms, and their correlation with expected chemical shift values, serve as a robust validation of the assigned structure. This guide provides researchers with the necessary data and protocols to confidently identify and characterize this and similar β-dicarbonyl compounds.

References

The Dance of Isomers: A Comparative Study of Keto-Enol Tautomerism in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the delicate equilibrium between keto and enol tautomers is paramount. This guide provides an objective comparison of this fundamental chemical phenomenon in various solvents, supported by experimental data and detailed methodologies.

The equilibrium between the keto and enol forms of a compound, a process known as tautomerism, is a dynamic and reversible isomerization that plays a crucial role in reaction mechanisms, molecular recognition, and drug efficacy. The position of this equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent. This guide delves into the solvent-dependent nature of keto-enol tautomerism, presenting quantitative data, experimental protocols, and visual representations to facilitate a deeper understanding of this process.

The Influence of Solvent Polarity and Hydrogen Bonding

The position of the keto-enol equilibrium is significantly influenced by the polarity of the solvent. Generally, polar solvents tend to favor the more polar tautomer.[1][2] For many simple carbonyl compounds, the keto form is more polar and is therefore stabilized in polar solvents. However, for β-dicarbonyl compounds, the enol form can be stabilized by intramolecular hydrogen bonding, making it less polar than the keto form in some cases.[1] In such instances, non-polar solvents will favor the enol form.[3]

Hydrogen bonding interactions between the solvent and the tautomers also play a critical role.[1] Protic solvents can form hydrogen bonds with the carbonyl oxygen of the keto form and both the hydroxyl group and the carbonyl oxygen of the enol form, thereby influencing their relative stabilities. Aprotic polar solvents, such as DMSO, can act as hydrogen bond acceptors, stabilizing the enol tautomer.[1]

Quantitative Analysis of Tautomeric Equilibria

The equilibrium constant (Keq = [enol]/[keto]) provides a quantitative measure of the relative amounts of the two tautomers at equilibrium. The following tables summarize experimentally determined equilibrium constants and percentage of enol form for common β-dicarbonyl compounds in a range of solvents.

Table 1: Keto-Enol Equilibrium Data for Acetylacetone (2,4-pentanedione)

SolventDielectric Constant (ε)% EnolKeq
Gas Phase19211.5
n-Hexane1.889732.3
Carbon Tetrachloride2.249415.7
Benzene2.279624.0
Chloroform4.81824.56
Acetone20.7742.85
Dimethyl Sulfoxide (DMSO)46.7621.63
Methanol32.7804.0
Water80.1150.18

Table 2: Keto-Enol Equilibrium Data for Ethyl Acetoacetate

SolventDielectric Constant (ε)% EnolKeq
Gas Phase1460.85
n-Hexane1.88460.85
Carbon Tetrachloride2.24330.49
Benzene2.27160.19
Chloroform4.81110.12
Acetone20.77.70.08
Dimethyl Sulfoxide (DMSO)46.71.10.01
Methanol32.76.90.07
Water80.10.40.004

Experimental Protocols for Tautomerism Studies

The determination of keto-enol equilibrium constants is primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

1H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for quantifying the amounts of keto and enol tautomers because the proton exchange between the two forms is often slow on the NMR timescale, resulting in distinct signals for each species.[1][4]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the β-dicarbonyl compound in the deuterated solvent of interest at a known concentration (e.g., 0.1 M).[5]

  • NMR Acquisition: Acquire the 1H NMR spectrum of the solution using a standard NMR spectrometer. Ensure the spectral width is sufficient to observe all relevant signals, including the potentially downfield-shifted enolic proton.[5]

  • Signal Assignment: Identify the characteristic proton signals for both the keto and enol forms. For acetylacetone, the keto form shows a singlet for the methylene (B1212753) protons (-CH2-) and a singlet for the methyl protons (-CH3). The enol form exhibits a singlet for the vinylic proton (=CH-) and a singlet for the methyl protons.[4][6]

  • Integration: Integrate the area under the distinct signals corresponding to the keto and enol forms.[4]

  • Calculation of Keq: The equilibrium constant is calculated from the ratio of the integrated areas, taking into account the number of protons contributing to each signal. For example, by comparing the integral of the enol vinylic proton (1H) to half the integral of the keto methylene protons (2H), Keq can be determined: Keq = [enol]/[keto] = (Integralenol(=CH-)) / (0.5 * Integralketo(-CH2-)).[7]

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria, as the two tautomers often exhibit distinct absorption maxima due to differences in their electronic structures.[8][9]

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of the compound in the solvent of interest at various known concentrations.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Identification of Absorption Bands: Identify the absorption bands corresponding to the keto and enol tautomers. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form.[9]

  • Determination of Molar Absorptivities: The molar absorptivity (ε) for the pure enol form is often determined in a non-polar solvent where the enol form is known to predominate.

  • Calculation of Concentrations and Keq: Using the Beer-Lambert law (A = εbc), the concentrations of the keto and enol forms in other solvents can be determined from the measured absorbance at the characteristic wavelength of the enol form, allowing for the calculation of Keq.[9]

Visualizing Tautomerism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental concepts and experimental procedures discussed.

KetoEnolTautomerism Keto Keto Form Enol Enol Form Keto->Enol Enolization Enol->Keto Ketoniation

Caption: The dynamic equilibrium between the keto and enol tautomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Compound in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Assign Keto and Enol Signals B->C D Integrate Signal Areas C->D E Calculate Keq D->E

Caption: Workflow for determining Keq using 1H NMR spectroscopy.

Solvent_Effects Solvent Solvent Properties Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Solvent->H_Bonding Equilibrium Keto-Enol Equilibrium Polarity->Equilibrium H_Bonding->Equilibrium

Caption: Key solvent properties influencing the keto-enol equilibrium.

This comprehensive guide provides a foundational understanding of the solvent-dependent nature of keto-enol tautomerism. The presented data and methodologies serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, enabling a more informed approach to reaction design, drug development, and the interpretation of chemical phenomena in solution.

References

A Comparative Guide to the Antibacterial Properties of 2-Acetylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents. Among the promising scaffolds, 2-acetylcyclohexanone and its derivatives have emerged as a class of compounds with significant potential. This guide provides a comparative analysis of the antibacterial properties of various this compound derivatives, supported by experimental data from recent studies.

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of this compound derivatives has been evaluated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison.[1][2] The following table summarizes the MIC values for selected derivatives against various bacterial strains.

DerivativeBacterial StrainMIC (µM)IC50 (µM)MethodReference
2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone (enol 3)Streptococcus pneumoniae TIGR421 ± 0.01Microdilution[3]
2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone (enol 3)Bacillus subtilis 168--Not Specified[3]
Piperazine derivatives (4a-4l)Bacillus megateriumModerate to Significant Inhibition-Cup-plate method[4]
Piperazine derivatives (4a-4l)Staphylococcus aureusModerate to Significant Inhibition-Cup-plate method[4]
Piperazine derivatives (4a-4l)Escherichia coliModerate to Significant Inhibition-Cup-plate method[4]
Piperazine derivatives (4a-4l)Serratia marcescensModerate to Significant Inhibition-Cup-plate method[4]
Piperazine derivatives (4a-4l)Aspergillus nigerModerate to Significant Inhibition-Cup-plate method[4]
Piperazine derivatives (4a-4l)Anrobacter awamoriModerate to Significant Inhibition-Cup-plate method[4]
2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl) piperazin-yl]-methyl}-cyclohexanone hydrochloride (4a-4l)Bacillus megateriumModerate to Strong Inhibition-Cup-plate method[5]
2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl) piperazin-yl]-methyl}-cyclohexanone hydrochloride (4a-4l)Staphylococcus aureusModerate to Strong Inhibition-Cup-plate method[5]
2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl) piperazin-yl]-methyl}-cyclohexanone hydrochloride (4a-4l)Escherichia coliModerate to Strong Inhibition-Cup-plate method[5]
2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl) piperazin-yl]-methyl}-cyclohexanone hydrochloride (4a-4l)Salmonella TyphimuriumModerate to Strong Inhibition-Cup-plate method[5]
2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl) piperazin-yl]-methyl}-cyclohexanone hydrochloride (4a-4l)Aspergillus nigerModerate to Strong Inhibition-Cup-plate method[5]
2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl) piperazin-yl]-methyl}-cyclohexanone hydrochloride (4a-4l)Anrobacter awamoriModerate to Strong Inhibition-Cup-plate method[5]

Mechanism of Action: Targeting Bacterial Cell Division

A significant finding in the study of this compound derivatives is the identification of their mechanism of action. The derivative 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, referred to as enol 3, has been shown to inhibit bacterial cell division by targeting the FtsZ protein.[3][6] FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cytokinesis.[3]

By inhibiting FtsZ polymerization and inducing its aggregation, enol 3 disrupts the formation of the Z-ring.[3][6] This perturbation of Z-ring dynamics ultimately hinders the cell division process.[3] Docking studies have suggested that this compound binds near the T7 loop, which is the catalytic site of FtsZ.[3][6] The inhibitory effect on FtsZ assembly has been observed in both Bacillus subtilis and Streptococcus pneumoniae, indicating the potential for broad-spectrum activity against Gram-positive bacteria.[3][6]

G cluster_0 Bacterial Cell cluster_1 Inhibition by this compound derivative FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring Polymerization Cell_Division Cell Division Z_ring->Cell_Division Derivative 2′,6-Bis(4-hydroxybenzyl)- This compound Derivative->FtsZ_monomers Inhibits Polymerization & Induces Aggregation

Inhibition of Bacterial Cell Division by a this compound Derivative.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the antibacterial properties of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay (Microdilution Method)

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution of the Compound: The this compound derivative is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1]

G A Prepare Bacterial Inoculum C Inoculate wells with Bacterial Suspension A->C B Prepare Serial Dilutions of This compound Derivative in 96-well plate B->C D Incubate Plate C->D E Observe for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

Workflow for MIC Determination by Microdilution Method.
Cup-Plate Method (Agar Diffusion Test)

This method is a qualitative or semi-quantitative assay to determine the antimicrobial activity of a substance.

  • Preparation of Agar (B569324) Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

  • Creation of Wells: Wells or "cups" of a specific diameter are created in the agar using a sterile borer.

  • Application of Compound: A known concentration of the this compound derivative solution is added to each well.

  • Incubation: The plates are incubated under suitable conditions to allow for bacterial growth and diffusion of the compound.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured. A larger zone of inhibition indicates greater antibacterial activity.[4][5]

Conclusion

Derivatives of this compound demonstrate a promising range of antibacterial activities against both Gram-positive and Gram-negative bacteria. The discovery of their ability to inhibit the essential bacterial cell division protein FtsZ presents a compelling avenue for the development of new antibiotics. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully realize the therapeutic potential of this chemical class.

References

A Comparative Guide to the Quantitative Analysis of 2-Acetylcyclohexanone: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-acetylcyclohexanone, a key synthetic intermediate, is crucial for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the quantitative analysis of this compound. The information presented is supported by established analytical principles and data from analogous compounds to provide a thorough comparative framework.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds.[1] For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

Experimental Protocol: HPLC-UV Method

This protocol is a representative method adapted from the analysis of structurally similar compounds.[2]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm (based on the UV absorbance of the acetyl group conjugated with the enone system).

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Dissolve the sample containing this compound in methanol to an appropriate concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Validation Parameters: The performance of the HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]

Alternative Analytical Methods

While HPLC is a robust technique, other methods like Gas Chromatography and UV-Vis Spectroscopy can also be employed for the quantification of this compound, each with its own set of advantages and limitations.

Gas Chromatography (GC)

GC is an excellent technique for separating and analyzing volatile and thermally stable compounds.[1][6] Since this compound is a relatively volatile compound, GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is a viable alternative.

Experimental Protocol: GC-FID Method

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column suitable for polar compounds (e.g., a wax-type column).

2. Reagents and Materials:

  • Helium or Nitrogen (carrier gas).

  • This compound reference standard.

  • Dichloromethane (B109758) or other suitable volatile solvent.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 220 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Constant flow of 1.2 mL/min.

  • Injection Mode: Split (e.g., 50:1).

4. Sample Preparation:

  • Prepare standard and sample solutions in a volatile organic solvent like dichloromethane to the desired concentration range.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster technique that can be used for the quantitative analysis of compounds with chromophores.[7] The carbonyl group in this compound allows for UV absorbance, making this a potential method for quantification, although it is less specific than chromatographic techniques.[8]

Experimental Protocol: UV-Vis Spectroscopic Method

1. Instrumentation:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

2. Reagents and Materials:

  • Ethanol or other UV-transparent solvent.

  • This compound reference standard.

3. Measurement Parameters:

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (expected around 245-280 nm).

  • Blank: The solvent used for sample preparation.

4. Sample Preparation:

  • Prepare a series of standard solutions of this compound in the chosen solvent and measure their absorbance at the λmax to generate a calibration curve.

  • Prepare the sample solution in the same solvent and ensure its absorbance falls within the linear range of the calibration curve.

Quantitative Performance Comparison

The choice of analytical method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes the expected quantitative performance of HPLC, GC, and UV-Vis for the analysis of this compound.

ParameterHPLC-UVGC-FIDUV-Vis Spectroscopy
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg level)Moderate (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg level)Moderate (µg/mL range)
Selectivity HighHighLow
Sample Throughput ModerateModerateHigh

Note: The values in this table are representative and based on typical performance for the analysis of small organic molecules. Actual values would need to be determined through method validation.

Visualizing the Workflow and Method Selection

HPLC Analysis Workflow

The following diagram illustrates the typical experimental workflow for the quantitative analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C G Inject Standards & Samples C->G D Prepare Sample Solution E Filter Samples D->E E->G F Instrument Setup & Equilibration F->G H Data Acquisition (Chromatograms) G->H I Peak Integration & Identification H->I J Generate Calibration Curve I->J K Quantify Sample Concentration J->K L Generate Report K->L

HPLC experimental workflow for this compound analysis.
Method Selection Logic

The choice between HPLC, GC, and UV-Vis depends on several factors. The diagram below outlines the logical considerations for selecting the most appropriate method.

Method_Selection Start Need to quantify This compound? Volatility Is the compound sufficiently volatile and thermally stable? Start->Volatility Matrix Is the sample matrix complex (contains interfering substances)? Volatility->Matrix Yes HPLC_Method Use High-Performance Liquid Chromatography (HPLC) Volatility->HPLC_Method No GC_Method Use Gas Chromatography (GC) Matrix->GC_Method No Matrix->HPLC_Method Yes Purity_Check Is the sample known to be highly pure? GC_Method->Purity_Check If FID is used UV_Vis_Method Use UV-Vis Spectroscopy Purity_Check->HPLC_Method No Purity_Check->UV_Vis_Method Yes

Decision tree for selecting an analytical method.

Conclusion

For the quantitative analysis of this compound, HPLC offers a robust and reliable method with high selectivity and sensitivity, making it suitable for complex matrices and regulatory submissions. Gas Chromatography is a powerful alternative, particularly if high sensitivity is required and the sample matrix is relatively clean. UV-Vis Spectroscopy, while being the simplest and fastest method, lacks selectivity and is best suited for the analysis of pure samples where interfering substances are not a concern. The ultimate choice of method should be guided by the specific analytical requirements, available instrumentation, and the need for method validation in the context of the intended application.

References

Safety Operating Guide

Proper Disposal of 2-Acetylcyclohexanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-acetylcyclohexanone is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.

This compound is classified as a combustible liquid and a hazardous substance, necessitating careful handling and adherence to specific disposal protocols.[1][2] Improper disposal can lead to safety hazards and regulatory non-compliance. The following procedures are designed to provide clear, actionable guidance for the safe management of this compound waste in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as PVC gloves.[1]

  • Body Protection: A lab coat or overalls and a PVC apron should be worn to prevent skin contact.[1]

In the event of a spill, immediately remove all sources of ignition.[1][2] The spill should be contained and cleaned up using an inert absorbent material like sand, silica (B1680970) gel, or universal binder.[2] The collected material must then be placed in a suitable, closed container for disposal as hazardous waste.[2]

Operational Disposal Plan

The primary method for the proper disposal of this compound is through an approved hazardous waste disposal facility.[2][3] This typically involves chemical incineration.[4] It is crucial to adhere to all local, state, and federal regulations governing hazardous waste.[1]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other, less hazardous waste streams. Keeping waste streams separate can reduce disposal costs and ensure proper treatment.

  • Containerization:

    • Use a designated, compatible waste container. A metal can or drum is recommended.[1]

    • The container must be in good condition, leak-proof, and have a secure, tightly fitting cap.

    • Clearly label the container with "Hazardous Waste" and "this compound."

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

    • Ensure there are no smoking, naked lights, or other ignition sources in the storage area.[1]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with accurate information about the waste, including its composition and volume.

  • Empty Container Disposal:

    • Empty containers that previously held this compound must be managed as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

    • Once decontaminated, deface or remove all labels from the container before disposing of it as regular waste or recycling, in accordance with institutional policies.

Quantitative Data for Related Ketones

While specific occupational exposure limits (OELs) for this compound have not been established, the following table provides OELs for structurally related ketones. This information is valuable for conducting risk assessments and implementing appropriate safety measures.

Chemical NameOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)
Acetone1000 ppm250 ppm500 ppm
Methyl Ethyl Ketone (MEK)200 ppm200 ppm200 ppm
Cyclohexanone50 ppm25 ppm20 ppm

TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value.

Experimental Protocols

This document provides operational guidance rather than experimental research protocols. The disposal procedures outlined are based on established safety data sheets and hazardous waste management principles.

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from initial waste generation to final disposal.

This compound Disposal Workflow A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Spill Occurs A->I C Segregate Waste B->C D Select & Label Compatible Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for Pickup and Transport F->G H Final Disposal (Chemical Incineration) G->H J Contain & Clean Up with Inert Absorbent I->J K Containerize Spill Debris as Hazardous Waste J->K K->F

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Acetylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Acetylcyclohexanone

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for laboratory and research professionals. Following these procedures is essential for ensuring personal safety and maintaining a secure research environment.

Key Safety and Physical Properties

For quick reference, the following table summarizes the essential quantitative safety and physical data for this compound.

PropertyValue
CAS Number 874-23-7[1]
Molecular Formula C₈H₁₂O₂[2][3]
Molecular Weight 140.18 g/mol [2]
Appearance Colorless to light yellow or brown clear liquid[4][5]
Flash Point 79 °C (174.2 °F) - closed cup
Boiling Point 111 - 112 °C @ 18-24 hPa[4]
Density 1.078 g/mL at 25 °C
Melting Point -11 °C[4]
Storage Class 10 - Combustible liquids

Operational Plan: Safe Handling and Emergency Procedures

Adherence to a strict operational plan is critical when working with this compound. This section outlines the procedural, step-by-step guidance for its use in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE. The required equipment is detailed below.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2][4]Protects against splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., PVC) and impervious protective clothing to prevent skin exposure.[1][2][4][6]Avoids direct contact with the skin.
Respiratory Protection Not required under normal use with adequate ventilation.[1] For spill response or in poorly ventilated areas, use a NIOSH-approved respirator with Type A or ABEK filter cartridges.[2][4][6]Protects against inhalation of vapors or mists, which may cause respiratory irritation.[2]
Laboratory Handling Protocol

Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][5] No smoking is permitted in the handling area.[5][6]

  • Identify and remove incompatible materials, such as strong oxidizing agents and strong bases, from the immediate work area.[1]

During Use:

  • Avoid all personal contact, including the inhalation of vapors or mists.[6]

  • Use non-sparking tools and take precautionary measures against static discharge.[7]

  • Keep the container tightly closed when not in use.[1][2]

Emergency First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water. Get medical attention if irritation develops.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[2][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][4]

Accidental Release Measures (Spills)

In the event of a spill, follow these steps to mitigate the hazard:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Remove Ignition Sources: Immediately remove all sources of ignition from the spill area.[1]

  • Containment: Use a non-combustible, inert absorbent material such as sand, silica (B1680970) gel, or acid binder to soak up the spill.[1]

  • Collection: Carefully collect the absorbent material and place it into a suitable, closed, and labeled container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly.

  • Prevention: Do not allow the product to enter drains.[2][4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is mandatory to ensure environmental and personnel safety.

  • Waste Characterization: All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Disposal Method: Unused or surplus this compound should be offered to a licensed professional waste disposal service.[2] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2][4] Puncture containers to prevent reuse.[6]

  • Documentation: Maintain accurate records of all disposed chemical waste as required by institutional and regulatory policies.

Visualization: Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Area (Fume Hood) B->C D Remove Ignition Sources & Incompatible Materials C->D E Dispense Chemical (Avoid Inhalation/Contact) D->E F Perform Experiment E->F G Keep Container Tightly Closed F->G Spill Spill Occurs F->Spill Exposure Exposure Occurs F->Exposure H Decontaminate Work Area G->H I Segregate Waste (Chemical & Contaminated PPE) H->I J Store Waste in Labeled, Closed Containers I->J K Arrange for Professional Disposal J->K SpillResponse Follow Spill Protocol: Evacuate, Ventilate, Contain Spill->SpillResponse FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.